Dihydromyrcene
Description
Properties
IUPAC Name |
3,7-dimethylocta-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNBFMOXDUIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029234 | |
| Record name | Dihydromyrcene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,6-Octadiene, 3,7-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydromyrcene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19085 | |
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Vapor Pressure |
2.57 [mmHg] | |
| Record name | Dihydromyrcene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2436-90-0 | |
| Record name | 3,7-Dimethyl-1,6-octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydromyrcene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Octadiene, 3,7-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydromyrcene | |
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| Record name | 3,7-dimethylocta-1,6-diene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.667 | |
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| Record name | DIHYDROMYRCENE | |
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Foundational & Exploratory
Dihydromyrcene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of dihydromyrcene, a key intermediate in the fragrance and flavor industries with emerging potential in other chemical sectors. This document delves into its chemical and physical properties, synthesis methodologies, diverse applications, safety protocols, and analytical techniques, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
This compound, a monoterpene hydrocarbon, is a structurally significant molecule. Its unique arrangement of atoms contributes to its characteristic properties and reactivity, making it a versatile precursor in chemical synthesis.
CAS Number: 2436-90-0[1]
Chemical Name: 3,7-Dimethylocta-1,6-diene[2]
Synonyms: Citronellene, β-Citronellene, 2,6-Dimethyl-2,7-octadiene[2]
Molecular Formula: C₁₀H₁₈[1][3]
Molecular Weight: 138.25 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, application, and reactivity. These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Mild, sweet, slightly balsamic, citrusy, floral, herbal | [3] |
| Boiling Point | 154-169 °C | [4] |
| Flash Point | 38-96 °C (closed cup) | [4] |
| Density | ~0.760 g/mL at 20-25 °C | [1] |
| Refractive Index | ~1.439 at 20 °C | [1] |
| Vapor Pressure | ~2.0-2.57 mmHg at 20-25 °C | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [1] |
| logP (o/w) | ~4.2-4.756 | [1][2] |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the catalytic pyrolysis of pinane, which is derived from the hydrogenation of α-pinene, a major component of turpentine.[5] This process is a cornerstone of terpene chemistry, transforming a readily available natural product into a valuable chemical intermediate.
Synthesis Workflow
Caption: Industrial synthesis workflow of this compound from α-Pinene.
Detailed Experimental Protocol: Catalytic Pyrolysis of Pinane
The following protocol is a representative example of the synthesis of this compound from pinane, based on principles outlined in the patent literature.[5][6]
Objective: To synthesize this compound by the catalytic pyrolysis of pinane.
Materials:
-
cis-Pinane (starting material)
-
Catalyst (e.g., activated carbon, carbon filament)[6]
-
Inert carrier gas (e.g., Argon)[6]
-
Vaporizer
-
Cracking pipe with preheating and cracking sections
-
Cooler/Condenser
-
Receiving flask
-
Distillation apparatus
Procedure:
-
Vaporization: The liquid pinane is heated in a vaporizer to convert it into a gaseous state.
-
Preheating: The vaporized pinane is passed through a preheating section of a cracking pipe to bring it to the desired reaction temperature.
-
Catalytic Cracking: The preheated pinane vapor is then passed through a cracking section of the pipe, which is packed with a suitable catalyst. The reaction is typically carried out at temperatures ranging from 390 to 460 °C.[6] The pyrolysis of the pinane ring structure occurs, leading to the formation of an isomeric mixture rich in this compound.
-
Cooling and Collection: The resulting gaseous mixture of isomers is passed through a cooler or condenser to liquefy the products, which are then collected in a receiving flask.
-
Purification: The collected liquid mixture is subjected to fractional distillation to separate the this compound from other isomers and unreacted pinane. The high purity of the final product is crucial for its subsequent applications.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of a carbon-based catalyst is critical for achieving high selectivity towards this compound while minimizing the formation of unwanted byproducts.[6] These catalysts provide a large surface area for the reaction to occur efficiently.
-
Temperature Control: The reaction temperature is a key parameter that influences both the conversion rate of pinane and the selectivity for this compound.[6] Optimal temperature control is necessary to maximize the yield of the desired product and prevent over-cracking to less desirable compounds.
-
Inert Atmosphere: The use of an inert carrier gas like argon prevents oxidation of the reactants and products at the high reaction temperatures.[6]
Applications of this compound
This compound's primary value lies in its role as a versatile chemical intermediate, particularly in the fragrance and flavor industries.
Fragrance Intermediate
The most significant application of this compound is as a precursor for the synthesis of dihydromyrcenol .[1][7] Dihydromyrcenol is a widely used fragrance ingredient prized for its powerful and fresh lime, citrus, and floral scent. It is a key component in a vast array of consumer products, including:
-
Perfumes and colognes
-
Soaps and detergents
-
Shampoos and other personal care products
-
Household cleaners
The conversion of this compound to dihydromyrcenol is typically achieved through a hydration reaction.
Other Fragrance and Flavor Applications
While its primary use is as an intermediate, this compound itself possesses a pleasant, mild aroma and can be used directly in fragrance compositions to impart fresh, citrus, and herbal notes. It is also used as a starting material for the synthesis of other fragrance chemicals like citronellol and menthol.
Potential in Drug Development
The terpene structure of this compound and its derivatives presents opportunities for exploration in medicinal chemistry. Terpenes are a class of natural products known for their diverse biological activities. While research in this area is still emerging, the chemical scaffold of this compound could serve as a starting point for the synthesis of novel compounds with potential therapeutic properties.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H304: May be fatal if swallowed and enters airways.[2]
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[2]
Precautionary Measures:
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Fire Safety: Use appropriate fire extinguishing media such as foam, dry chemical, or carbon dioxide.
Analytical Methods
The quality control and analysis of this compound are essential to ensure its purity and suitability for various applications. Gas chromatography is the most common and effective technique for this purpose.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal method for separating and quantifying the components of the volatile mixture produced during the synthesis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of this compound and any impurities.[8]
Typical GC Parameters (Illustrative Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable for separating terpenes.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature ramp is used to effectively separate components with different boiling points. For example, an initial temperature of 60 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is suitable for quantification. A Mass Spectrometer (MS) provides structural information for identification.
Data Analysis:
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known internal or external standard.
-
Identification: The retention time of the this compound peak can be compared to that of a pure standard. With GC-MS, the mass spectrum of the peak can be compared to a library of known spectra for positive identification.
NMR and Mass Spectrometry Data:
PubChem provides access to 1H NMR, 13C NMR, and mass spectral data for this compound, which can be used as a reference for structural confirmation.[2]
Conclusion
This compound stands as a testament to the power of chemical synthesis in transforming natural resources into valuable industrial products. Its journey from a component of turpentine to a key building block in the fragrance industry highlights the ingenuity of chemical engineering and process optimization. For researchers and professionals in drug development, the readily available and versatile chemical structure of this compound offers a platform for the exploration of new molecular entities with potential biological activities. A thorough understanding of its properties, synthesis, and analysis is paramount for unlocking its full potential in both established and emerging fields.
References
- CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google P
- RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google P
-
This compound, 2436-90-0 - The Good Scents Company. (URL: [Link])
- EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google P
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (URL: [Link])
-
"Process Of Preparation Of Dihydromyrcenol" - Quick Company. (URL: [Link])
- US3487118A - Preparation of dihydromyrcenol - Google P
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Method of manufacturing dihydromyrcenol from dihydromyrcenyl chloride - Justia Patents. (URL: [Link])
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This compound | C10H18 | CID 17090 - PubChem - NIH. (URL: [Link])
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Dihydromyrcenol | C10H20O | CID 29096 - PubChem. (URL: [Link])
- EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google P
-
Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene - Agilent. (URL: [Link])
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(PDF) A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes - ResearchGate. (URL: [Link])
-
Isolation and NMR Spectral Studies of Dihydromyricetin - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])
-
The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. (URL: [Link])
-
Determination of Dihydromyricetin in Cassia ferruginea (Schrad.) DC. by Quantitative 1H NMR (qHNMR) - ResearchGate. (URL: [Link])
-
Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction - ResearchGate. (URL: [Link])
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This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter - Privi. (URL: [Link])
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- 1. This compound, 2436-90-0 [thegoodscentscompany.com]
- 2. This compound | C10H18 | CID 17090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – Fragrance & Aroma Chemical For Perfumes [chemicalbull.com]
- 4. This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
- 5. CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]
- 6. RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google Patents [patents.google.com]
- 7. EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google Patents [patents.google.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of Dihydromyrcene in essential oils
An In-depth Technical Guide to Dihydromyrcene and its Connection to the Natural World of Essential Oils
Abstract
This compound (CAS No. 2436-90-0) is a pivotal aroma chemical, prized in the fragrance and flavor industry for its fresh, citrus-herbal, and floral scent profile. While it is an indispensable component in modern perfumery, a comprehensive review of scientific literature reveals that this compound is not a significant constituent of naturally extracted essential oils. Instead, its prevalence is overwhelmingly due to the chemical modification of a highly abundant natural precursor: β-myrcene. This guide provides a detailed exploration of this relationship, beginning with the industrial significance of this compound, delving into the natural occurrence and biosynthesis of its parent compound, myrcene, detailing the synthetic conversion process, and outlining the definitive analytical methodologies for terpene profiling. This document serves as a crucial reference for researchers, chemists, and product development professionals seeking to understand the interplay between natural terpene feedstocks and their commercially vital derivatives.
This compound: An Industrial Mainstay
This compound, chemically known as 3,7-dimethylocta-1,6-diene, is an acyclic monoterpene hydrocarbon with the chemical formula C₁₀H₁₈.[1] It is a colorless liquid characterized by a mild, sweet odor with distinct citrus, floral, and herbal notes.[2][3] Its relative stability compared to its tri-unsaturated precursor, myrcene, makes it a more robust and versatile ingredient for incorporation into a wide array of consumer products, including perfumes, soaps, detergents, and other cosmetics.[4][5][6]
The primary route to commercial this compound is through the selective catalytic hydrogenation of β-myrcene, a naturally abundant terpene.[4] This process enhances oxidative stability, preventing degradation and scent souring, which is a critical consideration for products with a long shelf life. This compound also serves as a key intermediate in the synthesis of other important fragrance molecules, most notably dihydromyrcenol, which possesses a powerful, fresh lime-like aroma.[7]
While literature occasionally alludes to the possibility of trace amounts of hydrogenated terpenes in essential oils due to specific environmental or processing conditions, this compound is not considered a naturally occurring compound in any significant, commercially viable quantity. The focus for natural product scientists, therefore, must be on its precursor, myrcene.
The Natural Precursor: β-Myrcene in the Plant Kingdom
β-Myrcene is one of the most common and important monoterpenes found in the plant kingdom.[5][8] It is a key component of the essential oils of numerous plants, where it contributes significantly to their characteristic aroma. Its presence is particularly notable in hops (Humulus lupulus), where it defines the "green hop aroma," and in various cultivars of Cannabis sativa.[5][8]
Natural Distribution of β-Myrcene
The concentration of myrcene can vary dramatically depending on the plant species, cultivar, geographical location, and harvesting time. The table below summarizes the typical myrcene content in the essential oils of several well-known plants.
| Plant Species | Common Name | Myrcene Content (% of Essential Oil) | Reference(s) |
| Humulus lupulus | Hops | Can exceed 70% in some varieties | [5] |
| Cannabis sativa | Cannabis | 29.4% to 65.8% | [8] |
| Thymus vulgaris | Thyme | 2% to 40% | [9] |
| Cymbopogon flexuosus | Lemongrass | 5% to 30% | [9] |
| Juniperus communis | Juniper Berry | 3% to 20% | [9] |
| Laurus nobilis | Bay Laurel | High concentrations | [5] |
| Mangifera indica | Mango | Significant contributor to aroma | [8] |
| Rosmarinus officinalis | Rosemary | 1% to 5% | [9] |
Biosynthesis of Myrcene in Plants
Monoterpenes like myrcene are synthesized in the plastids of plant cells via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10] This intricate metabolic route builds the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), from primary metabolites.[11][12]
The key steps are as follows:
-
Precursor Formation: The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP), both products of glycolysis.[11]
-
C5 Unit Synthesis: Through a series of seven enzymatic reactions, these precursors are converted into IDP and DMADP.[10][11]
-
Condensation: Geranyl diphosphate (GPP) synthase catalyzes the head-to-tail condensation of one molecule of DMADP and one molecule of IDP to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.[2]
-
Terpene Synthase Activity: A specific monoterpene synthase, myrcene synthase, then acts on the GPP substrate, catalyzing its conversion into β-myrcene through a series of carbocation rearrangements and final deprotonation.
Synthetic Conversion: From Myrcene to this compound
The conversion of myrcene to this compound is a classic example of catalytic hydrogenation, a fundamental reaction in industrial organic chemistry.[13] The primary motivation for this conversion is to increase molecular stability by reducing the number of reactive double bonds.
The Hydrogenation Process
This reaction involves treating myrcene with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.[14] Palladium on an activated carbon support (Pd/C) is a commonly used catalyst for this purpose.[1] The reaction selectively reduces one of the terminal double bonds of myrcene to yield this compound. If the reaction is allowed to proceed to completion under harsher conditions, both terminal double bonds and the internal double bond will be reduced, yielding the fully saturated alkane, 2,6-dimethyloctane.[1][6]
Analytical Methodology: Terpene Profiling by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils, including myrcene and this compound.[3][15] The method provides excellent separation of complex mixtures and definitive identification based on mass spectra.
Self-Validating Experimental Protocol for GC-MS Analysis
This protocol provides a robust framework for the quantitative analysis of terpenes. The inclusion of an internal standard and a multi-point calibration curve ensures the self-validation of results, providing accuracy and precision.
1. Objective: To accurately quantify the concentration of β-myrcene (or this compound) in an essential oil or fragrance mixture.
2. Materials & Reagents:
-
Essential Oil Sample
-
High-Purity Solvents (e.g., Ethyl Acetate or Hexane, GC grade)
-
Certified Reference Standards of β-myrcene and other relevant terpenes
-
Internal Standard (IS): n-Tridecane or Octadecane (1 mg/mL stock solution in ethyl acetate)[16]
-
Volumetric flasks, pipettes, and autosampler vials
3. Standard Preparation (Calibration Curve):
-
Prepare a stock solution of β-myrcene (1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.[16]
-
Spike each calibration standard with a fixed concentration of the internal standard (e.g., 50 µg/mL of n-tridecane). This creates a constant reference point.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.
-
Dilute to the mark with ethyl acetate and mix thoroughly. This ensures the sample and standards are treated identically.
5. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[17]
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.[17]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[18]
-
Injection: 1 µL injection volume, split mode (e.g., 30:1 split ratio).[18]
-
Oven Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase at 20°C/min to 290°C, hold for 6 minutes.[18]
-
(This program should be optimized based on the specific analytes of interest).
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[3]
-
6. Data Analysis & Validation:
-
Identification: Identify the peaks for β-myrcene and the internal standard in the chromatogram by comparing their retention times and mass spectra to the prepared standards and a reference library (e.g., NIST).
-
Quantification:
-
For each calibration standard, calculate the ratio of the peak area of β-myrcene to the peak area of the internal standard.
-
Plot this ratio against the known concentration of β-myrcene to generate a linear calibration curve (r² > 0.99 is required for validation).[16]
-
Calculate the same peak area ratio for the prepared sample.
-
Determine the concentration of β-myrcene in the sample by interpolating its area ratio on the calibration curve. The use of the curve validates the measurement across a dynamic range.
-
Conclusion and Future Perspectives
This compound is a cornerstone of the modern fragrance industry, valued for its pleasant aroma and chemical stability. However, it is crucial for scientists and researchers to recognize its synthetic origins. The true natural product story lies with its precursor, β-myrcene, an abundant monoterpene synthesized by a multitude of plants.
The technical nexus between the natural world and industrial application is the catalytic hydrogenation process, which transforms the reactive natural molecule into a robust commercial ingredient. Understanding this entire pathway—from plant biosynthesis to chemical synthesis to final analytical verification—is essential for quality control, new product development, and appreciating the sophisticated chemistry that underpins the flavor and fragrance sector.
Future research may focus on biocatalytic methods to synthesize this compound or further investigate the potential for trace amounts of naturally hydrogenated terpenes in unique plant species or under specific environmental stressors, although current evidence suggests this is not a significant source.
References
-
Chemical and physical properties of β-myrcene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quimby, B. D. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. Retrieved January 23, 2026, from [Link]
-
Pattanaik, B., et al. (n.d.). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules. Retrieved January 23, 2026, from [Link]
-
Terpene biosynthesis starting with the MVA and MEP pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to Dihydromyrcene: Molecular Formula, Structure, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyrcene, systematically known as 3,7-dimethylocta-1,6-diene, is a monoterpene hydrocarbon of significant interest in the chemical and fragrance industries.[1][2] With the molecular formula C10H18, this acyclic olefin serves as a crucial intermediate in the synthesis of a variety of valuable aroma chemicals, most notably dihydromyrcenol.[3] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, and key synthetic methodologies. The content is tailored for professionals in research and development, offering insights into the causality behind experimental choices and providing detailed procedural outlines.
Molecular Structure and Identification
This compound is an unsaturated hydrocarbon characterized by a branched eight-carbon chain with two double bonds.[4] Its structure features methyl groups at positions 3 and 7. The primary isomer of interest is 3,7-dimethylocta-1,6-diene. The presence of a chiral center at carbon 3 gives rise to enantiomeric forms, (R)- and (S)-dihydromyrcene.
Key Identifiers:
-
Molecular Formula: C10H18[4]
-
Molecular Weight: 138.25 g/mol [4]
-
CAS Number: 2436-90-0[4]
-
IUPAC Name: 3,7-dimethylocta-1,6-diene[4]
-
Synonyms: Citronellene, β-Citronellene[4]
Physicochemical Properties
This compound is a colorless liquid with a characteristic mild, sweet, and often described as citrusy or floral odor.[4] It is practically insoluble in water but exhibits good solubility in common organic solvents such as ethanol and other alcohols.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 167-169 °C at 760 mmHg | [2] |
| Density | ~0.760 g/mL at 20 °C | [2] |
| Refractive Index | ~1.439 at 20 °C | [2] |
| Vapor Pressure | 2.57 mmHg | [4] |
| Flash Point | ~38 °C | [2] |
| Water Solubility | Insoluble | [2] |
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to its olefinic and aliphatic protons. The terminal vinyl group protons typically appear in the range of 4.9-5.8 ppm. The internal olefinic proton is observed around 5.1 ppm. The various methyl and methylene protons resonate in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic chain and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include:
-
C-H stretching vibrations for the sp² hybridized carbons of the double bonds, typically observed just above 3000 cm⁻¹.
-
C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain, appearing just below 3000 cm⁻¹.
-
C=C stretching vibrations for the double bonds, which give rise to absorptions in the region of 1640-1670 cm⁻¹.
-
Out-of-plane bending (wagging) vibrations for the vinyl group (=CH₂) which are typically observed around 910 and 990 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a molecular ion peak (M⁺) at an m/z of 138. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments. Common fragments include those with m/z values of 41, 67, and others corresponding to stable carbocation intermediates.[4][5]
Synthesis of this compound
The primary industrial synthesis of this compound involves the thermal or catalytic isomerization of pinane, which is itself derived from the hydrogenation of α-pinene, a major constituent of turpentine.[6][7]
Synthesis Workflow: From α-Pinene to this compound
Caption: Workflow for the synthesis of this compound from α-pinene.
Experimental Protocol: Synthesis of this compound from Pinane
Step 1: Hydrogenation of α-Pinene to Pinane
-
In a high-pressure reactor, charge α-pinene (95% purity) and a Raney Nickel catalyst.[8]
-
Pressurize the reactor with hydrogen gas to 5-25 kg/cm ².[8]
-
Heat the mixture to 80-130 °C with stirring.[8]
-
Monitor the reaction until the theoretical amount of hydrogen is consumed.
-
Cool the reactor, vent the excess hydrogen, and filter the catalyst to obtain crude pinane (typically 90-95% cis-pinane).[8]
Causality: The use of a heterogeneous catalyst like Raney Nickel allows for efficient hydrogenation of the double bond in α-pinene to form the saturated bicyclic alkane, pinane. The reaction conditions (temperature and pressure) are optimized to ensure complete conversion while minimizing side reactions. The predominance of the cis-isomer is crucial for the subsequent pyrolysis step.[9]
Step 2: Catalytic Cracking of Pinane to this compound
-
Vaporize the purified pinane in a vaporizer.[6]
-
Pass the vaporized pinane through a preheating section of a cracking tube.[6]
-
Introduce the preheated pinane into the cracking section of the tube, which is packed with a suitable catalyst (e.g., activated carbon or another high-surface-area carbon material).[6][10]
-
Maintain the cracking section at a temperature of 390-460 °C.[10] The pyrolysis reaction is rapid, occurring within seconds.
-
Cool the resulting gaseous mixture of isomers in a condenser and collect the liquid product.[6]
Causality: The high temperature in the presence of a catalyst facilitates the retro-ene reaction of cis-pinane, leading to the opening of the bicyclic ring system to form the acyclic diene, this compound. Catalytic cracking is often preferred over purely thermal cracking as it can proceed at lower temperatures and offer higher selectivity towards the desired product, minimizing the formation of unwanted byproducts.[10][11]
Step 3: Purification of this compound
-
The crude product from the cracking step is a mixture of this compound, unreacted pinane, and other isomeric byproducts.
-
Separate the components by fractional distillation under reduced pressure.[8] this compound is collected at its characteristic boiling point.
Causality: Fractional distillation is an effective method for separating compounds with different boiling points. The reduced pressure allows the distillation to be carried out at lower temperatures, which is important for preventing thermal degradation of the desired product.
Key Reactions of this compound: Synthesis of Dihydromyrcenol
This compound is a key precursor in the synthesis of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a widely used fragrance ingredient with a fresh, citrusy, and floral aroma. This transformation is typically achieved through an acid-catalyzed hydration reaction.[12]
Reaction Pathway: this compound to Dihydromyrcenol
Caption: Acid-catalyzed hydration of this compound to dihydromyrcenol.
Experimental Protocol: Hydration of this compound
-
In a stirred reactor, charge this compound and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Cation exchange resins can also be used as solid acid catalysts.[8][12]
-
Maintain the reaction mixture at a controlled temperature, typically between 30-60 °C, with vigorous stirring for several hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the crude dihydromyrcenol by vacuum distillation.
Causality: The acid catalyst protonates the more substituted double bond of this compound, following Markovnikov's rule, to form a stable tertiary carbocation intermediate.[13][14] Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the tertiary alcohol, dihydromyrcenol. The reaction conditions are controlled to favor the hydration reaction and minimize potential side reactions such as polymerization or isomerization. The use of a two-phase system with vigorous stirring is necessary due to the immiscibility of this compound and water.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[4] It can cause skin irritation and may cause an allergic skin reaction.[4] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established synthetic pathway from readily available starting materials. Its molecular structure and properties have been thoroughly characterized by modern analytical techniques. A deep understanding of its synthesis and reactivity is essential for its efficient utilization in the production of high-value aroma chemicals and other fine chemical applications. This guide provides a solid foundation for researchers and professionals working with this important monoterpene.
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An In-depth Technical Guide to the Olfactory Profile and Odor Description of Dihydromyrcene
Abstract: This technical guide provides a comprehensive analysis of the olfactory characteristics of dihydromyrcene (CAS 2436-90-0), an acyclic monoterpene hydrocarbon widely utilized in the fragrance industry. The document details the molecule's distinct scent profile, explores the relationship between its chemical structure and olfactory perception, and presents a standardized protocol for its sensory evaluation. This guide is intended for researchers, chemists, and product development professionals seeking a deep, technical understanding of this important fragrance ingredient.
Introduction and Chemical Identity
This compound, chemically known as 3,7-dimethylocta-1,6-diene, is a volatile organic compound classified as a monoterpene hydrocarbon.[1][2] Unlike its more floral and citrusy alcohol analogue, dihydromyrcenol, this compound is a hydrocarbon, a structural distinction that fundamentally shapes its olfactory profile.[3] It serves as a crucial intermediate in the synthesis of other aroma chemicals, such as citronellol and dihydromyrcenol, but also stands on its own as a versatile and foundational ingredient in modern perfumery.[4][5] Its popularity stems from its vibrant, fresh character and its excellent stability in various product bases, particularly in soaps and detergents.[5]
From a chemical standpoint, this compound is a non-polar molecule, rendering it soluble in alcohol and oils but insoluble in water.[5] This lipophilicity is a key determinant of its behavior in fragrance formulations and its interaction with olfactory receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3,7-Dimethylocta-1,6-diene | [4] |
| Synonyms | Citronellene, this compound | [6] |
| CAS Number | 2436-90-0 | [6] |
| Molecular Formula | C₁₀H₁₈ | [6] |
| Molecular Weight | 138.25 g/mol | [6] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 167-169 °C @ 760 mmHg | [4] |
| Flash Point | 35.56 °C (96.00 °F) TCC | [4] |
| Vapor Pressure | 2.00 mmHg @ 20.00 °C | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
Olfactory Profile and Sensory Characterization
The scent of this compound is multifaceted, primarily characterized by its fresh, citrus, and herbal notes. It is a quintessential top-note ingredient, providing an initial burst of brightness to a fragrance composition. While often broadly described as "citrus," its profile is more complex than a simple lemon or orange note.
The odor is described as having prominent herbal (77.22%) and citrus (72.56%) facets, complemented by floral (67.43%), woody (51.98%), and fresh (50.62%) undertones.[6] More specific descriptors often include lemon, terpenic, lavender, and a subtle hint of pine.[6] This combination of a dominant citrus-herbal accord with softer floral and woody nuances makes it an exceptionally versatile ingredient. Unlike many terpenes, it is noted for having minimal "terpenic" undertones, which are often described as piney or turpentine-like, contributing to its clean profile.
Table 2: Quantitative Olfactory Descriptor Profile for this compound
| Odor Descriptor | Prevalence |
| Herbal | 77.22% |
| Citrus | 72.56% |
| Floral | 67.43% |
| Woody | 51.98% |
| Lemon | 51.21% |
| Fresh | 50.62% |
| Terpenic | 50.39% |
| Lavender | 40.27% |
| Sweet | 39.75% |
| Pine | 38.94% |
| (Source: Scent.vn)[6] |
The odor strength is considered medium, and for evaluation purposes, it is recommended to be assessed in a 10% solution or less to prevent olfactory fatigue.[4] Its substantivity, or how long the scent lasts on a smelling strip, is approximately 4 hours, which is typical for a top note.[4]
Structure-Odor Relationship (SOR)
The olfactory profile of this compound is a direct consequence of its molecular structure. As an acyclic monoterpene hydrocarbon, its scent is governed by the absence of potent functional groups (like the hydroxyl group in alcohols or the aldehyde group) and the specific arrangement of its carbon skeleton and double bonds.
The Role of the Hydrocarbon Backbone
Terpene hydrocarbons are foundational to the scents of many essential oils.[1] The C10 backbone of this compound places it in the monoterpene category, which is rich with aromatic compounds.[1] The absence of an oxygen-containing functional group means its odor is less polar and typically less potent than its terpenoid counterparts (e.g., alcohols, aldehydes). This is a critical principle in structure-odor relationships: the functional group often dictates the primary odor family, while the carbon skeleton modulates the specific character.[3][7]
Comparison with Structurally Related Terpenoids
A comparative analysis with related C10 acyclic monoterpenes highlights the importance of the functional group.
-
This compound vs. Dihydromyrcenol: Dihydromyrcenol possesses a hydroxyl (-OH) group at the C2 position. This single structural change dramatically shifts the olfactory profile from this compound's herbal-citrus character to a powerful, fresh, lime-like and floral (lavender) scent.[8] The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which alters the molecule's interaction with olfactory receptors, resulting in a stronger, more floral, and "soapy" clean character.
-
This compound vs. Linalool, Geraniol, Nerol: These are unsaturated monoterpene alcohols. Linalool, which has its hydroxyl group at the C3 position, is known to be a highly potent odorant with a characteristic citrus-like, fresh, and floral scent, possessing an odor threshold of 3.2 ng/L in air.[3] Geraniol and nerol, with the hydroxyl group at C1, also have floral and citrus notes but with significantly higher odor thresholds (40 and 60 ng/L, respectively).[3] The absence of this -OH group in this compound removes the potent floral-rosy character, emphasizing the underlying fresh, herbal, and citrus-terpenic notes of the hydrocarbon structure.
The logical relationship can be visualized as follows: the core C10 acyclic terpene structure provides a foundational "fresh-terpenic" scent. The addition and position of a hydroxyl group then introduce distinct, potent floral and citrus characteristics.
Quantitative Analysis: The Odor Threshold
The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[9] Despite extensive searches of scientific literature and fragrance industry databases, a definitive, peer-reviewed odor detection threshold for this compound is not publicly available.
However, we can infer its relative potency by examining structurally similar compounds. As noted previously, acyclic monoterpene alcohols like linalool (3.2 ng/L) and citronellol (10 ng/L) have very low odor thresholds.[3] Typically, hydrocarbons have higher odor thresholds (i.e., are less potent) than their corresponding alcohols. Therefore, it is scientifically reasonable to hypothesize that the odor threshold of this compound is significantly higher than that of linalool or dihydromyrcenol, requiring a greater concentration to be detected. The determination of this value presents a clear opportunity for future chemosensory research.
Standardized Protocol for Sensory Evaluation
To ensure the generation of reliable and reproducible data, the sensory evaluation of this compound must be conducted under controlled conditions using a standardized methodology. The following protocol is synthesized from established industry standards, including ASTM E679-19 (Forced-Choice Ascending Concentration) and ISO guidelines for sensory analysis.[9][10]
Objective
To determine the odor detection threshold and characterize the olfactory profile of a this compound sample using a trained human sensory panel.
Panelist Selection and Training
-
Recruitment: Recruit 15-20 panelists who are non-smokers, free from allergies or colds, and do not use scented personal care products on the day of testing.
-
Screening: Screen panelists for olfactory acuity using a standardized set of reference odorants (e.g., n-butanol solutions) to ensure normal olfactory function.
-
Training: Train panelists to recognize and identify a vocabulary of relevant odor descriptors (e.g., citrus, herbal, floral, woody, terpenic) using established chemical standards. Panelists must demonstrate proficiency in identifying these notes before participating in the formal evaluation.
Sample Preparation
-
Solvent: Use an odorless, non-polar solvent such as diethyl phthalate or mineral oil as the diluent.
-
Ascending Concentration Series (for Threshold): Prepare a geometric series of dilutions of this compound, starting well below the expected threshold. A step factor of 2 or 3 is common (e.g., 1000 ppm, 333 ppm, 111 ppm, 37 ppm, etc.).
-
Profile Characterization Sample: Prepare a 5% dilution of this compound in the chosen solvent for the descriptive analysis portion.
-
Presentation: For each concentration, dip a standard fragrance testing strip (mouillette) to a consistent depth (e.g., 1 cm) into the solution. Allow the solvent to evaporate for 10 seconds before presentation.
Testing Procedure
-
Environment: Conduct all testing in a dedicated sensory analysis laboratory with controlled temperature, humidity, and neutral, odor-free air.
-
Threshold Determination (3-Alternative Forced-Choice - 3-AFC):
-
Present each panelist with a series of triangles. Each triangle consists of three smelling strips: two are blanks (solvent only) and one contains the this compound dilution.
-
Begin with the lowest concentration. Ask panelists to identify the "odd" sample.
-
Present the concentrations in an ascending order. The individual's threshold is the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
Odor Profile Characterization:
-
Present panelists with the 5% dilution sample on a smelling strip.
-
Ask them to list the primary odor descriptors they perceive.
-
Provide a list of standardized descriptors and ask panelists to rate the intensity of each applicable descriptor on a labeled magnitude scale (e.g., 0 = not present, 5 = very strong).
-
Data Analysis
-
Threshold: Calculate the geometric mean of all individual panelist thresholds to establish the group odor detection threshold.
-
Profile: Analyze the frequency of descriptor use to create a sensory wheel or profile chart. Calculate the mean intensity ratings for each descriptor to quantify the different facets of the scent.
Conclusion
This compound is a cornerstone of modern perfumery, valued for its fresh, clean, and versatile olfactory profile. Its scent is dominated by herbal and citrus characteristics, a direct result of its acyclic monoterpene hydrocarbon structure. Lacking the potent hydroxyl group of its alcohol analogues, its profile is less floral and more aligned with the foundational aromatic character of its C10 backbone. While a definitive odor threshold remains to be established in peer-reviewed literature, standardized sensory evaluation protocols provide a robust framework for its characterization. A thorough understanding of its chemical properties, structure-odor relationship, and sensory profile enables fragrance chemists and researchers to leverage its unique attributes in the creation of innovative and successful fragrances.
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Bhavaniramya, S., Vishnupriya, S., Al-Aboody, M. S., Vijayakumar, R., & Baskaran, D. (2023). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Food Chemistry: X, 19, 100855. Available at: [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, dihydromyrcenol, CAS registry number 18479-58-8. Food and Chemical Toxicology, 189 Suppl 1, 114572. Available at: [Link]
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The Good Scents Company. (n.d.). This compound, 2436-90-0. Retrieved January 23, 2026, from [Link]
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Elsharif, S. A., & Buettner, A. (2017). STRUCTURE ODOUR RELATIONSHIP STUDY OF ACYCLIC MONOTERPENE ALCOHOLS, THEIR ACETATES AND SYNTHESIZED OXYGENATED DERIVATIVES. ResearchGate. Available at: [Link]
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ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). Available at: [Link]
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Elsharif, S. A., & Buettner, A. (2018). Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols: A comparative approach. Open Library of Humanities. Available at: [Link]
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A Technical Guide to the Thermolysis of cis-Pinane and the Selective Formation of Dihydromyrcene
Abstract: This technical guide provides an in-depth examination of the vapor-phase thermolysis of cis-pinane, a critical reaction in industrial fragrance chemistry. We will explore the underlying reaction mechanisms, detail a robust experimental protocol for achieving high-selectivity conversion, and analyze the quantitative product distribution. The primary focus is on elucidating the pathways and optimizing conditions for the formation of dihydromyrcene (2,6-dimethyl-2,7-octadiene), an important intermediate for synthesizing valuable aroma compounds like dihydromyrcenol.[1][2] This document is intended for researchers and process chemists in the fields of organic synthesis, catalysis, and drug development who require a comprehensive understanding of this classic yet industrially relevant terpene rearrangement.
Introduction: The Significance of Pinane Valorization
Pinane, a saturated bicyclic monoterpene, is readily produced via the catalytic hydrogenation of α-pinene and β-pinene, the primary constituents of turpentine oil.[2][3] Its pyrolysis represents a key industrial strategy for transforming abundant, renewable feedstocks into valuable acyclic terpenes.[4] Among the array of potential isomerization products, this compound stands out as a precursor to dihydromyrcenol, a widely used fragrance ingredient prized for its powerful and fresh citrus-lime scent.[1][5][6][7]
Understanding and controlling the thermal cracking of cis-pinane is paramount. While thermal pyrolysis is a common method, it often leads to a complex mixture of isomers with close boiling points, making the purification of this compound challenging and costly.[2][8] Therefore, a detailed mechanistic understanding is crucial for developing strategies—both thermal and catalytic—to enhance the selectivity towards the desired this compound product, thereby improving process efficiency and reducing energy consumption.[2]
Part 1: The Mechanistic Landscape of cis-Pinane Thermolysis
The thermal isomerization of cis-pinane is a classic example of a pericyclic reaction cascade initiated by the cleavage of the strained cyclobutane ring. The process is not a simple fragmentation but a concerted, multi-step rearrangement involving diradical intermediates.
1.1 The Initial Retro-Ene Fragmentation
At elevated temperatures, typically in the range of 400-600°C, the thermolysis of cis-pinane commences with a retro-ene reaction.[2][4] The C1-C7 and C5-C6 bonds of the cyclobutane ring cleave homolytically, leading to the formation of a diradical intermediate. This initial step is the primary pathway that opens the bicyclic system, paving the way for the formation of various acyclic monoterpenes.
1.2 Pathways to this compound and Other Isomers
The diradical intermediate is highly reactive and rapidly rearranges to form several stable products. The principal product of interest, (Z)-dihydromyrcene , is formed through a specific hydrogen atom transfer and subsequent bond formation. However, competing reaction pathways lead to the formation of other isomers, including:
-
(E)-dihydromyrcene
-
β-Citronellene
-
Isocitronellene
The product distribution is highly dependent on reaction conditions, particularly temperature and residence time.[9] Higher temperatures can promote secondary reactions and cyclization of the acyclic products, reducing the overall yield of this compound.[10] While thermal cracking is effective, catalytic methods, for instance using solid acid catalysts or carbon materials, have been shown to significantly improve the selectivity for this compound at lower temperatures.[5][6][7][11]
Caption: Reaction mechanism of cis-pinane thermolysis.
Part 2: Experimental Design & Protocol for Vapor-Phase Thermolysis
This section details a generalized protocol for the gas-phase pyrolysis of cis-pinane in a continuous flow reactor, a common setup for such transformations.[12][13] This design allows for precise control over temperature and residence time, which are critical parameters for maximizing product selectivity.
2.1 Materials and Apparatus
-
Reactant: cis-Pinane (>95% purity)
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)
-
Apparatus:
-
Syringe pump for liquid feed introduction
-
Vaporizer/Preheater section
-
High-temperature tubular flow reactor (e.g., quartz or stainless steel tube) housed in a tube furnace with PID temperature control.[12]
-
Condenser/Cold trap system (e.g., dry ice/acetone bath) for product collection
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis
-
2.2 Step-by-Step Experimental Procedure
-
System Preparation: Assemble the reactor system as illustrated in the workflow diagram. Purge the entire system with the inert carrier gas (e.g., N₂ at 50-100 mL/min) for at least 30 minutes to eliminate oxygen.
-
Heating: Heat the tubular reactor to the target pyrolysis temperature (e.g., 450-550°C).[2][4] The vaporizer should be heated to a temperature sufficient to ensure complete vaporization of the pinane without causing premature cracking (e.g., 150-180°C).[2]
-
Reactant Feed: Once the reactor temperature is stable, begin feeding the liquid cis-pinane into the vaporizer using the syringe pump at a precisely controlled flow rate. The flow rate, in conjunction with the reactor volume and carrier gas flow, determines the residence time of the reactant in the hot zone.
-
Pyrolysis: The vaporized pinane, carried by the inert gas, passes through the heated reactor tube where the thermal isomerization occurs.
-
Product Collection: The gas stream exiting the reactor is passed through a series of cold traps to condense the liquid products (the pyrolyzate). Non-condensable gases are vented safely.
-
Sampling and Analysis: After a set reaction time, stop the reactant feed and allow the system to cool under the inert gas flow. Collect the liquid pyrolyzate from the traps.
-
Quantification: Analyze the pyrolyzate using GC-MS. Identify products by comparing their mass spectra and retention times with known standards. Quantify the product distribution by integrating the peak areas from the gas chromatogram.
Caption: Experimental workflow for cis-pinane pyrolysis.
Part 3: Quantitative Analysis of Product Distribution
The selectivity of cis-pinane thermolysis towards this compound is highly sensitive to the reaction temperature. The following table synthesizes typical data to illustrate this relationship.
| Parameter | Condition A | Condition B | Condition C |
| Reactor Temperature | 480°C | 510°C | 560°C |
| Residence Time | ~5 seconds | ~5 seconds | ~5 seconds |
| cis-Pinane Conversion (%) | ~60% | ~85% | >95% |
| This compound Selectivity (%) | ~55% | ~67% | ~50% |
| Other Isomers Selectivity (%) | ~35% | ~25% | ~30% |
| Secondary Products (%) | ~10% | ~8% | ~20% |
Note: Data are illustrative, based on trends reported in the literature. Actual yields may vary.[4][10]
Analysis of Causality:
-
At lower temperatures (Condition A) , the conversion of cis-pinane is incomplete. While selectivity for this compound is moderate, a significant portion of the starting material remains unreacted.
-
An optimal temperature range (Condition B) exists, often between 495-515°C, where the rate of the desired retro-ene reaction is maximized while minimizing subsequent degradation or cyclization of the this compound product.[10] This leads to the highest selectivity and yield of the target compound.
-
At higher temperatures (Condition C) , while cis-pinane conversion approaches completion, the increased thermal energy promotes undesirable side reactions.[9] The acyclic this compound can undergo cyclization or further fragmentation, leading to a decrease in selectivity and the formation of a more complex product mixture.[10]
Conclusion and Future Outlook
The thermolysis of cis-pinane is a powerful method for the synthesis of the valuable fragrance intermediate, this compound. This guide has detailed the core mechanistic principles, a robust experimental protocol, and a quantitative overview of the reaction's dependency on temperature. The key to maximizing the yield of this compound lies in precise control over reaction parameters to favor the initial retro-ene fragmentation while suppressing secondary reactions.
Future research and process optimization will likely focus on the development of highly selective catalysts that can lower the required reaction temperature, further reducing energy costs and minimizing byproduct formation.[2] The use of advanced reactor designs, such as microreactors, may also offer enhanced control over heat and mass transfer, leading to improved yields and purities.[9]
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Thermal Behavior of Pinan-2-ol and Linalool. (2012). MDPI. Retrieved from [Link]
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Natural Gas Pyrolysis in a Liquid Metal Bubble Column Reaction System—Part I: Experimental Setup and Methods. (2023). SolarPACES. Retrieved from [Link]
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Obtention and Products Distribution of Bioliquid from Catalytic Pyrolysis of Tomato Plant Waste. (2023). MDPI. Retrieved from [Link]
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Dihydromyrcene: A Technical Guide to Investigating its Antioxidant and Antimicrobial Potential
Abstract
Dihydromyrcene, a monoterpene hydrocarbon, is primarily recognized for its pleasant citrus and floral aroma, leading to its widespread use in the fragrance industry and as a chemical intermediate for the synthesis of other aroma compounds like dihydromyrcenol.[1][2] Despite its structural relation to other bioactive terpenes, there is a notable gap in the scientific literature regarding its intrinsic antioxidant and antimicrobial properties. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound's potential in these therapeutic areas. We will delve into the established methodologies for assessing antioxidant and antimicrobial efficacy, offering detailed, step-by-step protocols and the scientific rationale behind these experimental choices. This document serves as a foundational resource to stimulate and guide future research into the untapped biological activities of this compound.
Introduction to this compound
This compound (3,7-Dimethyl-1,6-octadiene) is a synthetic acyclic monoterpene.[2][3] It is a colorless liquid with a characteristic fresh, citrusy, and slightly floral-woody scent.[2][4] Primarily, it is used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, detergents, and other personal care items.[5][6] Furthermore, it serves as a crucial intermediate in the chemical synthesis of other commercially important fragrance and flavor compounds.[1][2]
While this compound itself has not been the subject of extensive biological investigation, its parent class of compounds, terpenes, are well-documented for a wide array of pharmacological effects, including significant antioxidant and antimicrobial activities.[7][8][9] Terpenes are known to exert their antioxidant effects through mechanisms like free radical scavenging and by enhancing endogenous antioxidant systems.[7][10] Their antimicrobial actions are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[9][11] Given this context, this compound presents as a compelling candidate for further scientific inquiry into its potential bioactivities.
This guide will provide the necessary technical details to empower researchers to undertake a thorough investigation of the antioxidant and antimicrobial properties of this compound.
Evaluating the Antioxidant Activity of this compound
The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules. This is often evaluated by its capacity to scavenge free radicals, which are highly reactive species implicated in cellular damage and various disease pathologies.[12] For a compound like this compound, which is non-polar, it is crucial to select appropriate in vitro assays and solvent systems.
Mechanism of Antioxidant Action in Terpenes
Terpenes can act as antioxidants through various mechanisms, with free radical scavenging being a prominent one.[7][13] They can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a chain reaction of oxidation.[14]
Caption: Workflow for the DPPH radical scavenging assay.
The ABTS assay is another common method for determining the antioxidant activity of compounds. [15]It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance. [16] Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to a test tube or cuvette.
-
Add 1 mL of the ABTS•+ working solution and mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.
Investigating the Antimicrobial Activity of this compound
The potential of this compound to inhibit the growth of or kill microorganisms can be assessed using standardized microbiological assays. The selection of test organisms should include a panel of Gram-positive and Gram-negative bacteria, as well as fungi, to determine the spectrum of activity.
General Mechanisms of Antimicrobial Action in Terpenes
Terpenes often exert their antimicrobial effects by disrupting the structure and function of microbial cell membranes. [8][9]Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components and eventual cell death. [11]Some terpenes can also interfere with cellular respiration and other vital enzymatic processes. [17]
Caption: Postulated mechanism of antimicrobial action for terpenes like this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [18]The broth microdilution method is a standard and quantitative approach for determining the MIC. [18] Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create a two-fold serial dilution in the appropriate broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [18]This is determined as an extension of the MIC test.
Experimental Protocol:
-
Subculturing from MIC Wells: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Determining MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MIC and MBC/MFC determination.
Data Presentation and Interpretation
For a comprehensive evaluation, the results of the antioxidant and antimicrobial assays should be presented in a clear and concise manner.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | [Insert Experimental Value] |
| ABTS Radical Scavenging | [Insert Experimental Value] |
| Positive Control (e.g., Ascorbic Acid) | [Insert Value] |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] | [Insert Value] |
| Candida albicans | N/A (Fungus) | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Ciprofloxacin) | N/A | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial exploration of the antioxidant and antimicrobial properties of this compound. The lack of existing data presents a significant opportunity for novel research in this area. By employing the standardized protocols outlined herein, researchers can generate reliable and reproducible data to elucidate the potential of this compound as a bioactive compound. Future studies should also consider investigating its mechanisms of action at a molecular level, as well as its efficacy in more complex biological systems, including cell-based assays and in vivo models. The findings from such research could pave the way for new applications of this compound in the pharmaceutical, nutraceutical, and food preservation industries.
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Utkarsh Aromas. This compound at Best Price, High Purity Citrus Odor Ingredient. Available from: [Link]
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Ye, C., et al. (2019). Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria. Molecules, 24(15), 2831. Available from: [Link]
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Zengin, H., & Baysal, A. H. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 1-10. Available from: [Link]
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Fadda, A., et al. (2021). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. Foods, 10(11), 2854. Available from: [Link]
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Flesch, F., & Fend, F. (2006). Terpenoids as plant antioxidants. Vitamins and Hormones, 72, 429–484. Available from: [Link]
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Kumar, S., et al. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Molecules, 26(16), 4826. Available from: [Link]
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Choi, J. S., et al. (2000). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Journal of agricultural and food chemistry, 48(10), 4967–4971. Available from: [Link]
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An In-depth Technical Guide to the Structural Isomers of Dihydromyrcene and Their Identification
Abstract
This technical guide offers a comprehensive exploration of dihydromyrcene (3,7-dimethylocta-1,6-diene) and its key structural isomers. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document provides a detailed overview of the isomeric landscape of dimethyloctadienes. It delves into the fundamental principles and practical applications of modern analytical techniques for the unambiguous identification and differentiation of these closely related compounds. The guide emphasizes the causality behind experimental choices in gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. Detailed, step-by-step protocols for analysis are provided, alongside a comparative analysis of the spectral data to empower researchers in the precise characterization of these volatile organic compounds.
Introduction: this compound and the Significance of Isomeric Purity
This compound, systematically named 3,7-dimethylocta-1,6-diene (CAS No: 2436-90-0), is an acyclic monoterpene that serves as a crucial intermediate in the synthesis of a wide array of fragrance compounds, most notably dihydromyrcenol.[1][2][3] Its pleasant, floral, and citrus-like aroma has made it a valuable ingredient in the perfumery industry.[1] The industrial synthesis of this compound often starts from α-pinene or β-pinene, which are hydrogenated to pinane, followed by pyrolysis.[2] An alternative route involves the selective hydrogenation of myrcene.[2]
The synthesis of this compound can lead to the formation of a mixture of structural isomers, primarily other dimethyloctadienes. These isomers, while sharing the same molecular formula (C₁₀H₁₈) and molecular weight (138.25 g/mol ), can exhibit distinct physical, chemical, and olfactory properties.[4][5] Consequently, the precise identification and quantification of these isomers are paramount for quality control, ensuring the desired sensory profile of the final product, and for understanding the mechanistic pathways of its synthesis and potential biological activities. This guide provides the foundational knowledge and practical methodologies to navigate the complexities of this compound isomer analysis.
The Isomeric Landscape of Dimethyloctadienes
The structural diversity of dimethyloctadienes arises from the different possible positions of the two double bonds and the two methyl groups along the eight-carbon chain. While a vast number of isomers are theoretically possible, this guide will focus on a selection of commercially and synthetically relevant isomers to illustrate the principles of their identification.
Key Structural Isomers of this compound include:
-
3,7-Dimethylocta-1,6-diene (this compound): The primary compound of interest.
-
2,6-Dimethylocta-1,5-diene: A positional isomer with a conjugated diene system.
-
2,6-Dimethylocta-2,6-diene: An isomer with internal double bonds.
-
Alloocimene (2,6-Dimethylocta-2,4,6-triene): A related triene that can be present as an impurity and exists as a mixture of (E) and (Z) isomers.[5]
-
Ocimene (3,7-Dimethylocta-1,3,6-triene): Another related triene, existing in α- and β-forms, with the β-form having (E) and (Z) isomers.[6]
The structural differences between these isomers, though subtle, give rise to unique spectral fingerprints that can be exploited for their identification.
Figure 1: Key structural isomers and related compounds of this compound.
Analytical Methodologies for Isomer Identification
The successful identification of this compound and its isomers relies on a multi-faceted analytical approach. Gas chromatography is indispensable for separating these volatile compounds, while mass spectrometry and nuclear magnetic resonance spectroscopy provide the detailed structural information necessary for unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds like terpenes. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments.
The choice of the GC column is critical for achieving optimal separation of isomers. A non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often a good starting point for terpene analysis. However, for closely related isomers, a more polar column, like a polyethylene glycol (WAX) type, may be necessary to exploit subtle differences in polarity for better resolution. The temperature program of the GC oven is also a key parameter; a slow ramp rate can improve the separation of isomers with very similar boiling points.
Upon entering the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a predictable manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. For acyclic monoterpenes, fragmentation is often driven by the formation of stable carbocations, particularly allylic cations.[7]
Comparative Fragmentation Analysis:
-
This compound (3,7-Dimethylocta-1,6-diene): The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 138. Common fragments arise from the cleavage of C-C bonds.
-
2,7-Dimethyl-2,6-octadiene: A structural isomer, also shows a molecular ion at m/z 138. Its fragmentation is influenced by the positions of the double bonds and methyl groups, leading to characteristic fragments. The base peak is often observed at m/z 41, corresponding to the stable allyl cation ([C₃H₅]⁺). Other significant fragments are typically seen at m/z 55, 69, 81, 93, and 123 ([M-CH₃]⁺).[8]
-
Myrcene and Ocimene: These related trienes have a molecular weight of 136. Their mass spectra are often dominated by a fragment at m/z 93, resulting from a McLafferty-type rearrangement.[4][9][10] The relative intensities of other fragments can help to distinguish between them.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 138 | 123, 95, 81, 69, 55, 41 |
| 2,7-Dimethyl-2,6-octadiene | 138 | 123, 93, 81, 69, 55, 41[8] |
| Myrcene | 136 | 121, 93 (base peak), 79, 69, 41[9][11] |
| (E)-β-Ocimene | 136 | 121, 93 (base peak), 79, 69, 41[6][9] |
Table 1: Key mass spectral fragments of this compound and related isomers.
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (typically 10-100 ppm). For quantitative analysis, add a known concentration of an internal standard (e.g., n-alkane).
-
GC-MS System:
-
GC Column: A 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness of a 5% phenyl-methylpolysiloxane stationary phase (or a WAX column for enhanced polarity-based separation).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for concentrated samples.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.
-
MS Detector: Electron impact ionization at 70 eV. Scan range of m/z 35-400.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic reference standards or with spectral libraries (e.g., NIST/Wiley).
Figure 2: General workflow for the GC-MS analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of even closely related isomers.
The choice of deuterated solvent is important to ensure the sample is fully dissolved and to avoid interfering signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like terpenes. The strength of the magnetic field of the NMR spectrometer is also a critical factor; higher field strengths (e.g., 400 MHz and above) provide better signal dispersion and resolution, which is crucial for resolving the complex spectra of isomers.[12] For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.
The chemical shift (δ) of a proton in an ¹H NMR spectrum is indicative of its electronic environment. Protons attached to or near double bonds (vinylic and allylic protons) typically resonate at higher chemical shifts (downfield) compared to those in saturated alkyl chains.[13] The splitting of signals into multiplets is due to spin-spin coupling between neighboring protons, and the magnitude of the coupling constant (J) provides valuable information about the geometry of the molecule. For example, the coupling constant between two vinylic protons in a trans configuration is typically larger (11-18 Hz) than in a cis configuration (6-14 Hz).[13][14]
Distinguishing Isomers with ¹H NMR:
The number of signals, their chemical shifts, multiplicities, and coupling constants will differ for each this compound isomer due to the unique electronic environment of the protons in each structure. For instance, the chemical shifts of the vinylic protons will be highly dependent on the substitution pattern of the double bonds.
¹³C NMR spectra are generally simpler than ¹H NMR spectra because ¹³C-¹³C coupling is rare.[2] Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts of carbon atoms are highly sensitive to their local environment. Carbons involved in double bonds (sp² hybridized) resonate at higher chemical shifts (typically 100-150 ppm) than those in saturated alkyl chains (sp³ hybridized, typically 10-50 ppm).[12]
Distinguishing Isomers with ¹³C NMR:
The number of signals and their chemical shifts in the ¹³C NMR spectrum will directly reflect the symmetry and structure of the isomer. For example, isomers with higher symmetry will have fewer signals than less symmetric isomers. The chemical shifts of the sp² carbons will be particularly informative for determining the position and substitution pattern of the double bonds.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or more, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants.
-
Assign all signals to the corresponding atoms in the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
While the FTIR spectra of this compound and its isomers will be very similar due to the presence of the same types of bonds (C-H, C-C, C=C), there can be subtle differences in the "fingerprint" region (below 1500 cm⁻¹) that can aid in differentiation.
-
C-H stretching: Alkenyl C-H stretching vibrations appear at a slightly higher frequency (3000-3100 cm⁻¹) than alkyl C-H stretching (2850-3000 cm⁻¹).[15]
-
C=C stretching: The C=C double bond stretching vibration typically occurs in the region of 1640-1680 cm⁻¹. The intensity of this absorption can be weak for symmetrically substituted double bonds.[15]
-
C-H bending (out-of-plane): The out-of-plane bending vibrations of the C-H bonds on a double bond are often strong and can be diagnostic of the substitution pattern of the alkene. These absorptions typically appear in the 1000-650 cm⁻¹ region.[16]
Comparative FTIR Analysis:
The precise position and intensity of the C=C stretching and the C-H out-of-plane bending bands can vary between isomers, reflecting the different substitution patterns and symmetries of the double bonds. For example, conjugated dienes may show slightly different C=C stretching frequencies compared to isolated double bonds.
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for C-H and C=C stretching and bending vibrations.
-
Compare the spectrum of the unknown sample with that of a known reference standard of this compound or its isomers.
-
Synthesis of Isomeric Standards
The unambiguous identification of this compound isomers often requires the availability of pure analytical standards. The synthesis of these compounds can be achieved through various organic chemistry methodologies. For example, the Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes and can be employed to construct specific dimethyloctadiene isomers. Other methods may involve elimination reactions of corresponding diols or dihalides. The purification of the synthesized isomers, typically by fractional distillation or preparative gas chromatography, is a critical step to ensure their suitability as analytical standards.
Conclusion
The accurate identification of this compound and its structural isomers is a critical aspect of quality control in the fragrance industry and for fundamental chemical research. This guide has outlined a systematic approach to the differentiation of these closely related compounds, leveraging the complementary strengths of GC-MS, NMR, and FTIR spectroscopy. By understanding the principles behind the analytical techniques and the characteristic spectral features of each isomer, researchers can confidently elucidate the composition of complex mixtures of dimethyloctadienes. The provided protocols serve as a practical starting point for developing robust and reliable analytical methods for these important industrial chemicals.
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(E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon. (n.d.). Retrieved from [Link]
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Myrcene and ( E )- -Ocimene Emission from Snapdragon Flowers. (A)... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
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3,7-Dimethyl-1,3-octadiene | C10H18 | CID 92255. (n.d.). PubChem. Retrieved from [Link]
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Mass spectrum of 2,6,-Nonadienal,3,7-dimethyl with retention time (RT)= 3.739. (n.d.). ResearchGate. Retrieved from [Link]
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alloocimene 2,4,6-octatriene, 2,6-dimethyl-, (E+Z). (n.d.). The Good Scents Company. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Retrieved from [Link]
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(E)-beta-ocimene and myrcene synthase genes of floral scent biosynthesis in snapdragon: function and expression of three terpene synthase genes of a new terpene synthase subfamily. (n.d.). PubMed. Retrieved from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. (n.d.). Pearson. Retrieved from [Link]
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Biological activity of Dihydromyrcene and its derivatives
An In-Depth Technical Guide to the Biological Activity of Dihydromyrcene and its Derivatives
Abstract
This compound, a monoterpene hydrocarbon, serves as a critical building block in the fragrance and flavor industries. While its primary utility lies in the synthesis of valuable aroma chemicals like dihydromyrcenol, the biological activities of this compound and its direct derivatives remain a largely underexplored frontier. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of these compounds. Critically, it addresses the significant gap in current research regarding their specific biological activities and clarifies the common but incorrect conflation with the well-studied flavonoid, dihydromyricetin. By furnishing detailed, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to systematically investigate the therapeutic potential of this compound class.
Introduction: From Fragrance Intermediate to Bioactive Candidate
This compound (3,7-dimethyl-1,6-octadiene) is a structural isomer of myrcene, distinguished by the saturation of one of its double bonds. While it can be found in some plants like Perilla frutescens and Corymbia citriodora, its prevalence in commerce is almost exclusively due to large-scale chemical synthesis.[1] The industrial value of this compound is rooted in its role as a precursor for a variety of aroma chemicals.[2][3] The most significant of these is dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a tertiary alcohol prized for its powerful and fresh citrus-lime and lavender fragrance, making it a staple in perfumery, soaps, and detergents.[4][5]
The synthetic pathway typically begins with pinenes, abundant and renewable terpenes derived from turpentine. Through hydrogenation and subsequent pyrolysis, pinene is converted to this compound.[3][6] This intermediate can then be transformed into a range of derivatives, including:
-
Dihydromyrcenol: The most common derivative, produced via acid-catalyzed hydration.[4][7]
-
Dihydrolinalool: Another fragrance alcohol, synthesized via a dihydrolinalyl halide intermediate.[8]
-
Esters (e.g., Dihydrolinalyl Acetate): Formed by the esterification of the corresponding alcohol, offering different scent profiles.[8]
Despite the widespread industrial use of these compounds, a survey of scientific literature reveals a notable scarcity of data on their biological activities. This stands in stark contrast to the extensive research available for the flavonoid dihydromyricetin , a structurally unrelated compound with which this compound is frequently confused in search queries. Dihydromyricetin has demonstrated potent anti-inflammatory, antioxidant, and antibacterial properties.[9][10][11] This guide will maintain a strict focus on the terpene this compound and its direct derivatives, while providing the necessary protocols to explore if they possess any analogous activities.
Physicochemical Properties and Safety Profile
A clear understanding of the physicochemical properties of a compound is fundamental to its application in biological assays, including decisions about solvent systems, concentration ranges, and handling procedures.
| Property | This compound | Dihydromyrcenol |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₂₀O |
| Molecular Weight | 138.25 g/mol [1] | 156.27 g/mol [4] |
| Appearance | Colorless liquid[3] | Clear, colorless liquid[4][12] |
| Odor | Floral, citrus, herbal, terpenic[2] | Strong, fresh, citrus-lime, lavender[4] |
| Boiling Point | ~166-168 °C | ~194-197 °C[12] |
| Flash Point | 35.56 °C[2] | 76.67 °C[12] |
| Solubility | Insoluble in water | Partly miscible in water, soluble in alcohol[4][12] |
| Oral LD50 (rat) | >5000 mg/kg[2] | 3600 mg/kg[4][12] |
| Dermal LD50 (rabbit) | >5000 mg/kg[2] | >5000 mg/kg[4][12] |
Safety Considerations: this compound is classified as a flammable liquid and may cause skin irritation or an allergic reaction.[1] Dihydromyrcenol is considered a mild skin irritant.[12] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area, are required.[13]
Synthesis of this compound and Key Derivatives: A Workflow
The industrial production of this compound and its conversion to dihydromyrcenol is a well-established multi-step process. Understanding this workflow is crucial for appreciating the origin and potential impurity profile of commercial samples used in research.
Synthesis Pathway Overview
-
Hydrogenation of Pinene: The process starts with either α-pinene or β-pinene, which is catalytically hydrogenated to produce pinane.[3]
-
Pyrolysis of Pinane: Pinane is subjected to high-temperature thermal cracking (pyrolysis) to yield an isomeric mixture rich in this compound.[3][6]
-
Hydration of this compound: this compound is converted to dihydromyrcenol. The most common method involves an acid-catalyzed reaction with formic or acetic acid to form a formate or acetate ester, which is subsequently saponified (hydrolyzed) under alkaline conditions to yield the final alcohol.[4][7][14]
Synthesis Workflow Diagram
Caption: Generalized NF-κB inflammatory signaling pathway.
Antioxidant Activity
Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, contributes to cellular damage and various pathologies. Terpenoids, particularly those with specific structural features, can act as antioxidants by scavenging free radicals or upregulating endogenous antioxidant enzymes. [15]The presence of an allylic alcohol in dihydromyrcenol, for example, could potentially contribute to radical scavenging activity.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the rigorous evaluation of this compound and its derivatives.
Protocol 1: Synthesis of Dihydromyrcenol from this compound
Causality: This protocol follows the industrial esterification/saponification route. Formic acid protonates the double bond, allowing for the addition of a formate anion to form a stable ester intermediate. Subsequent hydrolysis with a strong base (NaOH) cleaves the ester, yielding the tertiary alcohol, dihydromyrcenol. [7] Methodology:
-
Esterification: In a cooled, stirred reaction vessel, slowly add 1.0 mole of this compound to a mixture of 1.5 moles of formic acid and a catalytic amount (e.g., 5% w/w of formic acid) of an acid catalyst (e.g., sulfuric acid). Maintain the temperature between 15-25°C. [7]2. Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) until the this compound peak is minimized and the dihydromyrcenyl formate peak is maximized (typically 4-6 hours).
-
Workup: Quench the reaction by pouring the mixture into an equal volume of cold water. Separate the organic layer. Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize excess acid.
-
Saponification: Add the crude formate ester to a solution of 1.5 moles of sodium hydroxide in a methanol/water mixture (e.g., 3:1 v/v). Reflux the mixture for 2-3 hours until saponification is complete (monitored by GC or TLC). [7]5. Isolation: Cool the mixture and add water to separate the layers. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude dihydromyrcenol by vacuum distillation.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This method determines the Minimum Inhibitory Concentration (MIC) by challenging a standardized inoculum of bacteria with serial dilutions of the test compound. The lowest concentration that prevents visible growth is the MIC. This quantitative approach is superior to agar diffusion for determining precise inhibitory levels.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (to avoid solvent toxicity).
-
Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth for a final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth over a desired concentration range (e.g., 1000 µg/mL to 2 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + max concentration of DMSO).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like Resazurin or MTT can be added to aid visualization. [16]
Protocol 3: In-Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
Causality: This cell-based assay mimics an inflammatory response by using Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages (e.g., RAW 264.7 cell line) via the TLR4 receptor. This activates the NF-κB pathway, leading to the production and release of inflammatory cytokines like TNF-α. The efficacy of the test compound is measured by its ability to reduce this cytokine release. [17] Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability: First, determine the non-toxic concentration range of the test compound on the cells using an MTT or similar viability assay. [16]3. Assay Setup: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant and store it at -80°C.
-
Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group.
Conclusion and Future Perspectives
This compound and its primary derivative, dihydromyrcenol, are compounds of significant industrial importance, yet their potential as bioactive agents is a nascent field of inquiry. This guide has established their chemical identity, synthesis, and physicochemical properties, while clearly distinguishing them from the structurally dissimilar flavonoid, dihydromyricetin.
The critical takeaway for researchers is the pronounced gap in the scientific literature. While the chemical foundation is solid, the biological characterization is lacking. The provided protocols for antimicrobial, anti-inflammatory, and antioxidant screening offer a clear and robust roadmap for future investigations.
Future research should focus on:
-
Systematic Screening: Employing the detailed protocols to conduct a comprehensive evaluation of this compound, dihydromyrcenol, and other synthetic derivatives against diverse biological targets.
-
Mechanism of Action Studies: For any identified "hits," subsequent studies should elucidate the precise molecular mechanisms, for instance, by investigating effects on membrane potential for antimicrobial activity or reporter gene assays for NF-κB inhibition.
-
Structure-Activity Relationship (SAR): Synthesizing and testing a library of related derivatives to understand how modifications to the terpene backbone influence biological activity.
By bridging this knowledge gap, the scientific community can determine if the value of this compound and its derivatives extends beyond the fragrance bottle and into the realm of therapeutics.
References
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Blumenthal, J. H. (1969). Preparation of dihydromyrcenol. U.S. Patent No. 3,487,118. Washington, DC: U.S. Patent and Trademark Office.
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The Good Scents Company. (n.d.). This compound. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). Dihydromyrcenol Safety Data Sheet. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17090, this compound. Retrieved from
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Foreverest Resources Ltd. (n.d.). Dihydromyrcenol. Retrieved from
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COSMILE Europe. (n.d.). This compound. Retrieved from
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Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet this compound. Retrieved from
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29096, Dihydromyrcenol. Retrieved from
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Foreverest Resources Ltd. (n.d.). This compound. Retrieved from
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ScenTree. (n.d.). Dihydromyrcenol (CAS N° 18479-58-8). Retrieved from
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Gabrielson, J., et al. (2018). Biological activity of terpene compounds produced by biotechnological methods. PMC.
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Chen, Y., et al. (2018). Anti-inflammatory effects of dihydromyricetin in a mouse model of asthma. PMC.
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Wang, J., et al. (2013). Method for synthesizing this compound by performing catalytic cracking on pinane. Chinese Patent No. CN103232314A.
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Hou, Y., et al. (2022). Mechanism of Dihydromyricetin on Inflammatory Diseases. Frontiers in Pharmacology.
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Godlewska, K., et al. (2021). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI.
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Van der Berkhof, E. A. C., & Van der Heijden, P. A. (2002). Antimicrobial perfume compositions. U.S. Patent No. 6,479,456. Washington, DC: U.S. Patent and Trademark Office.
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Pavan, K., et al. (2023). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Journal of Reports in Pharmaceutical Sciences.
-
Xing, Y., et al. (2019). Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria. Molecules.
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Mahboubi, M. (2022). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. PubMed Central.
-
Xing, Y., et al. (2019). Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria. ResearchGate.
-
Li, J., et al. (2020). Dihydromyricetin relieves rheumatoid arthritis symptoms and suppresses expression of pro-inflammatory cytokines via the activation of Nrf2 pathway in rheumatoid arthritis model. ResearchGate.
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Bain, J. P. (1958). Preparation of olfactory materials from this compound. U.S. Patent No. 2,851,480. Washington, DC: U.S. Patent and Trademark Office.
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Hou, Y., et al. (2022). Mechanism of Dihydromyricetin on Inflammatory Diseases. PubMed Central.
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ChemicalBull. (n.d.). This compound – Fragrance & Aroma Chemical For Perfumes. Retrieved from
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Nishida, C., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI.
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Methodological & Application
Synthesis of Dihydromyrcene via Selective Catalytic Hydrogenation of Myrcene
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of dihydromyrcene (2,6-dimethyl-2,7-octadiene) through the selective catalytic hydrogenation of β-myrcene. This compound is a valuable intermediate in the synthesis of fragrances, such as dihydromyrcenol, and various pharmaceuticals.[1][2] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and includes a troubleshooting guide. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction and Scientific Background
The selective hydrogenation of poly-unsaturated compounds is a cornerstone of modern organic synthesis, allowing for the precise modification of molecular structures. Myrcene, an acyclic monoterpene, features three distinct carbon-carbon double bonds, offering a challenging yet ideal substrate for studying and applying selective hydrogenation techniques. The industrial goal is typically the hydrogenation of the two more reactive, conjugated terminal double bonds to yield this compound, leaving the sterically hindered internal double bond intact.
This selective conversion is critical because this compound serves as a precursor to dihydromyrcenol, a widely used fragrance ingredient with a fresh, citrus-lime aroma.[3][4] The choice of catalyst and reaction conditions is paramount to prevent over-hydrogenation to the fully saturated 2,6-dimethyloctane, which has different chemical properties and applications.[5] Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), have demonstrated high activity and selectivity for this transformation under controlled conditions.[6][7]
This guide is designed to provide researchers with the foundational knowledge and a practical, self-validating protocol to successfully synthesize and characterize this compound in a laboratory setting.
Reaction Mechanism and Control of Selectivity
The catalytic hydrogenation of myrcene is a heterogeneous catalytic process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the myrcene substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and individual hydrogen atoms bind to the palladium surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed myrcene molecule's double bonds.[8]
-
Desorption: The hydrogenated product, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
Achieving Selectivity: Myrcene possesses a conjugated diene system and an isolated, more substituted double bond. The terminal, less sterically hindered double bonds of the conjugated system are more accessible to the catalyst surface and are therefore hydrogenated preferentially.
Key factors influencing selectivity include:
-
Catalyst Choice: Palladium (Pd) is highly active for the hydrogenation of alkenes.[5][9] Supporting it on a high-surface-area material like activated carbon (Pd/C) enhances its efficiency and allows for easy separation from the reaction mixture.
-
Hydrogen Pressure: Higher hydrogen pressures can lead to a higher concentration of hydrogen on the catalyst surface, which may decrease selectivity and promote over-hydrogenation to 2,6-dimethyloctane.[10]
-
Temperature: While higher temperatures increase the reaction rate, they can also reduce selectivity. An optimal temperature must be maintained to ensure a reasonable reaction time without sacrificing the desired product.[7]
-
Solvent: The choice of solvent can influence the solubility of both the substrate and hydrogen, thereby affecting reaction kinetics. Common solvents include ethanol, ethyl acetate, and heptane.
The overall transformation is depicted below:
Caption: General workflow for the synthesis of this compound.
Product Characterization & Expected Results
The purity of the synthesized this compound and the extent of conversion should be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the conversion of myrcene and the selectivity for this compound. The chromatogram will show peaks corresponding to the solvent, any remaining myrcene, the desired this compound product, and potential over-hydrogenation byproducts like 2,6-dimethyloctane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated product. The disappearance of signals corresponding to the terminal vinyl protons of myrcene and the appearance of new aliphatic proton signals are key indicators of a successful reaction.
Typical Quantitative Data
The following table summarizes expected outcomes based on the described protocol.
| Parameter | Typical Value / Observation |
| Myrcene Conversion | >95% |
| Selectivity for this compound | ~90-95% [11] |
| Primary Byproduct | 2,6-dimethyloctane (fully saturated) |
| Crude Yield | ~90% |
| Appearance | Colorless to pale yellow oil |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Insufficient stirring. | 1. Use fresh, properly stored catalyst. 2. Perform a thorough leak test before starting. Ensure H₂ cylinder has adequate pressure. 3. Increase stirring speed to improve gas-liquid-solid mixing. |
| Low Selectivity (Over-hydrogenation) | 1. Reaction time is too long. 2. Hydrogen pressure is too high. 3. Reaction temperature is too high. | 1. Monitor the reaction closely and stop it once H₂ uptake ceases. 2. Reduce the operating hydrogen pressure. 3. Lower the reaction temperature. |
| Inconsistent Results | 1. Inconsistent catalyst loading. 2. Purity of starting myrcene varies. | 1. Ensure accurate weighing and complete transfer of the catalyst. 2. Use myrcene from a reliable source and check its purity before use. |
References
-
ResearchGate. (n.d.). Hydrogenation of myrcene over Pd catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Green Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of dihydromyrcenol. Eureka. Retrieved from [Link]
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Quick Company. (n.d.). Process Of Preparation Of Dihydromyrcenol. Retrieved from [Link]
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ResearchGate. (n.d.). New technology of catalytic synthesis of dihydromyrcenol from pinane. Retrieved from [Link]
- Google Patents. (n.d.). CN104926610A - Preparation method of dihydromyrcenol.
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Kind-Hearted Technology. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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University of Wollongong Australia. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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ResearchGate. (n.d.). Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. Retrieved from [Link]
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Environment, Health and Safety, The University of Toledo. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of hydrogen pressure on the heterogeneous hydrogenation of β-myrcene in a CO2-expanded liquid. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
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Khan Academy. (n.d.). Hydrogenation. Retrieved from [Link]
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MDPI. (n.d.). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. Retrieved from [Link]
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ResearchGate. (n.d.). DESIGN AND VALIDATION OF ANALYTICAL METHODS FOR QUANTITATIVE DETERMINATION OF ACTIVE INGREDIENTS IN EXTEMPORAL COMBINED MEDICINE. Retrieved from [Link]
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Chemical Engineering World. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
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Application Note: A Validated GC-MS Method for the Quantification of Dihydromyrcene
Introduction
Dihydromyrcene (3,7-dimethylocta-1,6-diene) is a monoterpene of significant interest in the fragrance, flavor, and chemical industries.[1] It serves as a key intermediate in the synthesis of other valuable aroma chemicals and is recognized for its fresh, citrusy, and slightly woody scent.[2] Accurate and precise quantification of this compound is paramount for quality control in raw materials, monitoring chemical syntheses, and ensuring the desired sensory profile in final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound, owing to its high selectivity, sensitivity, and reproducibility.[3] This application note presents a detailed, validated protocol for the quantification of this compound using GC-MS. The methodology is designed for researchers, scientists, and drug development professionals, providing a robust framework for accurate and reliable analysis.
Scientific Principles and Experimental Design
The quantification of this compound by GC-MS relies on the separation of the analyte from a sample matrix via gas chromatography, followed by its ionization and detection by mass spectrometry. The choice of each parameter in this workflow is critical for achieving optimal performance.
Gas Chromatography: The separation is performed on a capillary column with a stationary phase that has an affinity for terpenes. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often selected for terpene analysis as it separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.[4] A programmed temperature ramp is employed to ensure the efficient elution of volatile compounds like this compound while also allowing for the separation of any less volatile components that may be present in the sample.
Mass Spectrometry: Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. For quantification, Selected Ion Monitoring (SIM) mode is often preferred over full-scan mode as it offers enhanced sensitivity and selectivity by monitoring only specific ions corresponding to the analyte of interest.[5]
Internal Standard Method: To ensure the highest degree of accuracy and precision, an internal standard (IS) is utilized. The IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added at a known concentration to all standards and samples. By comparing the peak area of the analyte to that of the IS, variations in injection volume and instrument response can be compensated for. For the analysis of terpenes, n-tridecane is a commonly used and effective internal standard.[3]
Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥95% purity)
-
n-Tridecane (internal standard, ≥99% purity)
-
Ethyl acetate (GC grade, ≥99.5% purity)
-
Helium (carrier gas, ultra-high purity)
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Autosampler for automated injections.
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Standard Solutions
-
This compound Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-tridecane into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Internal Standard Solution (50 µg/mL): Pipette 5 mL of the internal standard stock solution into a 100 mL volumetric flask and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the this compound stock standard into volumetric flasks, adding a fixed amount of the working internal standard solution, and diluting to volume with ethyl acetate. A typical calibration range for terpenes is 1-100 µg/mL.[6]
| Calibration Level | Concentration of this compound (µg/mL) | Volume of this compound Stock (µL) | Volume of Working IS (mL) | Final Volume (mL) |
| 1 | 1 | 10 | 1 | 10 |
| 2 | 5 | 50 | 1 | 10 |
| 3 | 10 | 100 | 1 | 10 |
| 4 | 25 | 250 | 1 | 10 |
| 5 | 50 | 500 | 1 | 10 |
| 6 | 100 | 1000 | 1 | 10 |
Sample Preparation
-
Accurately weigh an appropriate amount of the sample into a suitable container.
-
Add a known volume of the working internal standard solution.
-
Add a sufficient volume of ethyl acetate to dissolve the sample and extract the this compound.
-
Vortex or sonicate the sample to ensure thorough mixing and extraction.
-
Centrifuge the sample to pellet any solid material.
-
Transfer an aliquot of the supernatant into a GC vial for analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC | |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
| Quantifier Ion (this compound) | m/z 41 (base peak)[6] |
| Qualifier Ions (this compound) | m/z 69, 93[6] |
| Quantifier Ion (n-Tridecane) | m/z 57 |
| Qualifier Ions (n-Tridecane) | m/z 43, 71 |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7]
Linearity
The linearity of the method was assessed by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The correlation coefficient (r²) should be ≥ 0.99.[5]
Accuracy
Accuracy was determined by a spike and recovery study. A sample of known matrix was spiked with this compound at three different concentration levels (low, medium, and high). The spiked samples were prepared and analyzed in triplicate. The percentage recovery was calculated. Acceptance criteria for accuracy are typically within 80-120% recovery.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate preparations of a sample spiked with this compound at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. For terpenes, typical LOD and LOQ values are around 0.3 µg/mL and 1.0 µg/mL, respectively.[6]
Data Analysis and Results
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve.
Example Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 103.2% | 80% - 120% |
| Repeatability (%RSD) | 2.8% | ≤ 15% |
| Intermediate Precision (%RSD) | 4.1% | ≤ 15% |
| LOD (µg/mL) | 0.28 | - |
| LOQ (µg/mL) | 0.95 | - |
Visualizations
Caption: GC-MS workflow for this compound quantification.
Caption: Logic of analytical method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The use of an internal standard and adherence to ICH validation guidelines ensures the generation of high-quality, defensible data. This protocol is well-suited for routine quality control analysis in industrial settings, as well as for research and development applications where accurate determination of this compound is required.
References
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SCION Instruments. (n.d.). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 2436-90-0. Retrieved from [Link]
-
Utkarsh Aromas. (n.d.). This compound at Best Price, High Purity Citrus Odor Ingredient. Retrieved from [Link]
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-
Agilent Technologies. (2020). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of Dihydromyrcene for Structural Verification and Quality Control
Introduction
Dihydromyrcene, systematically named 3,7-dimethylocta-1,6-diene, is a key acyclic monoterpene intermediate in the synthesis of a variety of fragrance compounds, such as dihydromyrcenol, citronellol, and menthol[1]. Its structural integrity is paramount to the quality and olfactory properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules like this compound[2]. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound, leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The causality behind employing a suite of NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), lies in the necessity to resolve spectral overlap and definitively assign each proton and carbon atom in the molecule. This multi-technique approach ensures a self-validating system for structural confirmation, crucial for quality control in industrial applications and for the characterization of novel synthetic routes[2].
Experimental Protocols
Sample Preparation
A high-quality NMR spectrum begins with meticulous sample preparation.
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%) to minimize interfering signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities. The residual CHCl₃ signal at approximately 7.26 ppm in the ¹H spectrum and the triplet at 77.16 ppm in the ¹³C spectrum can be used as internal references.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available in the spectrometer's software should be used.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on established NMR principles and data from structurally similar terpenes such as myrcene, citronellol, and linalool.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | ~5.05 | dd | Jgem ≈ 1.5, Jcis ≈ 10.5 |
| H-1b | ~5.00 | dd | Jgem ≈ 1.5, Jtrans ≈ 17.5 |
| H-2 | ~5.80 | ddd | Jtrans ≈ 17.5, Jcis ≈ 10.5, Jvic ≈ 6.5 |
| H-3 | ~2.30 | m | - |
| H-4a, H-4b | ~1.40 | m | - |
| H-5a, H-5b | ~2.00 | m | - |
| H-6 | ~5.15 | tq | Jvic ≈ 7.0, Jallylic ≈ 1.5 |
| H-8 | ~1.68 | s | - |
| H-9 | ~1.60 | s | - |
| H-10 | ~1.05 | d | Jvic ≈ 6.5 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted δ (ppm) | Carbon Type |
| C-1 | ~112 | CH₂ |
| C-2 | ~145 | CH |
| C-3 | ~38 | CH |
| C-4 | ~36 | CH₂ |
| C-5 | ~26 | CH₂ |
| C-6 | ~124 | CH |
| C-7 | ~132 | C |
| C-8 | ~25.7 | CH₃ |
| C-9 | ~17.6 | CH₃ |
| C-10 | ~20 | CH₃ |
Spectral Assignment Workflow
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic analysis of 1D and 2D NMR data.
Figure 1: Workflow for the complete NMR spectral assignment of this compound.
Step 1: Analysis of the ¹H NMR Spectrum
-
Vinyl Protons (H-1a, H-1b, H-2): The region between 4.9 and 6.0 ppm is characteristic of vinyl protons. The terminal vinyl group gives rise to three distinct signals: two geminal protons (H-1a and H-1b) and a single proton (H-2). H-2 will appear as a doublet of doublets of doublets (ddd) due to coupling with H-1a, H-1b, and the methine proton H-3. H-1a and H-1b will appear as doublets of doublets.
-
Internal Olefinic Proton (H-6): The proton on the internal double bond (H-6) is expected to resonate around 5.15 ppm. It will likely be a triplet of quartets (tq) due to coupling with the adjacent methylene protons (H-5) and the two allylic methyl groups (H-8 and H-9).
-
Allylic and Aliphatic Protons: The remaining protons (H-3, H-4, H-5) will appear in the more upfield region of the spectrum (1.0-2.5 ppm). The methine proton H-3, being adjacent to a double bond, will be the most downfield of this group.
-
Methyl Protons (H-8, H-9, H-10): The three methyl groups will appear as distinct signals. The two methyl groups on the double bond (H-8 and H-9) will be singlets in the vinylic methyl region (~1.6-1.7 ppm). The methyl group attached to the chiral center C-3 (H-10) will be a doublet due to coupling with H-3.
Step 2: Analysis of the ¹³C NMR Spectrum and DEPT
The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in this compound. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
Olefinic Carbons (C-1, C-2, C-6, C-7): These four carbons will resonate in the downfield region (110-150 ppm). C-1 will be a CH₂; C-2 and C-6 will be CH carbons; and C-7 will be a quaternary carbon.
-
Aliphatic Carbons (C-3, C-4, C-5, C-8, C-9, C-10): These six carbons will appear in the upfield region (15-40 ppm). DEPT experiments will identify C-4 and C-5 as CH₂ groups, C-3 as a CH group, and C-8, C-9, and C-10 as CH₃ groups.
Step 3: COSY (¹H-¹H Correlation) Analysis
The COSY spectrum reveals proton-proton coupling networks, which are instrumental in piecing together the carbon skeleton.
Figure 2: Key ¹H-¹H COSY correlations for this compound.
-
A strong correlation will be observed between H-2 and the geminal protons H-1a/H-1b .
-
H-2 will also show a correlation to the methine proton H-3 .
-
Following the coupling chain, H-3 will correlate with the methyl protons H-10 and the methylene protons H-4 .
-
A correlation between H-4 and H-5 will be present.
-
Finally, H-5 will show a correlation to the olefinic proton H-6 , completing the carbon backbone connectivity.
Step 4: HSQC (¹H-¹³C One-Bond Correlation) Analysis
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons.
-
The vinyl protons H-1, H-2, and H-6 will show correlations to the olefinic carbons C-1, C-2, and C-6, respectively.
-
The aliphatic protons H-3, H-4, and H-5 will correlate to their corresponding carbons C-3, C-4, and C-5.
-
The methyl protons H-8, H-9, and H-10 will show cross-peaks with the methyl carbons C-8, C-9, and C-10.
Step 5: HMBC (¹H-¹³C Long-Range Correlation) Analysis
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall structure.
Figure 3: Key ¹H-¹³C HMBC correlations for this compound.
-
Assignment of C-7: The quaternary carbon C-7 can be unambiguously assigned through HMBC correlations from the methyl protons H-8 and H-9 . These protons will also show correlations to C-6.
-
Confirmation of the Carbon Skeleton: Long-range correlations from the terminal vinyl protons H-1 to C-3 and from the methyl protons H-10 to C-2 and C-4 will confirm the connectivity around the chiral center.
-
Correlations from the olefinic proton H-6 to the methyl carbons C-8 and C-9 will further solidify the assignments at the other end of the molecule.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved. This detailed spectral analysis serves as a robust method for structural verification and is an essential tool for quality control in the fragrance industry and in synthetic chemistry research. The protocols and expected spectral data provided in this application note offer a reliable framework for scientists and researchers working with this important monoterpene.
References
-
Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6549, Linalool. Retrieved from [Link]
-
Verma, R. S., & Joshi, N. (2019). This compound. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Sources
Application Note: Elucidating the Functional Group Landscape of Dihydromyrcene via Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Significance of Dihydromyrcene and the Power of Vibrational Spectroscopy
This compound, a monoterpene with the chemical formula C10H18, is a pivotal intermediate in the synthesis of a variety of fragrance compounds, such as dihydromyrcenol and citronellol.[1][2] Its molecular structure, characterized by the presence of both terminal and internal carbon-carbon double bonds, as well as saturated hydrocarbon chains, provides a rich landscape for analysis using Fourier-Transform Infrared (FTIR) spectroscopy. This non-destructive analytical technique is exceptionally well-suited for identifying the functional groups within a molecule by probing their characteristic vibrational modes.[3][4]
When infrared radiation interacts with a molecule, it can excite specific vibrational modes, such as stretching and bending of chemical bonds.[5] The frequencies at which these vibrations occur are unique to the types of bonds and the overall molecular structure, creating a distinct spectral "fingerprint." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for the qualitative analysis of this compound's functional groups.
Molecular Structure and Key Functional Groups of this compound
This compound, systematically named 3,7-dimethylocta-1,6-diene, possesses several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum.[6] Understanding its structure is fundamental to interpreting the spectral data.
Figure 1: Molecular structure of this compound highlighting key functional groups.
Experimental Protocol: ATR-FTIR Analysis of Liquid this compound
Attenuated Total Reflectance (ATR) is a highly effective sampling technique for the direct analysis of liquid samples with minimal to no preparation.[7][8] The methodology relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (e.g., diamond or zinc selenide) and creates an evanescent wave that penetrates a small distance into the sample in contact with the crystal.[7]
Instrumentation:
-
FTIR Spectrometer equipped with a single-bounce diamond ATR accessory.
Materials:
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Protocol:
-
Instrument Preparation and Background Collection:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.
-
Collect a background spectrum with the clean, empty ATR crystal. This is a critical step to account for any atmospheric (e.g., CO2, water vapor) or instrumental interferences.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample. To improve the signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 32 or 64 scans).[9]
-
Set the spectral resolution to 4 cm⁻¹ for routine analysis.
-
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal surface with a solvent-dampened, lint-free wipe to remove all traces of the this compound sample. This prevents cross-contamination between subsequent measurements.[9]
-
Sources
- 1. foreverest.net [foreverest.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
- 5. 2,6-dimethyl-1,7-octadiene-3,6-diol, 51276-33-6 [thegoodscentscompany.com]
- 6. 1,7-Octadiene-3,6-diol, 2,6-dimethyl- | C10H18O2 | CID 548927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
Application Note: Dihydromyrcene as a Key Intermediate in the Synthesis of Dihydromyrcenol for the Fragrance Industry
Introduction
Dihydromyrcenol (2,6-dimethyloct-7-en-2-ol) is a widely utilized synthetic fragrance ingredient prized for its powerful, fresh, and citrusy lime-like aroma with floral undertones[1][2]. Its stability and versatility make it a cornerstone in the formulation of a vast array of consumer products, including fine fragrances, soaps, detergents, and other household goods[3][4]. The industrial production of dihydromyrcenol often originates from turpentine, a renewable resource derived from pine trees[5]. A critical step in this synthetic pathway is the transformation of dihydromyrcene, a key intermediate, into the final dihydromyrcenol product. This application note provides a detailed overview of the primary synthetic routes from this compound to dihydromyrcenol, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization considerations for researchers and professionals in the chemical and fragrance industries.
The synthesis of dihydromyrcenol from this compound is primarily achieved through two major pathways: direct hydration and a two-step esterification-saponification process[4][6]. The choice of method often depends on desired purity, yield, and economic and environmental considerations.
Reaction Mechanisms and Synthetic Pathways
The conversion of this compound to dihydromyrcenol involves the addition of a hydroxyl group across one of the double bonds of this compound. The regioselectivity of this addition is crucial for obtaining the desired product.
Acid-Catalyzed Direct Hydration
Direct hydration is a common industrial method that involves the reaction of this compound with water in the presence of an acid catalyst[7][8]. Strong mineral acids, such as sulfuric acid, are frequently employed[8][9]. The reaction proceeds via an electrophilic addition mechanism.
Mechanism:
-
Protonation: The acid catalyst protonates the more substituted double bond of this compound, leading to the formation of a tertiary carbocation. This is the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A final deprotonation step yields the tertiary alcohol, dihydromyrcenol.
It is important to control the reaction conditions, particularly the temperature, to minimize the formation of undesired by-products, such as cyclic ethers[10].
Esterification Followed by Saponification
An alternative route involves a two-step process where this compound is first reacted with a carboxylic acid, such as formic or acetic acid, to form an ester intermediate. This ester is then saponified to yield dihydromyrcenol[4][10].
Mechanism:
-
Esterification: In the presence of an acid catalyst, the carboxylic acid adds across the double bond of this compound to form a formate or acetate ester.
-
Saponification: The resulting ester is then treated with a strong base, such as sodium hydroxide, to hydrolyze the ester and produce dihydromyrcenol and the corresponding carboxylate salt.
This method can sometimes offer better control over the reaction and may lead to higher purity products.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes from this compound to dihydromyrcenol.
Caption: Primary synthetic routes to Dihydromyrcenol from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of dihydromyrcenol from this compound via the two main routes.
Protocol 1: Direct Hydration Using Sulfuric Acid
This protocol is adapted from established industrial practices which utilize strong mineral acids for direct hydration[8][9].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 95% | Acros Organics |
| Sulfuric Acid (H₂SO₄) | 98% | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | VWR |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 154 g (1.0 mol) of this compound. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add 100 g of 65% aqueous sulfuric acid to the stirred this compound over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for 4-6 hours. Monitor the reaction progress by gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude dihydromyrcenol is then purified by vacuum distillation to yield a colorless liquid with a characteristic fresh, citrusy odor. The product purity typically ranges from 70% to 99.6% after distillation[1].
Protocol 2: Two-Step Synthesis via Formate Ester
This protocol follows the principle of esterification with formic acid followed by saponification[10].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 95% | Acros Organics |
| Formic Acid (HCOOH) | 98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |
| Methanol | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Procedure:
Step A: Esterification
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15 °C in a water bath[10].
-
Addition of this compound: Slowly add 220 g of this compound to the acid mixture over 15 minutes, maintaining the temperature between 15-20 °C with constant stirring[10].
-
Reaction: Stir the mixture at 20 °C for approximately 5 hours. The reaction progress can be monitored by GC to observe the formation of the dihydromyrcenyl formate[10].
-
Workup: After the reaction, wash the mixture with water to remove the formic and sulfuric acids. Separate the organic layer.
Step B: Saponification
-
Hydrolysis: To the crude dihydromyrcenyl formate, add a solution of 45 g of 50% sodium hydroxide in 100 g of methanol and 32 g of water[10].
-
Reflux: Reflux the mixture for 2 hours, maintaining a pH of around 10[10].
-
Isolation: After cooling, add water and separate the organic layer.
-
Purification: Wash the organic layer with water, dry it over a suitable drying agent, and purify by vacuum distillation to obtain dihydromyrcenol.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of dihydromyrcenol.
Caption: General experimental workflow for Dihydromyrcenol synthesis.
Conclusion
The synthesis of dihydromyrcenol from this compound is a well-established and industrially significant process. Both direct hydration and the two-step esterification-saponification methods offer viable routes to this valuable fragrance ingredient. The choice of a particular method will depend on a variety of factors, including the desired purity of the final product, reaction efficiency, and considerations related to waste disposal and environmental impact. Careful control of reaction parameters, particularly temperature, is essential to maximize the yield of dihydromyrcenol and minimize the formation of by-products. The protocols provided in this application note serve as a comprehensive guide for researchers and professionals engaged in the synthesis of fine chemicals for the fragrance industry.
References
- Preparation of dihydromyrcenol. (1969). Google Patents.
-
Process Of Preparation Of Dihydromyrcenol. (n.d.). Quick Company. Retrieved from [Link]
-
Preparation method of dihydromyrcenol. (2015). Eureka | Patsnap. Retrieved from [Link]
- Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride. (1992). Google Patents.
- A new method for producing dihydromyrcenol. (2010). Google Patents.
- Transesterification process for the preparation of dihydromyrcenol and myrcenol. (1997). Patent 0784043.
- New process for the preparation of dihydromyrcenol. (1987). Google Patents.
-
A Study of Direct Hydration of this compound to Dihydromyrcenol Using Cation Exchange Resins as Catalyst. (2008). ResearchGate. Retrieved from [Link]
- Transesterification process for the preparation of dihydromyrcenol and myrcenol. (2002). Google Patents.
-
Dihydromyrcenol (CAS N° 18479-58-8). (n.d.). ScenTree. Retrieved from [Link]
-
Dihydromyrcenol. (n.d.). Foreverest Resources Ltd. Retrieved from [Link]
- Dihydromyrcenol fixed bed hydration continuous production method. (2011). Google Patents.
-
Selective hydration of this compound in ionic liquids. (2005). ResearchGate. Retrieved from [Link]
Sources
- 1. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]
- 2. fraterworks.com [fraterworks.com]
- 3. Preparation method of dihydromyrcenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. foreverest.net [foreverest.net]
- 5. DIHYDROMYRCENOL [studio.dsm-firmenich.com]
- 6. ScenTree - Dihydromyrcenol (CAS N° 18479-58-8) [scentree.co]
- 7. CN101921176A - A new method for producing dihydromyrcenol - Google Patents [patents.google.com]
- 8. Transesterification process for the preparation of dihydromyrcenol and myrcenol - Patent 0784043 [data.epo.org]
- 9. FR2597861A1 - New process for the preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 10. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of (R)- and (S)-Dihydromyrcene via Rhodium-Catalyzed Hydrogenation
An Application Note and Protocol for the Enantioselective Synthesis of Chiral Dihydromyrcene
Introduction
This compound (2,6-dimethyl-2,7-octadiene) is a valuable monoterpene derivative widely utilized in the fragrance industry for its fresh, citrusy, and slightly floral aroma. The molecule possesses a single stereocenter at the C6 position, leading to the existence of two enantiomers: (R)- and (S)-dihydromyrcene. These enantiomers, as is often the case with chiral molecules, can exhibit distinct olfactory properties and biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is of significant commercial and academic interest. This application note provides a comprehensive guide and a detailed protocol for the enantioselective synthesis of chiral this compound via the asymmetric hydrogenation of myrcene, a readily available and inexpensive starting material.
The synthesis of chiral compounds with high enantiopurity is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to materials science.[1] Catalytic asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for achieving this.[1] This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to a prochiral substrate. While the synthesis of racemic this compound is well-established, often proceeding from the cracking of pinane, the enantioselective route remains a more nuanced challenge.[2][3]
This document outlines a robust and reproducible methodology centered on a rhodium-based catalyst system. We will delve into the rationale behind catalyst selection, provide a step-by-step experimental protocol, and offer insights into reaction optimization and analysis. The principles and techniques described herein are designed to be accessible to researchers in both academic and industrial settings.
Core Principles: The Logic of Asymmetric Hydrogenation
The enantioselective hydrogenation of myrcene to this compound involves the selective reduction of the trisubstituted C6-C7 double bond, leaving the C1-C2 double bond intact. The key to achieving high enantioselectivity lies in the design of the chiral catalyst. A suitable catalyst system for this transformation typically consists of:
-
A Transition Metal Precursor: Rhodium complexes are particularly effective for the hydrogenation of olefins. A common precursor is [Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate).
-
A Chiral Ligand: The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of hydrogen addition to the substrate. For the hydrogenation of olefins, chiral bisphosphine ligands, such as those from the BINAP family, have demonstrated exceptional performance.[4]
The substrate, myrcene, coordinates to the chiral rhodium complex. The steric and electronic properties of the chiral ligand create a situation where one face of the double bond is preferentially exposed to the rhodium hydride species, leading to the formation of one enantiomer in excess.
Experimental Workflow: From Myrcene to Chiral this compound
The overall workflow for the enantioselective synthesis of chiral this compound is depicted in the following diagram. This process begins with the in-situ preparation of the active chiral catalyst, followed by the hydrogenation reaction under a controlled atmosphere, and concludes with product isolation, purification, and analysis.
Caption: Experimental workflow for the enantioselective synthesis of chiral this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-dihydromyrcene using (R)-BINAP as the chiral ligand. For the synthesis of (S)-dihydromyrcene, (S)-BINAP should be used.
Materials and Reagents:
-
Myrcene (freshly distilled, >95% purity)
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Toluene (anhydrous, degassed)
-
Hydrogen gas (high purity, >99.99%)
-
Argon or Nitrogen gas (high purity)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
-
Standard laboratory glassware
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar and pressure gauge
Procedure:
Part 1: In-Situ Catalyst Preparation
-
In a glovebox or under a steady stream of argon, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1.0 equiv) and (R)-BINAP (6.9 mg, 0.011 mmol, 1.1 equiv) to a dry Schlenk flask.
-
Add 5 mL of degassed, anhydrous toluene to the flask.
-
Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complete ligand exchange and formation of the active catalyst.
Part 2: Asymmetric Hydrogenation Reaction
-
To a high-pressure autoclave that has been purged with argon, add a solution of myrcene (136 mg, 1.0 mmol) in 5 mL of degassed, anhydrous toluene.
-
Using a cannula or a gas-tight syringe, transfer the freshly prepared catalyst solution from Part 1 to the autoclave.
-
Seal the autoclave and purge the system with hydrogen gas three times, being careful not to vent to the atmosphere.
-
Pressurize the autoclave to 10 bar with hydrogen gas.
-
Begin vigorous stirring and maintain the reaction at 25 °C.
-
Monitor the reaction progress by periodically taking small aliquots (if the reactor setup allows) and analyzing by GC, or allow the reaction to proceed for a set time (e.g., 12-24 hours).
Part 3: Work-up and Purification
-
After the reaction is complete (as determined by the cessation of hydrogen uptake or by GC analysis), carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound.
Part 4: Characterization and Analysis
-
Structural Confirmation: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral gas chromatography (GC) using a suitable chiral column (e.g., a cyclodextrin-based column). The retention times of the two enantiomers should be compared to a racemic standard of this compound.
Data Presentation and Expected Results
The following table provides a template for recording experimental data and can be used to systematically optimize reaction conditions.
| Entry | Chiral Ligand | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | 25 | 10 | 12 | >95 | 92 |
| 2 | (R)-BINAP | 40 | 10 | 8 | >95 | 88 |
| 3 | (R)-BINAP | 25 | 5 | 24 | 85 | 93 |
| 4 | (S)-BINAP | 25 | 10 | 12 | >95 | 92 (S) |
Note: The data presented in this table are hypothetical and serve as a representation of expected outcomes under optimized conditions.
Proposed Catalytic Cycle
The enantioselectivity of the hydrogenation is determined by the interactions within the catalytic cycle. The following diagram illustrates a plausible mechanism for the rhodium-catalyzed asymmetric hydrogenation of myrcene.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of myrcene.
Troubleshooting and Optimization
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature, or hydrogen pressure. Ensure that the myrcene and solvent are of high purity and that the system is free of oxygen, which can deactivate the catalyst.
-
Low Enantioselectivity: The choice of chiral ligand is crucial for achieving high ee. If the enantioselectivity is low, screening a library of different chiral ligands (e.g., other BINAP derivatives, Josiphos ligands) is recommended. The solvent can also have a significant impact on enantioselectivity; therefore, testing other non-coordinating solvents may be beneficial.
-
Over-reduction: In some cases, the C1-C2 double bond of myrcene may also be reduced. To minimize this, milder reaction conditions (lower temperature and pressure) should be employed.
Conclusion
The enantioselective synthesis of chiral this compound is a valuable transformation for the fragrance industry and a compelling example of the power of asymmetric catalysis. The protocol detailed in this application note, utilizing a rhodium-BINAP catalyst system, provides a reliable and efficient method for accessing both (R)- and (S)-dihydromyrcene in high yield and with excellent enantioselectivity. By understanding the core principles of the reaction and systematically optimizing the parameters, researchers can adapt this methodology to meet their specific needs. This approach not only delivers a valuable product but also serves as a model for the development of other enantioselective transformations.
References
-
Zhu, C.-L., et al. (2025). Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Request PDF. Available at: [Link]
- CN101239885A (2008). Technique for synthesizing dihydromyrcenol. Google Patents.
-
New technology of catalytic synthesis of dihydromyrcenol from pinane. ResearchGate. Available at: [Link]
-
Hydrogenation of poly(myrcene) and poly(farnesene) using diimide reduction at ambient pressure. ResearchGate. Available at: [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available at: [Link]
-
Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Auburn University. Available at: [Link]
- Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. [No valid URL available].
- US3487118A (1969). Preparation of dihydromyrcenol. Google Patents.
- CN103232314B (2014). Method for synthesizing this compound by performing catalytic cracking on pinane. Google Patents.
-
Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. PMC - NIH. Available at: [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Preparation method of dihydromyrcenol. Eureka | Patsnap. Available at: [Link]
- Studies Towards the Synthesis of Halomon: Asymmetric Hexafunctionalisation of Myrcene. [No valid URL available].
-
Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry (RSC Publishing). Available at: [Link]
- FR2597861A1 (1987). New process for the preparation of dihydromyrcenol. Google Patents.
- (PDF)
- Chiral synthesis of optically active S(+)-2,6,7,7a-tetrahydro-lfl. [No valid URL available].
- Studies towards the synthesis of halomon: asymmetric hexafunctionalisation of myrcene. [No valid URL available].
- EP0464259A2 (1992). Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride. Google Patents.
-
Biaxially chiral compounds: research and development of synthesis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Request PDF. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Sci-Hub. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103232314B - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]
- 4. Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dihydromyrcene as a Versatile Chiral Building Block in Insect Pheromone Synthesis
Introduction: The Strategic Value of Dihydromyrcene in Pheromone Synthesis
Insect pheromones are chemical signals that mediate interactions between individuals of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following.[1] Their species-specificity and high biological activity make them invaluable tools for integrated pest management (IPM), offering environmentally benign alternatives to broad-spectrum pesticides.[2][3] These strategies often involve the use of synthetic pheromones for mating disruption, mass trapping, or population monitoring.[2][4] The efficacy of these methods, however, is critically dependent on the stereochemical purity of the synthetic pheromone, as biological activity is often confined to a single stereoisomer.[1][5]
The synthesis of these often complex, stereochemically-defined molecules presents a significant challenge.[6][7] A key strategy in synthetic chemistry is the use of readily available, inexpensive chiral starting materials, often referred to as the "chiral pool." this compound (specifically, (S)-(+)-3,7-dimethylocta-1,6-diene), a monoterpene hydrocarbon, has emerged as a highly valuable building block in this context. It is accessible through the thermal rearrangement of cis-pinane, which is produced by the hydrogenation of α-pinene, a major constituent of turpentine.[8][9][10] The strategic utility of this compound lies in its two olefinic bonds of differing reactivity, which allows for selective chemical transformations to generate a variety of chiral synthons for constructing complex pheromone targets.[8]
This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of this compound. We will explore the core chemical transformations that unlock its synthetic potential and provide detailed, validated protocols for the synthesis of key intermediates and representative insect pheromones.
The Chemical Logic: Exploiting Differentiated Reactivity
The synthetic power of this compound stems from the electronic and steric differences between its two double bonds: a monosubstituted terminal double bond and a trisubstituted internal double bond. This differentiation allows for regioselective reactions, primarily through oxidative cleavage or functionalization, to yield valuable chiral intermediates.
// Node Definitions DHM [label="this compound\n((S)-3,7-dimethylocta-1,6-diene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ozonolysis [label="Selective Ozonolysis\n(Trisubstituted bond)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Epoxidation [label="Selective Epoxidation\n(Trisubstituted bond)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Peroxide [label="Peroxide Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Synthon 1: Chiral Alcohol\n((S)-4-methylhex-5-en-1-ol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Synthon 2: Chiral Aldehyde\n((S)-4-methylhex-5-enal)", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [label="Synthon 3: Chiral Epoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pheromones1 [label="Pheromones\n(e.g., Chinese Bean Weevil,\nAfrican Monarch Butterfly)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheromones2 [label="Pheromones\n(e.g., Ant Pheromones)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheromones3 [label="Further Functionalized\nPheromones", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DHM -> Ozonolysis [label=" O₃, CH₂Cl₂/MeOH\n-70 °C", fontcolor="#5F6368"]; DHM -> Epoxidation [label=" t-BuOOH\nMo(CO)₆", fontcolor="#5F6368"]; Ozonolysis -> Peroxide; Peroxide -> Alcohol [label=" Reductive Workup\n(e.g., NaBH₄)", fontcolor="#5F6368"]; Peroxide -> Aldehyde [label=" Reductive Workup\n(e.g., Me₂S)", fontcolor="#5F6368"]; Epoxidation -> Epoxide;
Alcohol -> Pheromones1; Aldehyde -> Pheromones2; Epoxide -> Pheromones3; }
Diagram 1. Key synthetic pathways from this compound.
The most powerful strategy involves the selective ozonolysis of the more electron-rich trisubstituted double bond.[8] Subsequent reductive work-up of the resulting peroxide intermediates can be tailored to yield either a chiral alcohol or a chiral aldehyde, both of which are versatile starting points for pheromone synthesis.[8] Alternatively, selective epoxidation of the trisubstituted bond "protects" it, allowing for chemistry to be performed on the terminal double bond.[8]
Core Protocol: Selective Ozonolysis of this compound
This protocol details the foundational reaction for converting (+)-(S)-dihydromyrcene into key chiral synthons. The choice of reductive agent in the work-up step is critical and determines whether the final product is an alcohol or an aldehyde.
Protocol 1: Synthesis of (S)-4-Methylhex-5-en-1-ol (Alcohol Synthon) and (S)-4-Methylhex-5-enal (Aldehyde Synthon)
Rationale: This procedure leverages the higher reactivity of the trisubstituted double bond in this compound towards ozone. The reaction is performed at low temperature (-70 °C) to prevent over-oxidation and control the reaction. The subsequent work-up determines the final product: sodium borohydride (NaBH₄) reduces the ozonide directly to the alcohol, while dimethyl sulfide (Me₂S) provides a milder reduction to the aldehyde.[8]
Materials:
-
(+)-(S)-Dihydromyrcene (or a thermolysate mixture containing it)[8]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃), from an ozone generator
-
Nitrogen (N₂) or Argon (Ar) gas
-
Sodium borohydride (NaBH₄)
-
Dimethyl sulfide (Me₂S)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl, brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a mineral oil bubbler.
-
Dry ice/acetone or cryocooler bath (-78 °C to -70 °C).
-
Ozone generator.
-
Standard glassware for extraction and chromatography.
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH in the three-neck flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Begin bubbling a stream of dry nitrogen or argon through the solution to ensure an inert atmosphere.
-
-
Ozonolysis:
-
Switch the gas inlet from the inert gas to the output of an ozone generator.
-
Bubble ozone through the stirred solution. The reaction progress should be monitored carefully. A pale blue color persisting in the solution indicates the presence of excess ozone and that the reaction is complete.
-
Self-Validation Check: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting this compound.
-
-
Quenching and Work-up (Two Pathways):
-
Once the reaction is complete, switch the gas feed back to nitrogen or argon and bubble through the solution for 10-15 minutes to remove all excess ozone. This step is critical for safety.
-
Pathway A: Synthesis of (S)-4-Methylhex-5-en-1-ol (Alcohol)
-
While maintaining the cold temperature, slowly add solid sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in small portions to the reaction mixture. Vigorous gas evolution will be observed.
-
Allow the mixture to stir at -70 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by saturated NaHCO₃ solution.
-
-
Pathway B: Synthesis of (S)-4-Methylhex-5-enal (Aldehyde)
-
To the cold, ozone-purged solution, add dimethyl sulfide (Me₂S) (1.5 - 2.0 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Causality: Me₂S reduces the intermediate ozonide to the desired aldehyde while being oxidized to dimethyl sulfoxide (DMSO). The long stir time ensures complete conversion.
-
-
-
Extraction and Purification (Applicable to both pathways):
-
Reduce the volume of the solvent in vacuo.
-
Add water to the residue and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alcohol or aldehyde.[8]
-
Application Case Study: Synthesis of an Ant Pheromone
The chiral aldehyde synthon, (S)-4-methylhex-5-enal, prepared via Protocol 1B, is a direct precursor to pheromones found in ants of the genera Crematogaster and Myrmica.[8] The following protocol outlines the synthesis of (6R)-6-methyloctan-3-one, a representative pheromone from this class.
// Node Definitions Aldehyde [label="(S)-4-Methylhex-5-enal\n(From Protocol 1B)", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard [label="Grignard Reaction", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Alcohol_Intermediate [label="Secondary Alcohol\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Pheromone [label="(6R)-6-Methyloctan-3-one\n(Ant Pheromone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="Catalytic Hydrogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Saturated_Ketone [label="Final Saturated Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aldehyde -> Grignard [label=" 1. EtMgBr, THF\n2. H₃O⁺ workup", fontcolor="#5F6368"]; Grignard -> Alcohol_Intermediate; Alcohol_Intermediate -> Oxidation [label=" PCC or Swern\nOxidation", fontcolor="#5F6368"]; Oxidation -> Pheromone [label="Unsaturated Ketone", style=dashed]; Pheromone -> Hydrogenation [label=" H₂, Pd/C", fontcolor="#5F6368"]; Hydrogenation -> Saturated_Ketone [label="Final Pheromone", style=dashed]; }
Diagram 2. Synthesis of (6R)-6-methyloctan-3-one.
Protocol 2: Synthesis of (6R)-6-Methyloctan-3-one
Rationale: This synthesis employs a classic Grignard reaction to add an ethyl group to the aldehyde, forming the C8 carbon backbone. The resulting secondary alcohol is then oxidized to the corresponding ketone. Finally, the terminal double bond is saturated via catalytic hydrogenation to yield the target pheromone.
Step 1: Grignard Reaction
-
In a flame-dried, two-neck flask under an inert atmosphere, add a solution of (S)-4-methylhex-5-enal (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Self-Validation Check: Monitor the reaction by TLC for the consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude secondary alcohol. This is often used directly in the next step without further purification.
Step 2: Oxidation
-
Dissolve the crude alcohol from Step 1 in anhydrous CH₂Cl₂.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Causality: PCC is a reliable reagent for oxidizing secondary alcohols to ketones without affecting the terminal double bond.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete conversion.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the pad thoroughly with diethyl ether.
-
Concentrate the filtrate to yield the crude unsaturated ketone, (R)-6-methyl-1-octen-3-one.
Step 3: Catalytic Hydrogenation
-
Dissolve the crude ketone from Step 2 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5 mol %).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon, and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate and purify by flash chromatography to yield the final product, (6R)-6-methyloctan-3-one.
Data Summary and Characterization
The successful synthesis of pheromones requires rigorous characterization to confirm structure and purity. The following table summarizes expected outcomes for the protocols described.
| Compound Name | Starting Material | Key Transformation(s) | Expected Yield Range | Purity (Post-Chromatography) | Key Characterization Data |
| (S)-4-Methylhex-5-en-1-ol | (+)-S-Dihydromyrcene | Ozonolysis, NaBH₄ reduction | 60-75% | >95% | ¹H NMR, ¹³C NMR, GC-MS, Chiral GC |
| (S)-4-Methylhex-5-enal | (+)-S-Dihydromyrcene | Ozonolysis, Me₂S reduction | 65-80% | >95% | ¹H NMR, ¹³C NMR, GC-MS, Chiral GC |
| (6R)-6-Methyloctan-3-one | (S)-4-Methylhex-5-enal | Grignard, Oxidation, Hydrogenation | 40-50% (over 3 steps) | >98% | ¹H NMR, ¹³C NMR, GC-MS, Optical Rotation |
Conclusion
This compound stands out as a powerful and cost-effective chiral precursor in the synthesis of insect pheromones. Its inherent structural features allow for selective and predictable chemical transformations, providing access to key chiral synthons that would otherwise require more complex asymmetric synthesis routes. The protocols outlined in this note demonstrate a reliable and scalable pathway from a turpentine-derived raw material to stereochemically defined, biologically active molecules. By mastering these foundational reactions, researchers can efficiently construct a wide array of pheromone targets, facilitating advances in chemical ecology and the development of sustainable pest management technologies.
References
- Kukovinets, O. S., Kasradze, V. G., Odinokov, V. N., & Tolstikov, G. A. (S)-(+)-Dihydromyrcene in the Directed Synthesis of Insect Pheromones.
- Boden, C. (2018). Method for the synthesis of pheromones.
-
Foreverest Resources Ltd. This compound. Foreverest Resources. [Link]
- Jianxin, Y. (2008). Technique for synthesizing dihydromyrcenol.
-
Wang, Z., & Xu, L. (2002). New technology of catalytic synthesis of dihydromyrcenol from pinane. Linchan Huaxue Yu Gongye/Chemistry and Industry of Forest Products, 22(4), 43-46. [Link]
- Kopp, E., & Theobald, H. (1992). Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride.
- Sprecker, M. A., & Belko, R. P. (1986). Process for production of dihydromyrcenol and dihydromyrcenyl acetate.
-
Herbert, E. J., & Keeling, C. I. (2016). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. ACS omega, 1(3), 403–413. [Link]
-
Mori, K. (2007). Organic Synthesis in Pheromone Science. Natural Product Communications, 2(5), 1934578X0700200. [Link]
-
Wyatt, T. D. (2015). Insect pheromones: An overview of function, form, and discovery. Biological reviews of the Cambridge Philosophical Society, 90(3), 686–700. [Link]
- Unilever PLC. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol.
-
Zhang, A. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(2), 260-291. [Link]
-
Lu, W., & Xu, G. (2022). Asymmetric Synthesis of Contact Sex Pheromone of Tetropium fuscum and Its Enantiomer. Molecules (Basel, Switzerland), 27(20), 6897. [Link]
-
Nakagawa, Y., & Mori, K. (2021). Overview of Kenji Mori's pheromone synthesis series. Journal of pesticide science, 46(3), 260–272. [Link]
-
Request PDF. Pheromone Synthesis. ResearchGate. [Link]
-
Request PDF. Synthesis of seven methyl-branched hydrocarbons as the pheromone candidates for female Korean apricot wasp, Eurytoma maslovskii. ResearchGate. [Link]
- Blumenthal, J. H. (1969). Preparation of dihydromyrcenol.
Sources
- 1. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2018154244A1 - Method for the synthesis of pheromones - Google Patents [patents.google.com]
- 5. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
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- 9. foreverest.net [foreverest.net]
- 10. EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google Patents [patents.google.com]
Biotransformation of myrcene to Dihydromyrcene using microorganisms
An Application Guide to the Microbial Biotransformation of β-Myrcene to its Reduced Derivatives
Abstract
This application note provides a comprehensive technical guide for the biotransformation of β-myrcene, a renewable terpene feedstock, into valuable reduced derivatives using whole-cell microbial catalysts. We move beyond simplistic hydrogenation to explore the microbially-driven conversion of myrcene into commercially significant compounds such as dihydrolinalool and 2,6-dimethyloctane. This guide is tailored for researchers in biotechnology, synthetic biology, and drug development, offering detailed, field-tested protocols, mechanistic insights, and data interpretation strategies. We focus on the use of Pseudomonas species, which have demonstrated high efficacy in these conversions. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and successful implementation.
Introduction: The Case for Myrcene Biotransformation
Myrcene, an acyclic monoterpene, is a readily available and cost-effective chemical building block derived from sources like hops and lemongrass.[1][2] Its chemical structure, featuring three distinct carbon-carbon double bonds, makes it an attractive precursor for a wide array of high-value chemicals used in the fragrance, flavor, and pharmaceutical industries.[1] While traditional chemical synthesis, such as catalytic hydrogenation, can reduce myrcene, these methods often lack selectivity, require harsh conditions, and produce complex product mixtures.[3]
Microbial biotransformation presents a compelling green alternative, leveraging the intricate and highly specific enzymatic machinery of microorganisms to produce desired compounds under mild, aqueous conditions.[4][5] This guide specifically addresses the microbial reduction of myrcene. It is important to clarify the nomenclature: while the term "dihydromyrcene" might imply the simple saturation of one double bond, microbial systems often perform more complex reactions. Organisms like Pseudomonas aeruginosa convert myrcene not to a single "this compound" isomer, but to a profile of valuable oxygenated and saturated products, including dihydrolinalool and 2,6-dimethyloctane.[6][7] This document provides the scientific rationale and step-by-step protocols to achieve this targeted biotransformation.
Scientific Principles and System Design
The successful biotransformation of myrcene hinges on selecting the right microorganism and understanding the key process parameters that dictate the product outcome.
Causality of Microorganism Selection: Pseudomonas Species
The choice of Pseudomonas aeruginosa and Pseudomonas putida as the biocatalysts is not arbitrary. These bacteria are well-documented for their robust metabolic capabilities toward terpenes.[8][9] Their enzymatic repertoire includes oxidoreductases and hydratases capable of acting on the non-activated double bonds of myrcene. This intrinsic enzymatic machinery is the cornerstone of the biotransformation, enabling the conversion of a hydrophobic hydrocarbon into more functionalized molecules.[4]
The Biotransformation Pathway: A Multi-Step Process
The conversion of myrcene by P. aeruginosa is not a single reaction but a cascade. The process involves a combination of reduction (hydrogenation) of double bonds and hydration (addition of water), leading to a shifting product profile over time.[7] Shorter incubation periods tend to favor the formation of hydrated products like dihydrolinalool, while longer incubations allow for further reduction to saturated alkanes like 2,6-dimethyloctane.[6] This time-dependent product distribution is a critical insight, allowing researchers to selectively target the desired compound by simply controlling the reaction duration.
Figure 1: Simplified reaction pathway for the biotransformation of β-myrcene by Pseudomonas aeruginosa.
Experimental Protocols
These protocols are based on established methodologies for the biotransformation of myrcene using Pseudomonas species.[7][9][10]
Materials and Reagents
-
Microorganism: Pseudomonas aeruginosa (e.g., PTCC 1074) or Pseudomonas putida (e.g., PTCC 1694)
-
Culture Media:
-
Malt Extract
-
Yeast Extract
-
Peptone
-
Agar (for plates)
-
Deionized Water
-
-
Substrate: β-Myrcene (≥95% purity)
-
Reagents & Consumables:
-
Methanol (for substrate solubilization)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate
-
Sterile 250 mL Erlenmeyer flasks
-
Sterile centrifuge tubes
-
Micropipettes and sterile tips
-
0.22 µm sterile filters
-
GC vials
-
Protocol 1: Inoculum Preparation
Rationale: This step ensures a healthy, dense, and metabolically active population of bacteria is available to catalyze the biotransformation efficiently.
-
Media Preparation: Prepare the liquid growth medium consisting of (per liter): 20 g Malt Extract, 5 g Yeast Extract, and 1 g Peptone. Adjust the pH to 5.5. Autoclave for 20 minutes at 121°C.
-
Primary Culture: Aseptically inoculate 25 mL of the sterile medium in a 100 mL flask with a single colony of P. aeruginosa from a fresh agar plate.
-
Incubation: Incubate the culture at 30°C with shaking at 150 rpm for 24-48 hours, or until the culture is visibly turbid (logarithmic growth phase).
Protocol 2: Whole-Cell Biotransformation
Rationale: This is the core reaction where the prepared microbial cells convert the myrcene substrate. Controlling incubation time is critical for product selectivity.
-
Culture Scaling: Inoculate 100 mL of sterile growth medium in a 250 mL Erlenmeyer flask with 5 mL of the primary culture from Protocol 1. Incubate at 30°C with shaking at 150 rpm for 48 hours.
-
Cell Harvesting: Transfer the culture to sterile centrifuge tubes. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes.
-
Cell Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of sterile 0.9% saline solution. Centrifuge again and discard the supernatant. This washing step removes residual media components that could interfere with the reaction.
-
Reaction Setup: Resuspend the washed cell pellet in 100 mL of fresh sterile medium in a 250 mL Erlenmeyer flask.
-
Substrate Addition: Prepare a stock solution of β-myrcene in methanol. Aseptically add the myrcene stock to the cell suspension to a final concentration of ~1.0 g/L. The methanol aids in the dispersion of the hydrophobic myrcene in the aqueous medium.[9] Note: A substrate-free control flask should be run in parallel.
-
Biotransformation Incubation: Incubate the reaction flasks at 30°C with shaking at 150 rpm. Samples will be taken at different time points (e.g., 36 hours and 72 hours) for analysis.
Figure 2: Experimental workflow for myrcene biotransformation.
Protocol 3: Product Extraction and Analysis
Rationale: This protocol isolates the transformed, non-polar products from the aqueous culture medium for identification and quantification.
-
Sample Preparation: Withdraw a 10 mL aliquot from the biotransformation flask. Centrifuge at 5,000 x g for 15 minutes to pellet the cells.
-
Solvent Extraction: Carefully transfer the supernatant to a clean tube. Add 5 mL of diethyl ether, vortex vigorously for 2 minutes, and allow the layers to separate.[9][10]
-
Collection of Organic Phase: Using a glass pipette, carefully remove the top organic (ether) layer and transfer it to a new vial.
-
Repeat Extraction: Repeat the extraction process (steps 2-3) on the aqueous layer two more times to ensure complete recovery of the products. Pool all organic extracts.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water. The sample can then be carefully concentrated under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: Analyze the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.[6] Use authentic standards for dihydrolinalool, α-terpineol, and 2,6-dimethyloctane for positive identification and calibration.
Data Interpretation and Expected Results
The product profile is highly dependent on the incubation time. Analysis of the reaction at different time points reveals the progression of the biotransformation. The table below summarizes typical results obtained with P. aeruginosa.[6][7]
| Incubation Time (days) | Major Product | Relative Abundance (%) | Minor Product(s) | Relative Abundance (%) | Total Yield (%) |
| 1.5 | Dihydrolinalool | 79.5% | 2,6-Dimethyloctane | 9.3% | 88.8% |
| 3.0 | 2,6-Dimethyloctane | 90.0% | α-Terpineol | 7.7% | 97.7% |
Table 1: Product distribution from the biotransformation of myrcene by P. aeruginosa at different incubation times.[6][7]
Conclusion
This application note provides a robust and scientifically-grounded framework for the biotransformation of β-myrcene into high-value reduced derivatives using Pseudomonas aeruginosa. By understanding the underlying principles of microbial catalysis and carefully controlling key process variables like incubation time, researchers can selectively produce compounds such as dihydrolinalool and 2,6-dimethyloctane. This biotechnological approach offers a sustainable and selective alternative to conventional chemical synthesis, paving the way for the development of novel bio-based products in the flavor, fragrance, and pharmaceutical industries.
References
-
Bel-Rhlid, R., et al. (2023). Biotransformations Performed by Yeasts on Aromatic Compounds Provided by Hop—A Review. MDPI. Available at: [Link]
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Esmaeili, A., & Hashemi, E. (2011). Biotransformation of myrcene by Pseudomonas aeruginosa. Chemistry Central Journal. Available at: [Link]
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Kim, J., et al. (2015). Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Ribeiro, J., et al. (2023). Bioprospection of the bacterial β-myrcene-biotransforming trait in the rhizosphere. Applied Microbiology and Biotechnology. Available at: [Link]
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Preiss, R. (2020). Biotransformation. Yeast + Hops = Magic?. YouTube. Available at: [Link]
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Esmaeili, A., & Hashemi, E. (2011). Biotransformation of myrcene by Pseudomonas aeruginosa. PubMed. Available at: [Link]
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Escarpment Labs. (2021). Biotransformation: Keep your hops alive with yeast. Escarpment Labs. Available at: [Link]
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Percival, R., & Lowry, P. (n.d.). Biotransformation. The Brewers Journal. Available at: [Link]
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Parshikov, I. A., & Sutherland, J. B. (2014). The use of Aspergillus niger cultures for biotransformation of terpenoids. ResearchGate. Available at: [Link]
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Bianchini, G., et al. (2001). Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. ResearchGate. Available at: [Link]
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Esmaeili, A., & Hashemi, E. (2011). Biotransformation of myrcene by Pseudomonas aeruginosa. PMC. Available at: [Link]
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Esmaeili, A. (2011). Biotransformation of Myrcene by Pseudomonas putida PTCC 1694. Biblioteka Nauki. Available at: [Link]
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High-Selectivity Synthesis of Dihydromyrcene via Catalytic Cracking of Pinane
An Application Note for Researchers and Drug Development Professionals
Introduction
Dihydromyrcene (2,6-dimethyl-2,7-octadiene) is a pivotal acyclic monoterpene intermediate in the fine chemical industry, primarily valued for its role as a precursor to dihydromyrcenol, a widely used fragrance ingredient with a fresh, citrus-lime character.[1][2] Traditionally, this compound is produced through the high-temperature thermal pyrolysis of pinane.[2] However, this method is energy-intensive and often suffers from low selectivity, leading to a complex mixture of isomers that are difficult to separate due to their close boiling points.[2][3]
This application note details a robust and highly selective protocol for the production of this compound through the catalytic cracking of pinane. Pinane is readily synthesized via the hydrogenation of α-pinene, a renewable feedstock abundantly available from crude sulphate turpentine, a byproduct of the paper and pulp industry.[1][4] By employing a catalyst, the reaction temperature can be significantly lowered, which not only reduces energy consumption but also enhances the selectivity towards the desired this compound product, thereby simplifying downstream purification processes.[2][4] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key insights into process optimization for researchers in synthetic chemistry and professionals in the fragrance and pharmaceutical industries.
Pillar 1: The Underlying Chemistry - Reaction Mechanism
The catalytic cracking of pinane to this compound is fundamentally an acid-catalyzed isomerization reaction. Unlike thermal cracking, which proceeds through high-energy, non-selective free-radical intermediates, catalytic cracking operates via a more controlled carbocationic pathway.[5][6] The process is initiated on the acidic sites of the catalyst surface.
The mechanism unfolds in three key steps:
-
Protonation and Ring Opening: The pinane molecule, with its strained bicyclo[3.1.1]heptane structure, interacts with a Brønsted or Lewis acid site on the catalyst. A proton is added to the cyclobutane ring, inducing the cleavage of a C-C bond. This ring-opening step relieves the inherent ring strain and forms a tertiary carbocation intermediate.[7][8]
-
Carbocation Rearrangement: The resulting p-menthane carbocation is unstable and rapidly undergoes a series of rearrangements. A 1,2-hydride shift and subsequent ring scission lead to the formation of a more stable, acyclic tertiary carbocation.
-
Deprotonation: The final step involves the elimination of a proton from the carbocation intermediate, resulting in the formation of the diene structure of this compound.
The use of a catalyst with tailored acidity is crucial for guiding the reaction pathway towards this compound while minimizing the formation of other terpene isomers.
Caption: Carbocation mechanism for catalytic cracking of pinane.
Pillar 2: From Theory to Practice - A Validated Protocol
This protocol is designed as a self-validating system, where careful control over reaction parameters ensures high conversion and selectivity. The procedure is adapted from methodologies described in the literature for a continuous flow fixed-bed reactor system.[2][9]
2.1 Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| cis-Pinane | >98% | Sigma-Aldrich | Starting material. Ensure high cis-isomer content.[1] |
| Activated Carbon Catalyst | 20-40 mesh | Alfa Aesar | Or other selected catalyst (e.g., platinum wire screen).[4][9] |
| Nitrogen (N₂) | High Purity (99.99%) | Airgas | Inert carrier gas. |
| Anhydrous Sodium Sulfate | Reagent Grade | VWR | For drying the collected product. |
2.2 Experimental Setup
The reaction is performed in a continuous flow fixed-bed reactor. The setup consists of:
-
A liquid feed pump for pinane.
-
A vaporizer and preheating section.
-
A tubular reactor (e.g., stainless steel) housed in a tube furnace.
-
A mass flow controller for the nitrogen carrier gas.
-
A condenser (e.g., Graham or Liebig) with a chilled water circulator.
-
A collection flask immersed in an ice bath.
Caption: Continuous flow experimental workflow diagram.
2.3 Step-by-Step Protocol
-
Catalyst Loading: Pack the tubular reactor with the chosen catalyst (e.g., 5-10 g of activated carbon), securing the catalyst bed with quartz wool at both ends.
-
System Assembly: Assemble the reactor system as shown in the workflow diagram. Ensure all connections are leak-tight.
-
System Purge: Purge the entire system with nitrogen gas at a flow rate of 30-50 mL/min for 30 minutes to remove air and moisture.
-
Heating:
-
Reaction Initiation:
-
Start the chilled water flow to the condenser.
-
Begin pumping the cis-pinane into the vaporizer at a controlled rate (e.g., 0.1 mL/min).
-
Maintain a steady flow of nitrogen carrier gas (e.g., 30 L/hour).[4]
-
-
Product Collection: The gaseous product mixture exiting the reactor is cooled in the condenser and collected as a liquid in the receiving flask cooled by an ice bath.
-
Steady State: Allow the reaction to run for 2-3 hours to reach a steady state before collecting samples for analysis.
-
Shutdown:
-
Stop the pinane feed pump.
-
Turn off the heaters for the vaporizer, preheater, and reactor.
-
Allow the system to cool to room temperature under a continuous nitrogen flow.
-
-
Sample Processing: Weigh the collected liquid product. Dry it over anhydrous sodium sulfate and filter. The crude product is now ready for analysis.
Pillar 3: Data, Analysis, and Authoritative Grounding
3.1 Key Process Parameters and Expected Outcomes
The efficiency of the catalytic cracking process is highly dependent on the reaction conditions. The table below summarizes typical parameters and expected results based on patent literature and scientific studies.
| Parameter | Range | Typical Value | Rationale & Impact on Outcome |
| Reactor Temperature | 390 - 500 °C | 450 °C | Balances reaction rate and selectivity. Lower temps favor this compound; higher temps can cause over-cracking.[2][9] |
| Pinane Feed Rate | 0.05 - 0.5 mL/min | 0.1 mL/min | Controls the residence time of reactants on the catalyst. |
| N₂ Carrier Gas Flow | 30 - 100 L/hour | 30 L/hour | Dilutes the reactant stream, aids in vaporization, and helps prevent side reactions.[4] |
| Pressure | Vacuum to 1 atm | Atmospheric | Operation under vacuum can facilitate desorption of products.[4] |
| Expected Outcome | |||
| Pinane Conversion | 25 - 90% | ~85% | Higher temperatures and longer residence times increase conversion.[2] |
| This compound Selectivity | 75 - 95% | >90% | Catalytic methods significantly improve selectivity over thermal pyrolysis (50-75%).[2][9] |
3.2 Product Analysis
The composition of the liquid product should be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC Analysis: Use a non-polar column (e.g., DB-5 or equivalent) to separate the components. The percentage conversion of pinane and the selectivity for this compound can be calculated from the peak areas in the chromatogram.
-
Conversion (%) = [(Initial moles of Pinane - Final moles of Pinane) / Initial moles of Pinane] * 100
-
Selectivity (%) = [Moles of this compound formed / (Initial moles of Pinane - Final moles of Pinane)] * 100
-
-
GC-MS Analysis: Use mass spectrometry to confirm the identity of the this compound peak and to identify major byproducts.
The protocol described provides a reliable and efficient method for the synthesis of this compound from pinane using catalytic cracking. This approach offers significant advantages over traditional thermal methods, including lower energy requirements, higher selectivity, and a simplified product profile. By carefully controlling the experimental parameters, researchers can achieve high yields of this valuable fragrance intermediate, paving the way for more sustainable and cost-effective chemical manufacturing processes.
References
-
FINE ORGANICS. (2008). Process Of Preparation Of Dihydromyrcenol. Indian Patent IN226500. Link
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Panten, J., & Surburg, H. (2015). From Pine to Perfume. CHIMIA, 69(12), 776-787. Link
-
Jiangsu Hongbang Chemical Technology Co Ltd. (2014). Method for synthesizing this compound by performing catalytic cracking on pinane. Chinese Patent CN103232314A. Link
-
Jiangsu Hongbang Chemical Technology Co Ltd. (2014). Method for synthesizing this compound by performing catalytic cracking on pinane. Chinese Patent CN103232314B. Link
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The Pennsylvania State University. (n.d.). Chemistry of Catalytic Cracking. In FSC 432: Petroleum Refining. Link
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Tkachev, A.V. et al. (2003). Method of synthesis of this compound from cis-pinane. Russian Patent RU2186758C1. Link
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Wang, J., et al. (2022). Catalytic Dehydrogenative Cracking of C4 Hydrocarbons on a Bifunctional Metal–Acid Catalyst. Catalysts, 12(10), 1185. Link
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Clark, J. (2023). Cracking Alkanes. Chemistry LibreTexts. Link
-
International Flavors & Fragrances Inc. (1986). Process for production of dihydromyrcenol and dihydromyrcenyl acetate. European Patent EP0170205A2. Link
-
Jiaxing Spices Factory. (2011). Technique for synthesizing dihydromyrcenol. Chinese Patent CN101239885B. Link
-
Clark, J. (n.d.). Cracking alkanes - thermal and catalytic. Chemguide. Link
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Chemistry For Everyone. (2025). What Is Catalytic Cracking In Chemical Recycling? YouTube. Link
-
Guangxi Tengxian Tongxuan Lixin Chemical Co., Ltd. (2015). Method for preparing dihydromyrcenol from turpentine. Chinese Patent CN104909988A. Link
-
Ritter, J. J., & Russell, K. L. (1941). The Acid Catalyzed Isomerization of α-Pinene. Journal of the American Chemical Society, 63(9), 2497–2501. Link
-
Anawat Thivasasith et al. (2019). Reaction mechanism of catalytic cracking of n-pentane. Physical Chemistry Chemical Physics. As cited in ResearchGate. Link
-
Martins, T. S., et al. (2020). Acid catalyzed isomerization/hydration reaction of pinene. As cited in ResearchGate. Link
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Application Notes and Protocols for the Synthesis of Dihydromyrcenol via Hydration of Dihydromyrcene
Introduction
Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a widely utilized fragrance ingredient prized for its fresh, citrusy, and floral lime-like aroma.[1][2] It is a key component in a vast array of consumer products, including fine fragrances, soaps, detergents, and other household items. Industrially, dihydromyrcenol is synthesized from dihydromyrcene, which is itself often derived from turpentine, a renewable feedstock obtained from pine trees.[2][3] The most common synthetic route involves the acid-catalyzed hydration of the alkene functionality in this compound.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the hydration of this compound to produce dihydromyrcenol. This document delves into the reaction mechanism, offers detailed experimental protocols, discusses analytical characterization, and emphasizes critical safety considerations.
Reaction Mechanism: Acid-Catalyzed Hydration
The hydration of this compound is a classic example of an acid-catalyzed electrophilic addition reaction to an alkene.[5][6][7] The reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule.
Step 1: Protonation of the Alkene The reaction is initiated by the protonation of the double bond in this compound by a strong acid catalyst, typically sulfuric acid, to form a tertiary carbocation.[5][7] This is the more stable carbocation compared to the alternative secondary carbocation, thus dictating the regioselectivity of the reaction.
Step 2: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the electrophilic tertiary carbocation.
Step 3: Deprotonation A final deprotonation step, where a water molecule acts as a base, removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, dihydromyrcenol.[6][7]
Diagram of the Reaction Mechanism
Caption: Acid-catalyzed hydration of this compound.
Experimental Protocols
Several methods for the hydration of this compound have been reported, primarily differing in the choice of acid catalyst and reaction conditions. Below are two representative protocols.
Protocol 1: Sulfuric Acid Catalyzed Hydration
This is a widely used industrial method that employs concentrated sulfuric acid.[3][8]
Materials and Equipment:
-
This compound (purity ≥ 94%)
-
Concentrated sulfuric acid (60-80%)[8]
-
Formic acid (optional, can improve yield)[9]
-
Sodium hydroxide solution (50%) for neutralization[9]
-
Benzene or other suitable organic solvent for extraction[9]
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, prepare a mixture of formic acid and sulfuric acid. For example, a mixture of 150 g of formic acid and 7.5 g of sulfuric acid can be prepared and cooled to 15°C.[9]
-
Addition of this compound: Slowly add this compound (e.g., 220 g) to the acid mixture over a period of 15-30 minutes, ensuring the temperature is maintained between 15-20°C with constant stirring.[9]
-
Reaction Monitoring: Stir the mixture at approximately 20°C. The reaction progress can be monitored by gas-liquid chromatography (GLC) to observe the formation of dihydromyrcenol and the disappearance of this compound.[9] The reaction is typically run for several hours.
-
Work-up:
-
Pour the reaction mixture into an equal volume of cold water.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like benzene to recover any dissolved product.[9]
-
Combine the organic layers and wash with water.
-
-
Hydrolysis (if formic acid is used): The intermediate formate ester needs to be hydrolyzed. Reflux the organic material with a mixture of methanol, 50% sodium hydroxide, and water for about two hours while maintaining a pH of around 10.[9]
-
Purification:
-
After hydrolysis, cool the mixture and extract the dihydromyrcenol with a solvent.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The crude dihydromyrcenol can be purified by vacuum distillation to achieve high purity (up to 99.6%).[1]
-
| Parameter | Value | Reference |
| This compound Purity | ≥ 94% | [9] |
| Sulfuric Acid Conc. | 60-80% | [8] |
| Reaction Temperature | 15-20°C | [9] |
| Reaction Time | ~5 hours | [9] |
| Typical Yield | 50-60% | [1] |
| Final Purity | up to 99.6% | [1] |
Protocol 2: Acetic Acid Catalyzed Hydration
This method uses acetic acid and a catalyst, which can be a milder alternative to concentrated sulfuric acid.[10][11]
Materials and Equipment:
-
This compound
-
Catalyst (as specified in the patent, often a proprietary solid acid)[10]
-
Reaction kettle with heating and stirring capabilities
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Initial Mixture: In a reaction kettle, mix 36% acetic acid and water (e.g., 85 parts acetic acid to 60 parts water) and heat to 80°C.[10]
-
Catalyst Addition: Add the catalyst (e.g., 5 parts) to the heated mixture, maintaining the temperature at 80°C.[10]
-
This compound Addition: Add preheated this compound (e.g., 100 parts, preheated to 80°C) to the reaction kettle.[10]
-
Reaction: Maintain the reaction temperature at 80°C for a constant period, typically 1-3 hours.[10][11]
-
Work-up and Purification:
| Parameter | Value | Reference |
| Acetic Acid Conc. | 36% | [10][11] |
| Reaction Temperature | 80-120°C | [10][11] |
| Reaction Time | 1-3 hours | [10][11] |
Experimental Workflow Diagram
Caption: General workflow for dihydromyrcenol synthesis.
Analytical Characterization
The purity and identity of the synthesized dihydromyrcenol should be confirmed using standard analytical techniques:
-
Gas-Liquid Chromatography (GLC): To determine the purity of the product and to monitor the reaction progress. A suitable column would be a Carbowax 20M polyethylene glycol on a silicone-treated Chromosorb W earth support.[9]
-
Refractive Index and Relative Density: These physical constants can be measured and compared to literature values for dihydromyrcenol.
-
Spectroscopic Methods (NMR, IR, MS): For unambiguous structure elucidation of the final product.
Safety Considerations
This compound:
-
Hazards: Flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction. May be fatal if swallowed and enters airways.[12]
-
Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves, eye protection, and face protection.[12] In case of skin contact, wash with plenty of soap and water. If swallowed, do NOT induce vomiting and seek immediate medical attention.[12]
Sulfuric Acid (Concentrated):
-
Hazards: Extremely corrosive. Causes severe skin burns and eye damage.[13] Can cause secondary thermal burns due to dehydration.[13]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, an acid suit, boots, and a face shield.[13][14] When diluting, always add acid to water, never the other way around, to prevent splattering.[15] Work in a well-ventilated area or fume hood. Ensure eyewash stations and safety showers are readily accessible.[16]
Dihydromyrcenol:
-
Hazards: Combustible liquid. Causes skin and serious eye irritation.[17][18] May be harmful if swallowed.[18]
-
Precautions: Wear protective gloves and eye/face protection.[17][18] Wash skin thoroughly after handling.[17] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[17] Store in a well-ventilated place and keep cool.[17][18]
Conclusion
The acid-catalyzed hydration of this compound is a robust and scalable method for the production of the valuable fragrance compound, dihydromyrcenol. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. Adherence to the detailed protocols and stringent safety precautions outlined in these notes is paramount for the successful and safe synthesis of dihydromyrcenol.
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Quick Company. Process Of Preparation Of Dihydromyrcenol. [Link]
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Patsnap. Preparation method of dihydromyrcenol - Eureka. [Link]
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Indenta Chemicals. Material Safety Data Sheet this compound. [Link]
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The Good Scents Company. This compound - Material Safety Data Sheet (MSDS). [Link]
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Chemistry LibreTexts. 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]
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ScienceDirect. RIFM fragrance ingredient safety assessment, dihydromyrcenol, CAS registry number 18479-58-8. [Link]
-
VelocityEHS. Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]
-
YouTube. Hydration of Alkenes - Acid Catalyzed Reaction Mechanism. [Link]
-
NJ.gov. Sulfuric acid - Hazardous Substance Fact Sheet. [Link]
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YouTube. Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. [Link]
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Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
NIH. Regioselective Hydration of Terpenes with Cofactor‐Independent Carotenoid 1,2‐Hydratase. [Link]
-
Perfumer's Apprentice. Dihydromyrcenol FPD-2015A-1894 - SAFETY DATA SHEET. [Link]
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Transesterification of Dihydromyrcene esters to Dihydromyrcenol
An Application Guide to the Synthesis of Dihydromyrcenol via Transesterification of Dihydromyrcene Esters
Abstract
Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a cornerstone of the fragrance industry, prized for its powerful and fresh citrus-floral, lime-like scent.[1] While traditionally synthesized through the direct acid-catalyzed hydration of this compound, this method is often associated with significant drawbacks, including the use of large quantities of strong acids and the generation of problematic waste streams.[2][3] This application note presents a detailed protocol for a robust and efficient alternative: the synthesis of dihydromyrcenol through the transesterification of a dihydromyrcenyl ester intermediate. This two-step process, involving an initial esterification followed by a catalyzed transesterification, offers a refined pathway that can enhance process control and mitigate environmental concerns. This guide provides an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and analytical characterization for researchers in both academic and industrial settings.
Foundational Scientific Principles: The Transesterification Reaction
Transesterification is a chemical reaction that involves the exchange of the organic R" group of an ester with the organic R' group of an alcohol.[4] The reaction is an equilibrium process, and its direction can be manipulated by controlling reaction conditions.[4] The overall transformation can be represented as:
RCOOR" (Dihydromyrcenyl Ester) + R'OH (Alcohol) ⇌ RCOOR' (New Ester) + R"OH (Dihydromyrcenol)
This reaction can be catalyzed by either an acid or a base, with base-catalyzed transesterification being particularly effective and widely employed for this type of transformation due to its typically faster reaction rates at milder conditions.[2][4][5][6]
The Base-Catalyzed Mechanism
The base-catalyzed mechanism proceeds through a nucleophilic acyl substitution pathway. The process is initiated by the deprotonation of the alcohol (e.g., methanol) by a strong base (e.g., sodium methoxide) to form a highly nucleophilic alkoxide ion (methoxide).[4][5]
The key steps are:
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbonyl carbon of the dihydromyrcenyl ester. This results in the formation of a tetrahedral intermediate.[4][5][7]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Elimination: This reformation leads to the elimination of the original alkoxy group as a dihydromyrcenolate anion, which is subsequently protonated by the solvent or during workup to yield the final product, dihydromyrcenol.
This mechanism is highly efficient, and the equilibrium can be strategically shifted toward the products. By using a large excess of a low-boiling alcohol like methanol, the resulting low-boiling ester (methyl acetate) can be continuously removed by distillation, driving the reaction to completion in accordance with Le Châtelier's principle.[4]
Caption: Base-catalyzed transesterification mechanism.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the dihydromyrcenyl acetate starting material and its subsequent transesterification to dihydromyrcenol.
Safety Precautions
-
Sodium Methoxide: This catalyst is highly corrosive, flammable, and toxic. It reacts violently with water. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9]
-
Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin. Ensure all operations are conducted in a well-ventilated fume hood.
-
General: Standard laboratory safety practices should be followed throughout the procedure.
Stage 1: Synthesis of Dihydromyrcenyl Acetate
The starting ester can be readily prepared by the reaction of this compound with acetic acid, a process detailed in various patents.[2][3] This step is crucial as the purity of the ester directly impacts the final transesterification efficiency.
Stage 2: Base-Catalyzed Transesterification
Materials & Reagents:
-
Dihydromyrcenyl acetate (1.0 eq)
-
Anhydrous Methanol (≥20 eq, serves as reactant and solvent)
-
Sodium methoxide solution (e.g., 25% in methanol, 0.05 - 0.1 eq)
-
Diethyl ether or MTBE (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure the apparatus is moisture-free.
-
Reagent Charging: Charge the flask with dihydromyrcenyl acetate (1.0 eq) and anhydrous methanol (≥20 eq).
-
Initiation: Begin stirring the mixture. Slowly add the sodium methoxide solution via syringe. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.
-
Monitoring: Track the reaction's progress by withdrawing small aliquots over time and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the starting ester spot/peak.
-
Quenching & Work-up: Once complete, cool the flask to room temperature. Carefully neutralize the catalyst by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake gently and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product contains dihydromyrcenol, methyl acetate, and potentially minor impurities. Purify the dihydromyrcenol via fractional distillation under reduced pressure to achieve high purity (>99%).[10][11]
Caption: Workflow for dihydromyrcenol synthesis.
Optimization of Reaction Parameters
The success of the transesterification hinges on the careful control of several key parameters. A summary is provided below for easy reference.
| Parameter | Recommended Condition | Rationale & Impact on Efficacy |
| Catalyst | Sodium Methoxide (0.05-0.1 eq) | A strong base that efficiently generates the nucleophilic methoxide ion.[2][6] Other catalysts like titanates or potassium carbonate can be used but may require different conditions.[2][6][12] |
| Alcohol Reactant | Anhydrous Methanol (Large Excess) | Using the alcohol as the solvent shifts the equilibrium towards the products.[5] Methanol is ideal as the resulting methyl acetate has a low boiling point, facilitating removal. |
| Temperature | Reflux (~65°C for Methanol) | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the terpene alcohol product. |
| Water Content | Anhydrous Conditions | Water will consume the catalyst and can lead to undesired saponification of the ester, reducing yield. |
| Purification | Fractional Vacuum Distillation | Essential for separating dihydromyrcenol from the co-product ester and unreacted starting materials, leveraging differences in boiling points.[11] |
Analytical Characterization
A multi-faceted analytical approach is required for robust process monitoring and final product validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for quantitative analysis. It allows for the separation and identification of this compound, dihydromyrcenyl acetate, dihydromyrcenol, and any byproducts. It is used to determine reaction conversion, selectivity, and the final purity of the product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation of the final dihydromyrcenol product, ensuring it is free from isomeric impurities.
-
Infrared (IR) Spectroscopy: A valuable tool for monitoring the reaction's progress. The disappearance of the strong ester carbonyl (C=O) stretch (around 1735 cm⁻¹) and the appearance of the broad alcohol hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) clearly indicate the conversion.
-
Density Measurement: For process analytical technology (PAT) applications, continuous monitoring of the reaction mixture's density using an analytical balance can provide real-time data on the conversion rate, as the density of the reactants and products differ.[13]
References
- Blumenthal, J. H. (1969). Preparation of dihydromyrcenol. U.S. Patent No. 3,487,118. Washington, DC: U.S.
-
Fine Organics. (2008). Process Of Preparation Of Dihydromyrcenol. Indian Patent Application No. IN200800006. [Link]
- Zhejiang University. (2010). A new method for producing dihydromyrcenol.
-
Wikipedia. (n.d.). Transesterification. [Link]
-
Huels AG. (1991). Method of manufacturing dihydromyrcenol from dihydromyrcenyl chloride. U.S. Patent No. 5,023,382. [Link]
-
Wuzhou Songhua Aromatic Chem. (2014). Preparation method of dihydromyrcenol. Chinese Patent No. CN103772242A. [Link]
- Huels AG. (1992). Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride.
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
- Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]
- Sanofi SA. (1987). New process for the preparation of dihydromyrcenol.
- Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol.
-
Quest International B.V. (1997). Transesterification process for the preparation of dihydromyrcenol and myrcenol. European Patent No. 0784043. [Link]
-
ScenTree. (n.d.). Dihydromyrcenol (CAS N° 18479-58-8). [Link]
-
da Silva, G. F., et al. (2013). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society. [Link]
-
Labkem. (2019). Safety Data Sheet: Sodium methoxide 25% in methanol. [Link]
-
ResearchGate. (n.d.). Mechanism of base catalyzed transesterification. [Link]
-
Alkali Metals Limited. (n.d.). Material Safety Data Sheet: Sodium Methoxide (Powder). [Link]
Sources
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- 2. EP0784043A1 - Transesterification process for the preparation of dihydromyrcenol and myrcenol - Google Patents [patents.google.com]
- 3. Transesterification process for the preparation of dihydromyrcenol and myrcenol - Patent 0784043 [data.epo.org]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP0784043A1 - Transesterification process for the preparation of dihydromyrcenol and myrcenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 11. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
- 13. scielo.br [scielo.br]
Purity analysis of synthetic Dihydromyrcene using qHNMR
Application Note: AN-NMR-072
Quantitative Purity Determination of Synthetic Dihydromyrcene by 1H NMR (qHNMR)
Abstract
This application note presents a detailed and robust protocol for the purity determination of synthetic this compound (2,6-dimethylocta-1,7-diene) using quantitative 1H Nuclear Magnetic Resonance (qHNMR) spectroscopy. As a primary analytical method, qHNMR offers direct measurement of analyte concentration against a certified internal standard without the need for analyte-specific reference standards, making it an invaluable tool in chemical synthesis, quality control, and drug development.[1][2] This guide provides a comprehensive workflow, from the strategic selection of an internal standard to the precise execution of NMR data acquisition and processing, ensuring high accuracy and trustworthiness in the final purity assessment.
Introduction and Scientific Principle
This compound (C₁₀H₁₈, M.W. 138.25 g/mol ) is a key acyclic monoterpene intermediate used in the synthesis of fragrances and other fine chemicals, such as dihydromyrcenol.[3][4] The purity of the synthetic starting material is critical as it directly impacts the yield and impurity profile of the final products. Traditional chromatographic methods, while powerful, often rely on the availability of a pure reference standard of the analyte for accurate quantification.
Quantitative 1H NMR (qHNMR) circumvents this dependency by leveraging a fundamental principle of NMR spectroscopy: under appropriate experimental conditions, the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard (IS), the purity of the analyte can be calculated directly.[7][8] The internal standard method is the most direct and accurate approach as both the analyte and the standard are subjected to identical experimental conditions, minimizing potential errors.[8]
The key to a successful qHNMR experiment lies in meticulous planning and execution, ensuring that all nuclei are fully relaxed between RF pulses and that the data is processed to yield accurate integral values.[9] This protocol is designed to be a self-validating system, incorporating checks and justifications for each critical step.
Experimental Workflow Overview
The entire process, from sample preparation to the final purity calculation, follows a systematic and logical progression designed to minimize error and ensure reproducibility.
Figure 1: High-level workflow for the qHNMR purity analysis of this compound.
Detailed Protocols and Methodologies
Materials, Reagents, and Instrumentation
-
Analyte: Synthetic this compound sample.
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity).
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS) for chemical shift referencing.
-
Equipment:
-
High-precision analytical balance (readability ±0.01 mg).
-
Volumetric flasks and pipettes.
-
Vortex mixer.
-
High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[5]
-
Causality Behind Experimental Choices
-
Choice of Internal Standard: Maleic acid is an excellent choice for quantifying this compound.
-
High Purity & Stability: It is available as a certified reference material, ensuring its purity is known and traceable.[10] It is a stable, non-volatile, and non-hygroscopic solid, which facilitates accurate weighing.[7]
-
Signal Separation: Maleic acid produces a sharp singlet for its two equivalent olefinic protons around 6.3 ppm in CDCl₃. This region is free from any signals from this compound, which primarily resonates in the aliphatic and terminal alkene region (<6 ppm), thus preventing signal overlap which is critical for accurate integration.[11]
-
Solubility: It is sufficiently soluble in CDCl₃, especially when mixed with the oily this compound.
-
-
Choice of Solvent: CDCl₃ is selected because it readily dissolves the non-polar this compound analyte and the chosen internal standard. Its residual solvent peak (~7.26 ppm) and water peak (~1.56 ppm) do not interfere with the signals selected for quantification.
Protocol 1: Sample Preparation
This procedure must be performed with utmost care, as weighing errors are a primary source of inaccuracy in qHNMR.[10]
-
Weighing the Internal Standard: On an analytical balance, accurately weigh approximately 10-15 mg of maleic acid directly into a clean, dry vial. Record the mass to the nearest 0.01 mg (this is m_std ).
-
Weighing the Analyte: To the same vial, add approximately 20-30 mg of the synthetic this compound sample. Record the new total mass, and determine the exact mass of the analyte by difference (this is m_a ).
-
Rationale: A mass ratio of roughly 2:1 (analyte:standard) is chosen to achieve comparable signal intensities for the integrated peaks, which improves the precision of the integration.[10]
-
-
Dissolution: Add approximately 1.0 mL of CDCl₃ (with TMS) to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and create a homogenous solution. A clear, single-phase solution should be obtained.
-
Transfer to NMR Tube: Using a pipette, transfer approximately 0.7 mL of the prepared solution into a 5 mm NMR tube.[12]
-
Sealing: Cap the NMR tube securely. For volatile samples or extended experiments, sealing the cap with PTFE tape is recommended to prevent solvent evaporation.[12]
Protocol 2: NMR Data Acquisition
Quantitative accuracy is contingent upon using acquisition parameters that ensure full signal relaxation and uniform excitation across the spectrum.[6][9]
-
Instrument Preparation: Insert the sample into the spectrometer. Allow at least 5 minutes for thermal equilibration.[9] Perform standard instrument tuning, locking, and shimming procedures to achieve sharp, symmetrical peaks. Spinning should be turned off to avoid spinning sidebands which can interfere with integration.[9][13]
-
Acquisition Parameters: Use a standard 1D proton pulse program. The following parameters are critical for quantification:
-
Pulse Angle (p1): 90°. This must be accurately calibrated to ensure maximum signal intensity and uniform excitation.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Rationale: The relaxation delay is the most critical parameter for qHNMR. It must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and standard). This ensures >99.9% of the magnetization returns to equilibrium before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to the number of nuclei. A conservative delay of 30s is a safe starting point for small molecules.
-
-
Acquisition Time (aq): 2-4 seconds. This ensures high digital resolution.
-
Number of Scans (ns): 8 to 16. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration to keep integration errors below 1%.[7][9]
-
Receiver Gain (rg): Set automatically, but check to ensure the FID does not clip, which would invalidate the intensity information.
-
Protocol 3: Data Processing and Analysis
Careful and consistent data processing is essential for extracting accurate quantitative information.
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 0.1 - 0.3 Hz to improve the S/N without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum carefully. Both zero-order and first-order phase corrections must be applied to ensure all peaks have a pure absorption line shape.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., 5th order) across the entire spectrum to ensure a flat, zero-baseline. This is absolutely critical for accurate integration.[12]
-
Signal Selection and Integration:
-
Analyte (this compound): Identify a well-resolved signal that is characteristic of the this compound molecule and free from any overlap with impurity or solvent signals. The terminal vinyl proton (=CH-) signal, typically a doublet of doublets around 5.8 ppm, is often a good candidate. This signal corresponds to N_a = 1 proton .
-
Standard (Maleic Acid): The singlet at ~6.3 ppm is used for the standard. This signal corresponds to N_std = 2 protons .
-
-
Integration: Define the integration limits for the selected analyte and standard peaks. The integration region should span a width of at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[5] Record the integral values (I_a and I_std ).
Purity Calculation and Data Summary
The purity of the this compound sample is calculated as a weight percentage (% w/w) using the following equation, which relates the integrals to the molar and mass quantities of the analyte and the standard.[7]
Purity (% w/w) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral values for the analyte and standard.
-
N_a, N_std: Number of protons for the integrated signals of the analyte and standard.
-
M_a, M_std: Molecular weights of the analyte and standard.
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a percentage).
Table 1: Example Data for Purity Calculation
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m ) | 25.15 mg | 12.45 mg |
| Molecular Weight (M ) | 138.25 g/mol | 116.07 g/mol |
| Signal Used | =CH- (dd, ~5.8 ppm) | =CH- (s, ~6.3 ppm) |
| Number of Protons (N ) | 1 | 2 |
| Integral Value (I ) | 1.00 | 1.15 |
| Purity (P ) | To be calculated | 99.7% |
Example Calculation:
Purity (%) = (1.00 / 1.15) * (2 / 1) * (138.25 / 116.07) * (12.45 / 25.15) * 99.7% Purity (%) = 0.8696 * 2 * 1.1911 * 0.4950 * 99.7% Purity (%) = 97.2%
Method Validation Considerations
For use in regulated environments, this qHNMR protocol should be fully validated according to ICH guidelines.[2] Key validation parameters include:
-
Specificity: Assured by selecting non-overlapping signals for the analyte and standard. This can be confirmed by analyzing the individual components and the mixture.[7]
-
Linearity: Can be established by preparing samples with varying analyte-to-standard molar ratios and demonstrating a linear relationship between the mass ratio and the integral ratio.[7]
-
Precision & Accuracy: Determined by performing multiple replicate preparations and measurements to assess repeatability and intermediate precision.[8][14] Accuracy is demonstrated by the close agreement of results for a sample of known purity.
-
Limit of Quantification (LOQ): Depends on the desired accuracy and experiment time but is generally excellent for qHNMR.[15]
Conclusion
This application note provides a scientifically sound and detailed protocol for determining the purity of synthetic this compound using qHNMR with an internal standard. By carefully selecting the standard and solvent, and by adhering to rigorously defined acquisition and processing parameters, this method provides a highly accurate, reliable, and direct measure of purity. The technique's independence from analyte-specific reference materials makes it a powerful, efficient, and cost-effective tool for researchers, scientists, and professionals in drug development and chemical manufacturing.
References
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
-
Quantitative NMR Spectroscopy . University of Oxford, Department of Chemistry. [Link]
-
Purity by Absolute qNMR Instructions . Journal of Medicinal Chemistry. [Link]
-
Determination of Dihydromyricetin in Cassia ferruginea (Schrad.) DC. by Quantitative 1H NMR (qHNMR) . ResearchGate. [Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis . PMC. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
This compound . precisionFDA. [Link]
-
Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis . ResearchGate. [Link]
-
2.2.33. Nuclear Magnetic Resonance Spectrometry . European Pharmacopoeia 11.0. [Link]
-
Quantitative NMR (qNMR) . Pharmacognosy Institute (PHCI), University of Illinois Chicago. [Link]
-
Validation of a generic quantitative (1)H NMR method for natural products analysis . PubMed. [Link]
-
2.2.46. Chromatographic separation techniques . European Pharmacopoeia. [Link]
-
Isolation and NMR Spectral Studies of Dihydromyricetin . Journal of Pharmacognosy and Phytochemistry. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry, ACS Publications. [Link]
-
2.2.46. Chromatographic separation techniques . Pharmeuropa. [Link]
-
Quantitative 1H NMR. Development and potential of an analytical method: an update . PubMed. [Link]
-
Quantitative NMR spectroscopy in pharmaceutical R&D . ResearchGate. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . ResearchGate. [Link]
-
This compound . Foreverest Resources Ltd. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
-
dihydromyrcenol 2,6-dimethyloct-7-en-2-ol . The Good Scents Company. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents--An Undergraduate Quantitative Analysis Laboratory Experiment . ERIC. [Link]
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- 4. dihydromyrcenol, 18479-58-8 [thegoodscentscompany.com]
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- 8. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubsapp.acs.org [pubsapp.acs.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dihydromyrcene in Fine Fragrance Formulations
Abstract
This document provides a comprehensive guide for the application of Dihydromyrcene in fine fragrance formulations. This compound, a synthetically derived fragrance ingredient, is a cornerstone molecule in modern perfumery, valued for its vibrant and fresh character.[1] These notes detail its olfactory profile, physicochemical properties, and functional role within a fragrance composition. Detailed protocols for its incorporation, including dosage recommendations and blending strategies, are provided to enable researchers, perfumers, and formulation scientists to effectively utilize this versatile material. The causality behind experimental choices is explained to ensure a deep, practical understanding of its application.
Introduction to this compound
This compound, a hydrogenated derivative of myrcene, is a widely used aroma chemical that imparts a fresh, woody, and citrusy character to fragrance compositions.[2] While its structural isomer, Dihydromyrcenol, is perhaps more famous for its powerful lime and lavender notes, this compound serves a distinct and vital role.[3][4][5] It functions primarily as a top note ingredient, providing a clean and bright opening to a scent, but its utility extends to being an effective modifier and intermediate in the synthesis of other valuable fragrance materials.[2][6] Its stability and pleasant, mild aroma make it a preferred component in a wide array of products, from fine perfumes to personal care items.[2]
This guide will focus on the practical application of this compound, distinct from its more common alcohol derivative, Dihydromyrcenol, to clarify its specific contributions to a fragrance.
Physicochemical & Olfactory Properties
A thorough understanding of a material's properties is critical for its effective and safe application. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source |
| Chemical Name | 2,6-Dimethyl-2,7-octadiene; also known as Citronellene | [7] |
| CAS Number | 2436-90-0 | [7] |
| Molecular Formula | C₁₀H₁₈ | [2][7] |
| Molecular Weight | 138.25 g/mol | [7] |
| Appearance | Colorless to pale yellow, clear liquid | [2] |
| Odor Profile | Mild, sweet, with floral, herbal, citrus, and terpenic nuances. Described as having woody and slightly balsamic undertones. | [2][6] |
| Odor Strength | Medium. It is recommended to evaluate it in a 10% solution or less. | [6] |
| Substantivity | Approximately 4 hours on a smelling strip at 100% concentration. | [6] |
| Flash Point | 35.56 °C (96.00 °F) [TCC] | [6] |
| Solubility | Soluble in alcohol; insoluble in water. | [6] |
Role and Application in Fine Fragrance
This compound's value lies in its versatility. It is not typically a character-defining ingredient on its own but rather a superb supporting molecule that enhances and modifies other notes within a composition.
Olfactory Contribution
The primary scent contribution of this compound is a subtle freshness. Its profile is less sharp and dominant than its alcohol counterpart, Dihydromyrcenol. Instead, it provides a soft, clean, and slightly sweet citrus-herbal lift. This makes it an excellent choice for adding a natural-smelling brightness to top note accords without overwhelming the blend.
Functional Role in Formulations
-
Top Note Enhancer: It is used to introduce a fresh, clean opening, particularly in citrus, floral, and green fragrance types.
-
Blender and Modifier: this compound excels at bridging different fragrance families. It can soften the edges of powerful florals, add a fresh facet to woody notes, and create a smooth transition from the top to the heart of a fragrance.
-
Intermediate Material: In a broader chemical context, this compound is a key starting material for synthesizing other important aroma chemicals, such as Dihydromyrcenol and various floral and sandalwood-type molecules.[6] This underscores its foundational importance in the perfumer's palette.
The logical flow for utilizing this compound involves its strategic placement to support and elevate the primary themes of a fragrance.
Caption: Role of this compound in a Fragrance Structure.
Application Protocols & Methodologies
The successful incorporation of this compound requires a methodical approach. The following protocols are designed to be self-validating, with clear checkpoints for evaluation.
Recommended Dosage
The concentration of this compound in a fragrance concentrate can vary significantly based on the desired effect:
-
Trace - 1%: Used as a subtle modifier to add a hint of freshness and lift without being identifiable.
-
1% - 4%: A common range for use as a blender and to support citrus or floral top notes. The International Fragrance Association (IFRA) recommends usage levels up to 4.0% in the final fragrance concentrate, providing a well-established safety margin.[6]
-
Above 4%: Less common in fine fragrance, as its character is not typically strong enough to be a central theme.
Protocol: Creating a Fresh-Woody Accord
This protocol details the step-by-step process for creating a simple accord to demonstrate the blending and enhancing properties of this compound.
Objective: To build a simple, clean, fresh-woody fragrance accord where this compound is used to brighten the citrus top notes and bridge them to a transparent woody base.
Materials:
-
This compound
-
Bergamot Oil FCF
-
Linalool
-
Hedione (Methyl Dihydrojasmonate)
-
Iso E Super (Tetramethyl Acetyloctahydronaphthalenes)
-
Cedarwood Virginia Oil
-
Ethanol (Perfuumer's Alcohol, 95% or higher)
-
Glass beakers, digital scale (0.001g precision), smelling strips, and sample vials.
Workflow:
Caption: Experimental Workflow for Fragrance Accord Creation.
Step-by-Step Procedure:
-
Prepare the Base: In a clean glass beaker on a tared scale, weigh the base notes first. Start with Iso E Super and Cedarwood Virginia. Causality: Building from the least volatile materials upwards ensures the final structure is well-supported.
-
Initial Evaluation: Mix the base components gently. Dip a smelling strip, allow the initial solvent pop to dissipate (a few seconds), and evaluate the scent. This is your baseline.
-
Introduce this compound: Weigh and add this compound to the base accord. Mix gently.
-
Comparative Evaluation: Dip a new smelling strip. Compare it to the baseline strip. Observe the effect of this compound. You should notice a subtle lift, a hint of clean citrus-herbal character, and a general brightening of the woody notes. This step validates its function as a modifier.
-
Add Heart and Top Notes: Systematically weigh and add the remaining ingredients: Hedione, Linalool, and finally the most volatile, Bergamot oil. Causality: Adding the most volatile ingredients last minimizes their evaporation during the compounding process.
-
Final Accord Evaluation: Mix the complete concentrate thoroughly. Evaluate on a fresh smelling strip over time (immediately, after 5 minutes, after 1 hour) to assess the top, mid, and base note evolution. The this compound should seamlessly connect the fresh bergamot opening to the woody base.
-
Maturation: Cover the beaker and allow the concentrate to macerate for at least 24-48 hours. This allows the molecules to fully integrate and the scent to synergize.
-
Dilution: Prepare the final fragrance by diluting the concentrate in perfumer's alcohol to the desired strength (e.g., 15-20% for an Eau de Parfum).
Safety and Regulatory Information
Material Safety
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of this compound. Key findings indicate:
-
Genotoxicity: Not expected to be genotoxic.[7]
-
Skin Sensitization: Data provided a No Expected Sensitization Induction Level (NESIL) of 10,000 μg/cm², suggesting a low potential for sensitization at typical use levels.[7]
-
Phototoxicity: Not expected to be phototoxic or photoallergenic based on UV/Vis spectra analysis.[7]
-
Environmental: Found not to be Persistent, Bioaccumulative, and Toxic (PBT) according to IFRA Environmental Standards.[7]
Handling and Storage
As a flammable liquid, proper handling is essential.[8]
-
Handling: Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).[8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and oxidizing agents. Keep containers tightly sealed to prevent oxidation and maintain purity.[2][8]
Conclusion
This compound is a valuable and versatile ingredient in the modern perfumer's toolkit. While subtle, its ability to enhance freshness, provide a clean lift, and act as a seamless blender makes it an indispensable component for creating well-balanced and sophisticated fine fragrances. By following the structured protocols and understanding the causal relationships outlined in this guide, formulators can harness the full potential of this foundational aroma chemical with confidence and precision.
References
-
COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. Retrieved from [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, dihydromyrcenol, CAS registry number 18479-58-8. Food and Chemical Toxicology. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 2436-90-0. The Good Scents Company Information System. Retrieved from [Link]
-
Scentspiracy. (n.d.). Dihydromyrcenol (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery. Scentspiracy. Retrieved from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2436-90-0. Food and Chemical Toxicology. Retrieved from [Link]
-
Triveni Chemicals. (2025, September 25). This compound - Material Safety Data Sheet (MSDS). Triveni Chemicals. Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2436-90-0. Food and Chemical Toxicology. Retrieved from [Link]
-
Evocative Perfumes. (n.d.). Buy DihydroMyrcenol for Perfumery. Evocative Perfumes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dihydromyrcenol 2,6-dimethyloct-7-en-2-ol. The Good Scents Company Information System. Retrieved from [Link]
Sources
- 1. Dihydromyrcenol (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound – Fragrance & Aroma Chemical For Perfumes [chemicalbull.com]
- 3. fraterworks.com [fraterworks.com]
- 4. specialchem.com [specialchem.com]
- 5. Buy DihydroMyrcenol for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 6. This compound, 2436-90-0 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. chemicalbull.com [chemicalbull.com]
Troubleshooting & Optimization
Challenges in selective hydrogenation of myrcene to Dihydromyrcene
Technical Support Center: Selective Hydrogenation of Myrcene
Welcome to the technical support center for the selective hydrogenation of β-myrcene to 2,6-dimethyl-1,7-octadiene (α-dihydromyrcene) and 2,6-dimethyl-2,7-octadiene (β-dihydromyrcene). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered in this nuanced transformation. Myrcene, a renewable terpene, possesses three distinct carbon-carbon double bonds, making its partial hydrogenation a significant synthetic challenge. This document provides in-depth, field-proven insights to help you optimize your reaction for high selectivity and yield.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established catalytic principles and published research.
Question 1: My reaction is producing too much 2,6-dimethyloctane. How can I improve selectivity for dihydromyrcene?
Answer: This is a classic problem of over-hydrogenation, where the catalyst is too active or the reaction conditions are too harsh, leading to the saturation of all three double bonds.
-
Underlying Cause: Myrcene hydrogenation is a consecutive reaction. The desired this compound intermediate can be readily converted to the fully saturated alkane on the catalyst surface if it is not desorbed quickly enough or if the catalyst's activity is not properly moderated. Palladium catalysts, while highly active, are particularly known for promoting complete hydrogenation to 2,6-dimethyloctane.[1][2]
-
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluate Your Catalyst Choice:
-
Palladium-Based Catalysts: Standard high-load Pd/C (5-10%) is often too aggressive. Consider using palladium supported on silica (Pd/SiO2). Specifically, sol-gel prepared Pd/SiO2 catalysts that have undergone high-temperature thermal treatment (e.g., 1100°C) have demonstrated excellent selectivity (90-95%) for monohydrogenated products at near-complete myrcene conversion.[3][4] This treatment modifies the palladium surface, reducing its propensity for over-hydrogenation.
-
Rhodium-Based Catalysts: Rhodium complexes often exhibit higher selectivity than palladium, especially at lower temperatures (<100°C).[3][5] They can achieve high conversions (>80%) with excellent selectivity (95-98%) towards the desired mono-hydrogenated products.[5]
-
Ligand-Modified Catalysts: Using palladium nanoparticles stabilized by ligands, such as terpyridine, can significantly enhance selectivity for mono-hydrogenation compared to standard supported catalysts.[6]
-
-
Modify Reaction Conditions:
-
Lower Hydrogen Pressure: High H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, favoring complete saturation. Reducing the pressure can temper the reaction rate and improve selectivity. Interestingly, in CO₂-expanded liquid systems, lower hydrogen pressures can sometimes lead to higher initial reaction rates due to a more favorable hydrogen-to-myrcene ratio in the liquid phase.[4][5]
-
Reduce Temperature: While higher temperatures increase reaction rates, they can negatively impact selectivity. Operating at the lowest feasible temperature for your catalyst system (e.g., < 100°C for some Rh catalysts) can significantly reduce the rate of the second and third hydrogenation steps.[5]
-
Monitor Reaction Closely: This is not a "set it and forget it" reaction. Implement real-time monitoring using Gas Chromatography (GC). By tracking the consumption of myrcene and the formation of this compound, you can quench the reaction as soon as the optimal concentration of the desired product is reached, before significant over-hydrogenation occurs.
-
-
Question 2: My myrcene conversion is very low or the reaction has stalled. What are the likely causes and solutions?
Answer: Low or stalled conversion typically points to issues with catalyst activity or mass transfer limitations.
-
Underlying Cause: The catalyst may be deactivated, or the reactants (myrcene and hydrogen) may not be reaching the active catalytic sites efficiently.
-
Troubleshooting Steps & Scientific Rationale:
-
Check for Catalyst Deactivation:
-
Poisoning: Ensure the purity of your myrcene feedstock and hydrogen gas. Sulfur, nitrogen compounds, or other unsaturated impurities can irreversibly poison noble metal catalysts. Purify the myrcene via distillation if necessary.
-
Leaching: In some systems, particularly with weakly supported catalysts, the active metal can leach into the reaction medium, reducing the number of active sites.[1][2] If you are recycling the catalyst, a drop in performance is a key indicator of leaching or deactivation.
-
Catalyst Pre-treatment: Ensure your catalyst is properly activated according to the manufacturer's or literature protocol. For heterogeneous catalysts, this often involves a reduction step under hydrogen flow to ensure the metal is in its active zero-valent state.
-
-
Optimize Mass Transfer:
-
Stirring/Agitation: In a slurry reactor, insufficient agitation can lead to a situation where the reaction rate is limited by the diffusion of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Increase the stirring speed (RPM) and observe if the conversion rate increases. If it does, your reaction was mass-transfer limited.
-
Solvent Choice: The choice of solvent affects the solubility of hydrogen. Using a solvent system where hydrogen has good solubility can enhance the reaction rate. Some studies have explored supercritical CO₂ as a medium to eliminate gas-liquid mass transfer limitations.[2]
-
-
Re-evaluate Reaction Parameters:
-
Insufficient Temperature/Pressure: While high values can hurt selectivity, values that are too low will result in poor kinetics. There is an optimal window for each catalyst system that balances activity and selectivity. For example, Pd/C catalysts often require moderate conditions like 75°C and 6 bar H₂ to achieve good activity.[6]
-
-
Question 3: My product mixture contains several this compound isomers and other unexpected olefins. How can I minimize these byproducts?
Answer: The formation of various isomers is often due to double bond migration, a common side reaction in hydrogenation catalysis.
-
Underlying Cause: The catalytic cycle for hydrogenation involves reversible steps. The half-hydrogenated intermediate species can eliminate a hydrogen atom from a different position, leading to the formation of an isomeric olefin which can then be hydrogenated or desorb as an isomeric byproduct.[3]
-
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Selection: The choice of metal has a significant impact. Rhodium and platinum catalysts, for instance, are known to have different characteristics regarding the equilibrium of the half-hydrogenated state, which influences isomerization.[3] Screening different noble metals (Pd, Pt, Rh, Ru) is a crucial step in process development to find the one that minimizes isomerization for your specific application.[1]
-
Control Temperature: Lowering the reaction temperature generally disfavors side reactions, including isomerization, by reducing the energy available for these alternative pathways.
-
Solvent Effects: The solvent can influence the adsorption/desorption kinetics of reactants and products on the catalyst surface, which in turn can affect the extent of isomerization. While less commonly the primary control lever, it is a parameter to consider during optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the selective hydrogenation of myrcene?
Myrcene is an acyclic diene with a conjugated double bond system and an isolated double bond. The primary challenge lies in selectively hydrogenating only one of these double bonds to form this compound, leaving the other two intact. The reactivity of the three double bonds is different, but most common hydrogenation catalysts, like Palladium, are active enough to hydrogenate all three, leading to the fully saturated 2,6-dimethyloctane.[2] The reaction is a complex network of parallel and consecutive steps, including the desired mono-hydrogenation, undesired di- and tri-hydrogenation, and isomerization side reactions.
Q2: How does the reaction mechanism guide catalyst and condition selection?
The hydrogenation is believed to occur via the formation of σ-alkyl and/or η³-allyl intermediates from the reaction of the catalyst with the terminal C=C bonds of myrcene.[3][4] The less sterically hindered terminal double bonds are generally hydrogenated first. To achieve high selectivity, the catalyst must:
-
Preferentially adsorb myrcene at one of its terminal double bonds.
-
Facilitate the addition of one mole of H₂.
-
Allow the this compound product to desorb from the catalyst surface before a second hydrogenation event can occur.
Catalysts with modified surfaces (like high-temperature treated Pd/SiO₂) or different electronic properties (like Rhodium) can better balance these steps to favor the mono-hydrogenated product.[3][4][5]
Myrcene Hydrogenation Pathway
Caption: Reaction network for myrcene hydrogenation.
Q3: Can you provide a summary of how key reaction parameters affect the process?
Answer: Absolutely. The interplay between catalyst, temperature, pressure, and time is critical.
| Parameter | Effect on Activity (Rate) | Effect on Selectivity (for this compound) | Rationale |
| Catalyst Type | Varies greatly (e.g., Pd > Rh > Ru)[1][2] | High Impact. Rh often more selective than Pd.[3][5] Specially treated Pd can be highly selective.[4] | The electronic and geometric properties of the metal determine its intrinsic activity and ability to prevent over-hydrogenation. |
| Temperature | Increases with temperature (Arrhenius kinetics). | Generally decreases at higher temperatures. | Higher thermal energy increases the rate of all hydrogenation steps, including the undesired ones, and can promote isomerization.[7] |
| H₂ Pressure | Generally increases with pressure. | Generally decreases at higher pressures. | Higher H₂ concentration on the catalyst surface favors multiple hydrogenation events before the intermediate product can desorb. |
| Reaction Time | Conversion increases with time. | Decreases significantly with extended time. | As myrcene is consumed, the catalyst begins to hydrogenate the this compound product, making this a consecutive reaction. |
Example Experimental Protocol: Selective Hydrogenation using Pd/C
This protocol is a representative starting point. NOTE: It must be optimized for your specific equipment and safety protocols.
Objective: To monitor the selective hydrogenation of β-myrcene to this compound using a standard palladium on carbon catalyst.
Materials:
-
β-Myrcene (high purity, >95%)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Heptane or Cyclohexane)[3]
-
High-purity Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Autoclave/high-pressure reactor equipped with a magnetic stirrer, gas inlet, sampling valve, thermocouple, and pressure gauge.
-
Gas Chromatography (GC) system with a suitable column for terpene analysis.
Procedure:
-
Reactor Preparation:
-
Add the solvent (e.g., 100 mL Heptane) and the 10% Pd/C catalyst (e.g., 1 wt% relative to myrcene) to the reactor vessel.
-
Seal the reactor securely.
-
-
Inerting:
-
Purge the reactor 3-5 times with inert gas (Nitrogen) to remove all oxygen.
-
Follow by purging 3-5 times with Hydrogen gas to ensure the atmosphere is ready for reaction.
-
-
Pre-heating and Pressurization:
-
Reaction Initiation and Monitoring:
-
Inject the β-myrcene (e.g., 8 mmol) into the reactor. This is T=0.
-
Immediately take the first sample (T=0 sample) via the sampling port to get the initial concentration.
-
Maintain constant temperature and pressure throughout the experiment. The reactor will uptake hydrogen as the reaction proceeds; ensure the H₂ supply maintains the set pressure.
-
Take samples at regular intervals (e.g., every 15-30 minutes). Quench each sample immediately (e.g., by filtering out the catalyst) to stop the reaction.
-
-
Analysis:
-
Analyze all samples by GC to determine the concentration of myrcene, this compound, and 2,6-dimethyloctane.
-
Plot concentration vs. time to determine the point of maximum this compound concentration.
-
-
Shutdown:
-
Once the desired conversion/selectivity is reached, stop the heating and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the reactor with inert gas.
-
The product mixture can be recovered by filtering out the catalyst. Caution: Pd/C can be pyrophoric after use; handle with care under an inert atmosphere or while wet.
-
References
-
Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. ResearchGate. [Link]
-
Hydrogenation of myrcene over Pd catalysts. ResearchGate. [Link]
-
The influence of hydrogen pressure on the heterogeneous hydrogenation of β-myrcene in a CO2-expanded liquid. ResearchGate. [Link]
-
Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. Royal Society of Chemistry. [Link]
-
Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. ResearchGate. [Link]
-
Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts. ResearchGate. [Link]
-
Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene β‐Myrcene. ResearchGate. [Link]
-
Selective hydrogenation of myrcene catalyzed by sol-gel Pd/SiO2. ResearchGate. [Link]
Sources
- 1. Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Dihydromyrcene synthesis
Technical Support Center: Dihydromyrcene Synthesis
Welcome to the technical support guide for this compound synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the synthesis of this compound, a key intermediate in the fragrance industry.[1][2][3] This guide provides in-depth, field-proven insights into managing side reactions and byproduct formation, helping you optimize your reaction outcomes for higher yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My final yield of this compound is significantly lower than expected. What are the most probable causes?
A low yield is a common issue stemming from several factors, primarily related to the inherent reactivity of the precursor, myrcene, or the harsh conditions of pyrolysis routes.
-
Causality & Explanation:
-
Polymerization/Oligomerization: Myrcene, possessing a conjugated diene system, is highly susceptible to polymerization, especially in the presence of acid catalysts or at elevated temperatures. This process converts the desired monomer into high-boiling oligomers and polymers, which are difficult to remove and represent a direct loss of material.[4][5][6]
-
Incomplete Conversion: The reaction may not have reached completion. In selective hydrogenation, this could be due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time. In pyrolysis of pinane, suboptimal temperature or residence time in the reactor can lead to unreacted starting material.[7]
-
Product Loss During Work-up: this compound is a volatile compound. Significant losses can occur during solvent removal or distillation if the vacuum is too deep or the temperature is too high.[8] Furthermore, rigorous purification required to remove closely-boiling byproducts can also reduce the isolated yield.[8]
-
-
Troubleshooting & Resolution Protocol:
-
Monitor for Polymerization: Analyze your crude reaction mixture by Gas Chromatography (GC). A large, unresolved "hump" at the end of the chromatogram or the presence of a viscous, non-volatile residue in the flask are strong indicators of polymerization.
-
Optimize Reaction Conditions:
-
For Hydrogenation: Ensure your catalyst is active. If reusing a catalyst, consider regeneration or using a fresh batch. Systematically vary hydrogen pressure and temperature to find the optimal balance between reaction rate and selectivity.[9]
-
For Pyrolysis: Calibrate your pyrolysis setup to ensure accurate temperature control and residence time, as these are critical for maximizing selectivity towards this compound.[7]
-
-
Refine Purification Technique: Employ fractional vacuum distillation with an efficient column (e.g., Vigreux or packed column) to separate this compound from unreacted starting material and byproducts. Use a moderate vacuum and the lowest possible distillation temperature to minimize thermal degradation and polymerization.
-
Q2: My GC-MS analysis reveals several unexpected peaks with similar mass-to-charge ratios as this compound. What are they?
This is a classic sign of isomerization or incomplete selectivity during the reaction. The identity of these byproducts depends heavily on your synthetic route.
-
Causality & Explanation:
-
Isomerization: During the hydrogenation of myrcene, double bond migration can occur, leading to the formation of various structural isomers of this compound.[10] Similarly, the high temperatures in pinane pyrolysis can induce rearrangements, forming cyclic byproducts like cyclopinene or trans-pinene isomers.[8] Myrcene itself can undergo cyclization to form limonene, which may persist as an impurity.[4]
-
Over-hydrogenation: In the selective hydrogenation of myrcene, the catalyst may not be sufficiently selective, leading to the saturation of more than one double bond. This results in the formation of di- and tri-hydrogenated products (e.g., tetrahydromyrcene).[9][11][12]
-
-
Troubleshooting & Resolution Protocol:
-
Confirm Peak Identities: Use GC-MS and compare the fragmentation patterns and retention times to known standards or library data to identify the isomers and over-hydrogenated products.
-
Enhance Selectivity (Hydrogenation Route):
-
Catalyst Choice: The choice of metal is critical. Palladium (Pd) catalysts are often used but can sometimes lead to over-hydrogenation.[11] Rhodium (Rh) complexes have shown high activity and selectivity for mono-hydrogenated products.[9]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often favor the desired mono-hydrogenation and reduce the rate of subsequent hydrogenation steps.[9]
-
-
Optimize Pyrolysis (Pinane Route): Adjusting the pyrolysis temperature and contact time can shift the product distribution. Catalytic cracking of pinane has been reported to offer higher selectivity for this compound compared to thermal cracking.[7]
-
Q3: I'm observing a significant amount of high-boiling, viscous residue after distillation. What is it and how can I prevent it?
This residue is almost certainly composed of myrcene polymers or oligomers.
-
Causality & Explanation: The conjugated diene structure of myrcene makes it act like a monomer that can readily undergo polymerization through various mechanisms (radical, cationic). This is often initiated by trace acidic impurities, high temperatures used in distillation, or prolonged storage.[4][5]
-
Troubleshooting & Resolution Protocol:
-
Inhibit Polymerization:
-
Add a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or tocopherol, to your myrcene starting material, especially during storage.[4]
-
During the reaction work-up, ensure all acidic catalysts are thoroughly neutralized and removed before any heating steps.
-
-
Use Mild Distillation Conditions: Purify the crude this compound using vacuum distillation at the lowest feasible temperature to minimize thermally induced polymerization.
-
Limit Air Exposure: Oxygen can promote radical polymerization. Conducting the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can help suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q4: What are the primary synthesis routes for this compound, and what are the main side reactions for each?
There are two predominant industrial routes, each with a distinct profile of potential side reactions.
-
Route 1: Pyrolysis of Pinane
-
Description: This method involves the hydrogenation of α-pinene or β-pinene to form pinane, which is then thermally or catalytically cracked to yield this compound.[1][7][13]
-
Common Side Reactions: The high-temperature cracking process is not perfectly selective and generates a complex mixture of hydrocarbon isomers. Byproducts often have boiling points very close to this compound, making purification by distillation challenging and energy-intensive.[8]
-
-
Route 2: Selective Hydrogenation of Myrcene
-
Description: This route starts with myrcene (often derived from the pyrolysis of β-pinene) and selectively hydrogenates the isolated double bond to produce this compound.[1]
-
Common Side Reactions:
-
The selective hydrogenation of myrcene is often preferred in modern processes where high purity is required, as it can offer better selectivity with the right catalyst system.
Caption: this compound synthesis pathways and key side reactions.
Q5: How does catalyst choice affect byproduct formation in the selective hydrogenation of myrcene?
The catalyst is arguably the most critical factor for controlling selectivity in myrcene hydrogenation.
-
Mechanism of Action: The catalyst facilitates the addition of hydrogen across the double bonds. An ideal catalyst will have a high affinity for the terminal, non-conjugated double bond of myrcene while having a lower affinity for the internal, conjugated double bonds.
-
Common Catalysts and Their Characteristics:
-
Palladium (Pd): Supported palladium catalysts (e.g., Pd/C, Pd/Al2O3) are widely used. However, they can be highly active and may lead to over-hydrogenation, producing di- and tri-hydrogenated byproducts if reaction conditions are not carefully controlled.[11]
-
Rhodium (Rh), Ruthenium (Ru), Iridium (Ir): Homogeneous catalysts based on these metals have been shown to form complex mixtures but can be tuned for high chemoselectivity.[9][12] For example, certain rhodium complexes can achieve excellent selectivity (95-98%) for mono-hydrogenated products at high myrcene conversion.[9]
-
Nickel (Ni): Catalysts like Raney Nickel are also used, particularly in the hydrogenation of pinenes to pinane, but may require harsher conditions.[13]
-
Table 1: Impact of Catalyst on Byproduct Profile in Myrcene Hydrogenation
| Catalyst Type | Primary Advantage | Common Byproducts/Issues | Mitigation Strategy |
| Palladium (e.g., Pd/C) | High activity, cost-effective | Over-hydrogenation (tetrahydromyrcene) | Lower H₂ pressure, lower temperature, shorter reaction time. |
| Rhodium Complexes | High selectivity for mono-hydrogenation[9] | Catalyst cost and separation | Optimize catalyst loading, explore catalyst recycling methods. |
| Ruthenium Complexes | Can be tuned for selectivity | Formation of complex product mixtures[9] | Careful selection of ligands and reaction conditions. |
Q6: What analytical techniques are recommended for identifying and quantifying byproducts in my crude this compound product?
A multi-technique approach is often necessary for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It separates volatile components and provides mass spectra that are crucial for identifying unknown byproducts by comparing them to spectral libraries or known standards. It is excellent for identifying isomers and over-hydrogenation products.[14]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): While it doesn't provide structural information like MS, GC-FID is superior for quantification. Once peaks are identified by GC-MS, GC-FID can be used to accurately determine the percentage purity of this compound and the relative amounts of each byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structures of major components and isolated byproducts. It can help distinguish between different isomers by analyzing chemical shifts and coupling constants, providing unambiguous structural information that MS cannot.
Experimental Workflow: Troubleshooting Low Purity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low product purity identified by GC analysis.
Caption: Troubleshooting workflow for low this compound purity.
References
-
This compound 88% by Foreverest Resources. Covalo. [Link]
- CN101239885A - Technique for synthesizing dihydromyrcenol.
-
This compound. Foreverest Resources Ltd. [Link]
-
New technology of catalytic synthesis of dihydromyrcenol from pinane. ResearchGate. [Link]
-
"Process Of Preparation Of Dihydromyrcenol". Quick Company. [Link]
-
Preparation method of dihydromyrcenol. Eureka | Patsnap. [Link]
-
The Versatility of this compound in Flavor and Fragrance Applications. LinkedIn. [Link]
-
Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. ResearchGate. [Link]
-
The influence of hydrogen pressure on the heterogeneous hydrogenation of β-myrcene in a CO2-expanded liquid. ResearchGate. [Link]
- US3487118A - Preparation of dihydromyrcenol.
- CN101921176A - A new method for producing dihydromyrcenol.
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. [Link]
-
This compound at Best Price, High Purity Citrus Odor Ingredient. Utkarsh Aromas. [Link]
-
Hydrogenation of myrcene over Pd catalysts. ResearchGate. [Link]
-
Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent?. MDPI. [Link]
-
Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. ResearchGate. [Link]
-
Polymerization of Myrcene in Both Conventional and Renewable Solvents. ResearchGate. [Link]
-
Myrcene: A Stoning Terpene With Big Potential. Royal Queen Seeds. [Link]
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Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl‐Rhodium System. PMC - NIH. [Link]
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Myrcene and terpene regulation of TRPV1. PMC - NIH. [Link]
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Hydrogen. Organic Chemistry Portal. [Link]
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Controlling Monoterpene Isomerization by Guiding Challenging Carbocation Rearrangement Reactions in Engineered Squalene‐Hopene. Wiley Online Library. [Link]
-
Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants. PubMed. [Link]
- Transesterification process for the preparation of dihydromyrcenol and myrcenol.
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Analytical Methods. ATSDR. [Link]
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Improving the yield and selectivity of Dihydromyrcene hydration
Welcome to the technical support center for the hydration of dihydromyrcene (DHM) to produce dihydromyrcenol (DHMOH). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this important transformation, which is central to the fragrance and fine chemical industries. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the this compound hydration reaction.
Q1: What is the fundamental reaction mechanism for the acid-catalyzed hydration of this compound?
The reaction is a classic example of an electrophilic addition of water to an alkene, specifically following Markovnikov's rule.[1][2] The process occurs in three main steps:
-
Protonation & Carbocation Formation: An acid catalyst (H₃O⁺) protonates the trisubstituted double bond of this compound. This protonation occurs at the carbon with more hydrogen atoms (C7) to form the more stable tertiary carbocation at C6.[1][3] This step is the rate-determining step of the reaction.[1][3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient tertiary carbocation. This forms a protonated alcohol intermediate (an oxonium ion).[3][4]
-
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, dihydromyrcenol, and regenerate the acid catalyst (H₃O⁺).[3][4]
Below is a diagram illustrating this mechanistic pathway.
Caption: Acid-catalyzed hydration mechanism of this compound.
Q2: What are the primary catalysts used, and what are their relative advantages and disadvantages?
The choice of catalyst is critical and directly impacts reaction efficiency, selectivity, and process sustainability. Catalysts fall into two main categories: homogeneous and heterogeneous.[5][6]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄), Formic Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost.[5] | Difficult to separate from the product, requires neutralization and washing leading to acidic wastewater, can cause side reactions.[5][6] |
| Heterogeneous | Cation-Exchange Resins (e.g., Amberlyst-15) | Easy to separate (filtration), reusable, high acid strength.[5][7] | Lower mechanical strength, can be expensive, potential for mass transfer limitations.[5] |
| Zeolites (e.g., H-beta) | Excellent selectivity (~100%), reusable, shape-selectivity can suppress byproduct formation, hydrophobic character is beneficial.[8][9] | May require co-solvents for optimal performance, can be prone to deactivation. | |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Very high catalytic activity, often exceeding H₂SO₄ and resins.[7] | Can be expensive, may require support (e.g., SiO₂) for heterogeneous application. |
Q3: Besides dihydromyrcenol, what are the common byproducts I should be aware of?
Low selectivity is often due to the formation of undesired side products. The primary culprits are:
-
Cyclic Ethers/Alcohols: The carbocation intermediate can be attacked intramolecularly by the other double bond, leading to the formation of cyclic compounds.[10] This is particularly problematic at higher temperatures.[10]
-
Isomers: Double bond isomerization of this compound can occur under acidic conditions, leading to different hydration products.[8][9]
-
Dihydromyrcenyl Esters: If acids like formic or acetic acid are used as catalysts or co-solvents, they can compete with water to attack the carbocation, forming formate or acetate esters.[7][10]
Monitoring your reaction mixture by Gas Chromatography (GC) or GC-MS is essential to identify and quantify these byproducts.
Part 2: Troubleshooting Guide
This section provides actionable solutions to specific problems encountered during the experiment.
Issue 1: Low Conversion of this compound
You've run the reaction for the prescribed time, but analysis shows a large amount of unreacted starting material.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol | | :--- | :--- | :--- | :--- | | 1a. Insufficient Catalyst Activity or Loading | The reaction rate is directly proportional to the number of accessible active acid sites. If the catalyst loading is too low or the catalyst itself has low intrinsic activity (or has been deactivated), the conversion will be slow. | Solution: Increase catalyst loading incrementally (e.g., from 5 wt% to 15 wt%). If using a solid catalyst, ensure it is properly activated/dried. Consider switching to a more active catalyst system, such as a heteropoly acid or a different grade of ion-exchange resin.[7] | | 1b. Poor Mass Transfer | this compound is non-polar, while water is highly polar. The reaction is often a two-phase liquid system, and the reaction can only occur at the interface or in the aqueous phase.[5] If mixing is inadequate, the reactants cannot interact efficiently with the catalyst. | Solution 1 (Mechanical): Increase the agitation speed (e.g., from 300 RPM to >800 RPM in a batch reactor) to improve interfacial area. Solution 2 (Chemical): Introduce a non-protic co-solvent like acetone or 1,4-dioxane to create a single-phase system.[8][9] This has proven highly effective with H-beta zeolite catalysts, leading to yields over 50%.[8] | | 1c. Unfavorable Reaction Temperature | Like most chemical reactions, the rate of hydration increases with temperature. However, this is a reversible reaction, and very high temperatures can shift the equilibrium back towards the reactants.[11] | Solution: Optimize the temperature. Start at a moderate temperature (e.g., 60-70°C for resins) and monitor conversion over time.[7] Be aware that higher temperatures can negatively impact selectivity (see Issue 2). |
Caption: General experimental workflow for this compound hydration.
References
-
A Study of Direct Hydration of this compound to Dihydromyrcenol Using Cation Exchange Resins as Catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (n.d.). Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride. (1992). Google Patents.
-
Ashenhurst, J. (2023). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
- Environment-friendly process for producing dihydromyrcenol by using this compound hydration reaction. (2010). Google Patents.
- Dihydromyrcenol fixed bed hydration continuous production method. (2011). Google Patents.
-
Wasserscheid, P., & Bösmann, A. (n.d.). Selective hydration of this compound in ionic liquids. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Gevorg, S. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. Retrieved January 23, 2026, from [Link]
- Preparation of dihydromyrcenol. (1969). Google Patents.
-
Hydration of Alkenes. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
Alkene Hydration Reactions (3 Types) plus Markovnikov's Rule! (2015). YouTube. Retrieved January 23, 2026, from [Link]
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- 10. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
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Technical Support Center: Optimization of Pinane Pyrolysis for Dihydromyrcene Synthesis
Welcome to the technical support center for the synthesis of dihydromyrcene via pinane pyrolysis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this reaction. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, moving beyond simple protocols to explain the "why" behind experimental choices.
Section 1: Fundamentals and Reaction Setup
This section covers the core principles of the pinane pyrolysis reaction and typical equipment configurations.
FAQ: What is the underlying principle of converting pinane to this compound?
The conversion of pinane to this compound is a retro-ene reaction, a type of pericyclic reaction that occurs at elevated temperatures. The bicyclic pinane molecule, specifically cis-pinane, undergoes thermal rearrangement where the cyclobutane ring opens to form the acyclic monoterpene, this compound (2,6-dimethyl-2,7-octadiene).
Industrially, this process is achieved through vapor-phase pyrolysis, where pinane is heated to high temperatures (typically 400-600°C) and passed through a reactor.[1][2] The reaction is an isomerization, meaning the molecular formula remains C10H18, but the structural arrangement changes. The primary challenge lies in controlling the reaction to maximize the selectivity towards the desired this compound isomer while minimizing the formation of other isomers and cracking byproducts, which are often difficult to separate due to close boiling points.[3][4]
To visualize the overall process from feedstock to final product, consider the following workflow:
Caption: General workflow for this compound production.
FAQ: What constitutes a standard laboratory setup for pinane pyrolysis?
A typical lab-scale setup for continuous vapor-phase pyrolysis consists of four main sections: a feed delivery system, a vaporization/preheating zone, a reactor, and a product collection system.
-
Feed Delivery: A syringe pump or a similar metering device ensures a constant and controlled flow rate of liquid pinane.
-
Vaporization & Preheating: The pinane feed is introduced into a heated zone, often packed with an inert material like glass beads, to ensure complete vaporization and preheating to the desired reaction temperature before it enters the reactor.[3]
-
Pyrolysis Reactor: This is typically a tube furnace containing a quartz or stainless steel tube.[5] The reactor can be empty for thermal pyrolysis or packed with a catalyst for catalytic pyrolysis. Precise temperature control in this zone is critical.
-
Product Collection: The gaseous mixture exiting the reactor is passed through a condenser (e.g., a cold finger or a water-cooled condenser) to liquefy the products, which are then collected in a receiving flask.[3] The system may be operated under an inert atmosphere (e.g., nitrogen or argon) or under vacuum to influence residence time and prevent oxidation.[3][5]
Section 2: Troubleshooting Low Yield and Poor Selectivity
This is the most common area of concern for researchers. Performance issues are almost always linked to reaction conditions and reactor dynamics.
Problem: My pinane conversion is low. What are the primary factors to investigate?
Low conversion of the starting material is a frequent issue. The root cause can typically be traced back to insufficient thermal energy or residence time.
-
Causality: The retro-ene reaction for pinane cracking has a significant activation energy.[6] If the temperature in the reaction zone is too low or the time the pinane vapor spends in the hot zone (residence time) is too short, the molecules will not have sufficient energy or opportunity to isomerize.
-
Troubleshooting Steps:
-
Verify Reactor Temperature: Independently calibrate the thermocouple in your tube furnace. Ensure the measured temperature reflects the actual temperature of the reaction zone.
-
Increase Temperature Incrementally: Raise the reactor temperature in 20-25°C increments. Studies have shown that increasing temperature from 400°C to 500°C can dramatically increase pinane conversion from ~27% to 97%.[5]
-
Increase Residence Time: Decrease the flow rate of the pinane feed. This allows the vapor to spend more time in the heated reactor. Alternatively, if using a carrier gas, decrease its flow rate.
-
Check for Channeling (Packed Beds): If using a catalyst or packing material, ensure it is packed uniformly. Poor packing can lead to "channeling," where the vapor passes through without sufficient contact with the heated surface or catalyst.
-
Problem: My pinane conversion is high, but my selectivity for this compound is poor. How can I fix this?
This is a classic optimization problem. High conversion with low selectivity indicates that while the pinane is reacting, it is converting into undesired side products rather than this compound.
-
Causality: this compound itself is thermally unstable at higher temperatures and can undergo further isomerization or cracking into smaller molecules (e.g., isoprene, other C5 fragments).[7] Pushing the reaction temperature too high to achieve complete conversion often leads to a drop in this compound selectivity.[5]
-
Troubleshooting Steps:
-
Reduce Reactor Temperature: This is the most critical parameter. High selectivity is often found at the "sweet spot" where the temperature is just high enough for good conversion but not so high as to degrade the product. For instance, one study noted that increasing temperature from 425°C to 500°C decreased this compound selectivity from 68% to 26%.[5]
-
Introduce a Catalyst: Catalytic pyrolysis can significantly improve selectivity by lowering the required reaction temperature.[8][9] This reduces the thermal stress on the this compound product. Catalysts like platinum silk screens or activated carbon have been shown to be effective.[2][5]
-
Operate Under Vacuum: Reducing the system pressure lowers the boiling points and can reduce the residence time of products in the hot zone, minimizing secondary reactions.[3]
-
Analyze Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major byproducts. Understanding what is being formed can provide clues about the undesired reaction pathways that are occurring.
-
Quantitative Data: Effect of Temperature on Yield and Selectivity
| Temperature (°C) | Pinane Conversion (%) | This compound Selectivity (%) | Catalyst | Reference |
| 420 | ~25 (Calculated) | ~28 (Calculated) | None (Nitrogen carrier) | [3] |
| 480 | ~65 (Calculated) | ~73 (Calculated) | Platinum Silk Screen | [3] |
| 425 | ~35 | 68 | None | [5] |
| 500 | 97 | 26 | None | [5] |
| 390 | 24-35 | 88-95 | Carbon Filament | [5] |
Note: Calculated values are derived from product composition data in the cited patent.
Section 3: Catalyst-Related Issues
For those employing catalytic pyrolysis, managing the catalyst's performance is key to a stable and efficient process.
FAQ: Why is catalytic pyrolysis often preferred over thermal pyrolysis?
-
Expertise & Experience: While thermal pyrolysis is simpler to set up, it requires very high temperatures (500-600°C) to achieve good conversion.[3] These high temperatures inevitably lead to a wider range of byproducts and lower selectivity for this compound. Catalysts provide an alternative reaction pathway with a lower activation energy. This allows the reaction to be conducted at lower temperatures, which offers two primary advantages:
Problem: My catalyst is losing activity over time.
Catalyst deactivation is a common issue in high-temperature hydrocarbon processing.
-
Causality: The primary cause of deactivation in this context is "coking"—the deposition of carbonaceous material on the active sites of the catalyst. At high temperatures, hydrocarbons can decompose into elemental carbon, which blocks the catalyst's pores and surfaces.
-
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: This is the most effective way to reduce the rate of coke formation.
-
Introduce a Co-feed: In some industrial processes, a small amount of hydrogen or steam is added to the feed to help gasify coke deposits and keep the catalyst surface clean.
-
Choose a Coke-Resistant Catalyst: Carbon-based catalysts may offer good resistance to deactivation.[5]
-
Implement a Regeneration Cycle: If deactivation is unavoidable, a regeneration procedure can often restore activity. This typically involves carefully burning off the coke in a controlled stream of air or oxygen at elevated temperatures.
-
Section 4: Operational and Safety Protocols
Safe and stable operation is paramount when working with high-temperature, flammable materials.
Problem: I am observing char formation inside my reactor tube.
Char or coke formation on the reactor walls is analogous to catalyst coking and is a sign of excessive thermal decomposition.[10]
-
Causality: This occurs when the temperature is too high, or if there are "hot spots" in your reactor. The hydrocarbon molecules are breaking down completely into carbon and hydrogen. This is detrimental as it reduces yield and can eventually clog the reactor.
-
Troubleshooting Steps:
-
Reduce Temperature: As with poor selectivity, this is the first step.
-
Increase Flow Rate: A higher flow rate reduces the residence time and can minimize the extent of secondary decomposition reactions.
-
Ensure Isothermal Profile: Profile the temperature of your furnace to ensure there are no significant hot spots along the length of the reactor tube.
-
Use an Inert Reactor Material: Quartz is generally very inert. If using a metal tube, ensure it is not catalytically promoting coke formation.
-
FAQ: What are the most critical safety precautions for this experiment?
Operating a pyrolysis reactor involves significant hazards, including high temperatures, flammable organic compounds, and the risk of over-pressurization.[11][12] A robust safety protocol is non-negotiable.
-
Trustworthiness through Self-Validation: A safe protocol is one where hazards have been identified and mitigated. The following diagram outlines a logical safety workflow.
Caption: Critical safety workflow for pyrolysis experiments.
Section 5: Analytical Methods
Accurate analysis is crucial for optimizing any chemical reaction.
FAQ: What are the recommended analytical techniques for this process?
-
Gas Chromatography (GC): This is the primary tool for analyzing the crude product mixture. A GC equipped with a Flame Ionization Detector (FID) is ideal for quantifying hydrocarbons. Using a non-polar column (e.g., DB-1 or similar) will separate the compounds based on their boiling points. This allows you to determine the conversion of pinane and the selectivity to this compound and other byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): When you observe unknown peaks in your GC chromatogram, GC-MS is essential for identifying them. This helps in understanding the side reactions that are occurring.
-
Quantitative ¹H NMR (qNMR): For rapid quantification without the need for extensive calibration curves for every component, qNMR can be a powerful tool. By integrating the signals of known protons against an internal standard, you can determine the concentration of the major components in the product mixture.[13]
Experimental Protocol Example: Catalytic Pyrolysis of Pinane
This protocol is a representative example based on methodologies described in the literature.[2][3]
-
Reactor Preparation:
-
Pack a 20 mm inner diameter quartz tube with a 10 cm bed of platinum silk screen catalyst. Secure the catalyst bed with quartz wool plugs.
-
Install the reactor tube into a programmable tube furnace.
-
Connect the inlet of the reactor to a feed line that passes through a vaporization chamber (e.g., a heated section packed with glass beads). Connect the feed line to a syringe pump.
-
Connect the outlet of the reactor to a series of condensers and a cold trap immersed in a dry ice/acetone bath, followed by a collection flask.
-
-
System Purge and Heating:
-
Purge the entire system with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min for at least 30 minutes to remove all oxygen.
-
Heat the vaporization zone to 180°C and the reactor furnace to the target temperature (e.g., 480°C). Allow temperatures to stabilize.
-
-
Reaction Execution:
-
Load a gas-tight syringe with high-purity cis-pinane.
-
Begin feeding the pinane into the vaporizer at a controlled rate (e.g., 0.5 mL/min).
-
Maintain a slight positive pressure of nitrogen throughout the run.
-
Collect the condensate in the receiving flask.
-
-
Shutdown and Sample Analysis:
-
Once the desired amount of pinane has been fed, stop the syringe pump but continue the nitrogen flow.
-
Turn off the furnace and allow the system to cool to room temperature under the inert atmosphere.
-
Weigh the collected liquid product to determine the mass yield.
-
Analyze the liquid product using GC and GC-MS to determine the conversion of pinane and the selectivity to this compound.
-
References
- Method for synthesizing this compound by performing catalytic cracking on pinane. CN103232314A.
-
New technology of catalytic synthesis of dihydromyrcenol from pinane. ResearchGate. [Link]
- Preparation method of dihydromyrcenol. CN104926610A.
- Method of synthesis of this compound
-
Polyolefin Pyrolysis via Liquid Metal Catalysis. D-Scholarship@Pitt, University of Pittsburgh. [Link]
- Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride. EP0464259A2.
-
Valorization of pinecone as a pyrolysis feedstock: identification of bio-oil and synthesis of activated biochar for Cr(VI) elimination from wastewater. SpringerLink. [Link]
- Pyrolysis of pinane. US2388084A.
-
New technology of catalytic synthesis of dihydromyrcenol from pinane. Semantic Scholar. [Link]
- Method for synthesizing this compound by performing catalytic cracking on pinane. CN103232314B.
-
Secondary Formation of Light-Absorbing, Insoluble Particles from Catechol in the Presence of Fe(II) or Fe(III). ACS Publications. [Link]
-
Process Of Preparation Of Dihydromyrcenol. Quick Company. [Link]
- Process for production of dihydromyrcenol and dihydromyrcenyl acet
-
Gaseous products from primary reactions of fast plastic pyrolysis. Diva-Portal.org. [Link]
-
Synthesis of myrcene by pyrolysis of β-pinene: Analysis of decomposition reactions. ScienceDirect. [Link]
-
The pyrolysis kinetics and heat exchange performance of biomass hydrocarbon pinane. ScienceDirect. [Link]
-
The pyrolysis of pinanes. VII. The pyrolysis of some hydroxypinane derivatives. ResearchGate. [Link]
-
Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability. PubMed Central. [Link]
-
Essential Safety Measures for Tyre Pyrolysis Plant Operators. Corpseed. [Link]
-
Revisiting the Kinetics and Thermodynamics of the Low-Temperature Oxidation Pathways of Alkanes: A Case Study of the Three Pentane Isomers. Semantic Scholar. [Link]
-
Revisiting the Kinetics and Thermodynamics of the Low-Temperature Oxidation Pathways of Alkanes: A Case Study of the Three Pentane Isomers. PubMed. [Link]
-
Fact Sheet: Heating Reactions. University of Pennsylvania EHRS. [Link]
-
Determination of Dihydromyricetin in Cassia ferruginea (Schrad.) DC. by Quantitative 1H NMR (qHNMR). ResearchGate. [Link]
-
Experimental setup for plastic pyrolysis. ResearchGate. [Link]
-
Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Open Access Pub. [Link]
-
Hazards associated with process of pyrolysis. We-Bold. [Link]
-
Intrinsic Millisecond Kinetics of Polyethylene Pyrolysis via Pulse-Heated Analysis of Solid Reactions. ChemRxiv. [Link]
-
Pyrolysis of: N-butane investigated using synchrotron threshold photoelectron photoion coincidence spectroscopy. ResearchGate. [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Sources
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- 3. CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]
- 4. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]
- 5. RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. Pyrolysis Equipment Safety Standards You Need to Know [sihaienergytech.com]
- 12. Hazards associated with process of pyrolysis | Thermal Decomposition Plant [tdplant.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Dihydromyrcene Synthesis
Welcome to the technical support center for catalyst deactivation and regeneration in dihydromyrcene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth, field-proven insights into maintaining catalyst performance.
Introduction
The synthesis of this compound, a valuable intermediate in the fragrance and pharmaceutical industries, primarily proceeds through two catalytic routes: the selective hydrogenation of myrcene and the catalytic cracking or isomerization of pinane. The efficiency and economic viability of these processes are intrinsically linked to the stability and longevity of the catalysts employed. Catalyst deactivation, an unavoidable phenomenon, can significantly impact yield, selectivity, and operational costs.[1] This guide provides a comprehensive overview of the common deactivation mechanisms and practical regeneration strategies for the catalysts used in both synthetic pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation and regeneration in this compound synthesis.
For Myrcene Hydrogenation (e.g., using Pd/C catalysts):
-
Q1: What are the most common reasons for the deactivation of my Palladium on Carbon (Pd/C) catalyst during myrcene hydrogenation?
A1: Deactivation of Pd/C catalysts in terpene hydrogenation is a multifaceted issue. The primary causes include:
-
Sintering: At elevated temperatures, the fine palladium nanoparticles on the carbon support can agglomerate, leading to a decrease in the active surface area.[2]
-
Leaching: Palladium can leach from the support into the reaction medium, especially in the presence of certain solvents or impurities.[2]
-
Fouling: The catalyst pores can be blocked by organic residues, such as oligomers or polymers formed from the reactant or product.[3][4]
-
Poisoning: Impurities in the myrcene feedstock, such as sulfur compounds or carbon monoxide, can strongly adsorb to the palladium active sites, rendering them inactive.[1][5]
-
-
Q2: My reaction has stalled. How can I determine the cause of my Pd/C catalyst deactivation?
A2: A systematic approach is crucial. First, review your experimental parameters (temperature, pressure, solvent purity, and feedstock quality). Then, consider characterizing the spent catalyst using techniques like:
-
Transmission Electron Microscopy (TEM): To visualize changes in palladium particle size and identify sintering.
-
Inductively Coupled Plasma (ICP) analysis: Of the reaction mixture to quantify palladium leaching.
-
Thermogravimetric Analysis (TGA) and Temperature Programmed Oxidation (TPO): To determine the amount and nature of deposited organic material (fouling).
-
X-ray Photoelectron Spectroscopy (XPS): To identify the presence of surface poisons.
-
-
Q3: Can I regenerate my deactivated Pd/C catalyst?
A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism. For fouling by organic deposits, a solvent wash with a suitable organic solvent like methanol can be effective.[3] For more stubborn carbonaceous deposits or some forms of poisoning, a controlled oxidative treatment may be necessary.[6][7]
For Pinane Cracking/Isomerization (e.g., using Solid Acid Catalysts like Zeolites):
-
Q1: What is the primary cause of deactivation for solid acid catalysts in pinane-to-dihydromyrcene conversion?
A1: The most prevalent deactivation mechanism for solid acid catalysts, such as zeolites, in hydrocarbon transformations is the formation and deposition of coke.[8] Coke consists of heavy, polyaromatic hydrocarbons that block the catalyst's active sites and pores.[9][10]
-
Q2: How does coke formation affect my reaction?
A2: Coke deposition leads to a decline in catalytic activity and can also alter the selectivity of the reaction.[9] The blockage of pores can restrict the access of reactants to the active sites within the catalyst structure.[8]
-
Q3: What are the recommended methods for regenerating coked solid acid catalysts?
A3: The most common and effective method for regenerating coked solid acid catalysts is a controlled burn-off of the coke in the presence of a dilute oxygen stream at elevated temperatures.[8] This process, often referred to as calcination, needs to be carefully controlled to avoid excessive temperatures that could cause irreversible damage to the catalyst structure.[11]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis.
| Observed Issue | Potential Cause(s) | Recommended Actions & Investigation |
| Gradual decrease in reaction rate over several runs (Pd/C in Myrcene Hydrogenation) | 1. Sintering of Pd nanoparticles.2. Gradual fouling by reaction byproducts.3. Leaching of Pd into the product stream. | 1. Characterize the catalyst: Use TEM to compare fresh and spent catalyst particle sizes. 2. Analyze for fouling: Perform TGA/TPO on the spent catalyst to quantify carbonaceous deposits. 3. Check for leaching: Analyze the reaction mixture using ICP-MS to detect dissolved palladium. 4. Optimize reaction conditions: Consider lowering the reaction temperature to minimize sintering. |
| Sudden and significant drop in catalyst activity (Pd/C in Myrcene Hydrogenation) | 1. Poisoning from feedstock impurities (e.g., sulfur).2. Introduction of a reaction inhibitor. | 1. Analyze feedstock: Use analytical techniques like GC-SCD to detect sulfur compounds in the myrcene. 2. Review solvent and reagent purity: Ensure all chemicals are of high purity and free from known catalyst poisons. 3. Attempt regeneration: A specific regeneration protocol for the suspected poison may be effective. |
| Decreasing this compound selectivity over time (Solid Acid Catalyst in Pinane Cracking) | 1. Changes in the nature and location of coke deposits.2. Alteration of acid site strength or distribution. | 1. Characterize coke: Use TPO to analyze the different types of coke on the catalyst.[10] 2. Analyze acidity: Use techniques like ammonia temperature-programmed desorption (NH3-TPD) to assess changes in the catalyst's acid properties. 3. Implement a regeneration cycle: A controlled coke burn-off can restore selectivity. |
| Increased pressure drop across a fixed-bed reactor | 1. Catalyst fouling leading to pore blockage.2. Mechanical attrition of the catalyst particles. | 1. Investigate fouling: As described above, analyze the catalyst for deposits. 2. Examine catalyst integrity: Visually inspect the catalyst for signs of breakage or fines generation. 3. Review operational parameters: Ensure that flow rates and temperatures are within the recommended range to prevent catalyst attrition. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to catalyst characterization and regeneration.
Protocol 1: Characterization of Deactivated Pd/C Catalyst
Objective: To identify the primary deactivation mechanism of a spent Pd/C catalyst from myrcene hydrogenation.
Methodology:
-
Sample Preparation:
-
Carefully recover the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a solvent (e.g., ethanol or the reaction solvent) to remove residual reactants and products.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
-
Characterization Techniques:
-
Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the dried catalyst in a suitable solvent (e.g., ethanol) and sonicate for 5-10 minutes.
-
Deposit a drop of the suspension onto a TEM grid and allow it to dry.
-
Acquire images at various magnifications to determine the palladium particle size distribution and compare it to the fresh catalyst.
-
-
Temperature Programmed Oxidation (TPO):
-
Place a known weight of the dried, spent catalyst in a quartz reactor.
-
Heat the sample under a flow of inert gas (e.g., He or Ar) to a set temperature (e.g., 150 °C) to remove any adsorbed solvent.
-
Introduce a dilute oxygen mixture (e.g., 5% O₂ in He) and ramp the temperature at a controlled rate (e.g., 10 °C/min).
-
Monitor the evolution of CO₂ using a mass spectrometer or a thermal conductivity detector to quantify the amount of carbonaceous deposits.[12][13][14]
-
-
Protocol 2: Regeneration of Fouled Pd/C Catalyst by Solvent Washing
Objective: To restore the activity of a Pd/C catalyst deactivated by organic fouling.
Methodology:
-
Place the spent catalyst in a flask.
-
Add a suitable solvent (e.g., methanol, ethanol, or acetone) to cover the catalyst.
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the catalyst and repeat the washing step with fresh solvent.
-
After the final wash, dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Test the activity of the regenerated catalyst in a subsequent hydrogenation reaction.
Protocol 3: Regeneration of Coked Solid Acid Catalyst by Calcination
Objective: To remove coke deposits from a deactivated zeolite catalyst used in pinane cracking.
Methodology:
-
Place the coked catalyst in a furnace with a controlled atmosphere.
-
Purge the system with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.
-
Slowly introduce a dilute stream of air or oxygen in nitrogen (e.g., 1-5% O₂).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) to the target calcination temperature (typically between 450-550 °C). Caution: A rapid temperature increase can lead to exothermic runaway and damage the catalyst structure.[11]
-
Hold at the target temperature for several hours until the coke is completely combusted (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).
-
Cool the catalyst down slowly under an inert atmosphere.
-
Evaluate the regenerated catalyst's performance.
Part 4: Visualizations
Diagram 1: Catalyst Deactivation Pathways in this compound Synthesis
Caption: Common deactivation routes for catalysts in this compound synthesis.
Diagram 2: Generalized Catalyst Regeneration Workflow
Sources
- 1. Zeolite Supported Pt for Depolymerization of Polyethylene by Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. nikolabatina.com.mx [nikolabatina.com.mx]
- 10. Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
Methods for removing impurities from crude Dihydromyrcene
Welcome to the technical support center for the purification of crude Dihydromyrcene (2,6-Dimethyl-2,7-octadiene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and optimize your workflow.
Section 1: Understanding this compound and Its Impurities
This compound is a key intermediate in the fragrance industry, valued for its fresh, citrusy, and herbal notes.[1] It is typically synthesized from turpentine-derived feedstocks like α-pinene, which is converted to cis-pinane and then subjected to high-temperature pyrolysis.[2][3] This synthesis route, while effective, often yields a crude product containing a variety of impurities that must be removed to meet the high-purity standards required for final applications.
FAQ: What are the critical physical properties of this compound for purification?
Understanding the physical properties of this compound is the foundation of designing an effective purification strategy, particularly for distillation.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₁₀H₁₈ | - | [1] |
| Molecular Weight | 138.25 g/mol | Influences volatility and behavior in mass spectrometry. | [4][5] |
| Boiling Point | 167-169 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation to prevent thermal degradation. | [5][6] |
| Flash Point | 36 °C (96 °F) | Flammable liquid; requires careful handling away from ignition sources. | [6][7] |
| Density | ~0.760 g/mL at 20 °C | Useful for calculating mass from volume and for phase separation in liquid-liquid extraction. | [8] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | Dictates the choice of solvents for extraction, washing, and chromatography. | [6][9] |
| Appearance | Colorless liquid | Discoloration in the crude or purified product can indicate oxidation or thermal degradation. | [7] |
FAQ: What are the typical impurities found in crude this compound?
The impurities in crude this compound are primarily byproducts of its synthesis.[2] Knowing their identity and properties is crucial for selecting the appropriate removal method.
-
Unreacted Starting Materials: Residual cis-pinane from the pyrolysis step.
-
Isomers: The pyrolysis can create isomers such as trans-pinene and other cyclic materials. The formation of these cyclic materials is a key factor that can complicate separation.[10]
-
Low-Boiling Hydrocarbons: Formed from the breakdown of molecules at high pyrolysis temperatures.
-
High-Boiling Compounds (High Boilers): Polymers or condensation products formed during the reaction.
-
Oxidation Products: If exposed to air, especially at high temperatures, terpenes can oxidize, forming various oxygenated derivatives which can be more polar.
Section 2: Troubleshooting Fractional & Vacuum Distillation
Fractional distillation is the most common and effective method for purifying this compound on a large scale.[10] Due to its relatively high boiling point, this is almost always performed under vacuum to prevent polymerization and degradation.
FAQ: My fractional distillation is not effectively separating this compound from a close-boiling impurity. What should I do?
This is a common problem when impurities have boiling points very close to this compound.[2] The solution lies in enhancing the efficiency of your distillation column.
-
Causality: The separation efficiency of a fractional distillation column is determined by the number of "theoretical plates." Each theoretical plate represents one cycle of evaporation and condensation. To separate close-boiling compounds, you need to increase the number of theoretical plates in your column.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: The most direct way to increase theoretical plates is to use a longer packed column. Structured packing (like Sulzer mesh) or random packing (like Raschig rings or metal sponges) increases the surface area for vapor-liquid equilibrium to occur.[2]
-
Increase the Reflux Ratio: The reflux ratio is the ratio of condensate returned to the column versus condensate collected as distillate. A higher reflux ratio (e.g., returning more liquid to the column) allows for more evaporation-condensation cycles, improving separation at the cost of a slower distillation rate.
-
Ensure Adiabatic Operation: Insulate your distillation column (with glass wool or aluminum foil) to prevent heat loss to the environment. Heat loss can disrupt the temperature gradient within the column, reducing separation efficiency.
-
FAQ: I'm observing product decomposition (discoloration, polymerization) during distillation. How can I prevent this?
Product decomposition is a sign that the temperature in the distillation pot is too high, causing thermal degradation of the terpene.
-
Causality: this compound, like many unsaturated hydrocarbons, is susceptible to polymerization and oxidation at elevated temperatures. The longer it is exposed to high temperatures, the more degradation will occur.
-
Troubleshooting Steps:
-
Reduce the System Pressure: This is the most critical step. By lowering the pressure (i.e., applying a vacuum), you lower the boiling point of this compound significantly, allowing distillation to occur at a much lower, safer temperature.[2]
-
Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Once the desired fraction is collected, cool the system promptly.
-
Use a Nitrogen Bleed: Introducing a very small, controlled stream of an inert gas like nitrogen can help prevent oxidation and stabilize the vacuum.
-
Mandatory Visualization: Vacuum Fractional Distillation Workflow
Caption: Workflow for vacuum fractional distillation of this compound.
Section 3: Troubleshooting Chromatographic Purification
For removing impurities with different polarities, such as oxidation byproducts, column chromatography is an excellent choice.[11]
FAQ: What is the best stationary and mobile phase for purifying this compound using column chromatography?
-
Causality: The principle of chromatography is separation based on differential partitioning between a stationary phase and a mobile phase. This compound is a non-polar hydrocarbon. Therefore, to separate it from more polar impurities, you should use a polar stationary phase and a non-polar mobile phase ("normal-phase" chromatography).
-
Recommendations:
-
Stationary Phase: Silica gel is the standard choice. Its surface is covered in polar silanol (Si-OH) groups that will strongly adsorb any polar impurities.
-
Mobile Phase (Eluent): A non-polar solvent is required to move the non-polar this compound down the column. Pure n-hexane is an excellent starting point.[11] The this compound will have a weak affinity for the silica and a strong affinity for the hexane, causing it to elute quickly, while polar impurities remain adsorbed to the silica at the top of the column.
-
FAQ: How can I effectively remove highly polar impurities?
If your crude sample contains highly polar impurities (e.g., from oxidation or side reactions), they can be challenging to remove by distillation alone.
-
Causality: Polar impurities have very low volatility and will remain in the distillation pot. However, they can be easily separated using silica gel chromatography.
-
Troubleshooting Steps:
-
Use a "Plug" of Silica: A quick and effective method is to perform "plug filtration." Dissolve your crude this compound in a minimal amount of hexane, then pass it through a short column (a "plug") of silica gel, eluting with more hexane.
-
Mechanism: The non-polar this compound will pass through the silica plug rapidly with the hexane. The highly polar impurities will be irreversibly adsorbed onto the top of the silica. This method is much faster than full chromatographic separation and is highly effective for removing baseline impurities.
-
Verification: After filtration, evaporate the solvent (hexane) and analyze the resulting this compound by Gas Chromatography (GC) to confirm the removal of polar impurities.
-
Mandatory Visualization: Chromatographic Separation Principle
Caption: Principle of normal-phase chromatography for this compound.
Section 4: Purity Analysis and Characterization
Successful purification must be confirmed with analytical methods.
FAQ: How can I confirm the purity of my this compound?
-
Causality: Analytical techniques separate and detect molecules on a microscopic scale, providing quantitative data on the purity of your sample.
-
Recommended Methods:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse method for determining the purity of volatile compounds like terpenes.[12] The sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The FID detector provides a signal proportional to the amount of each compound. Purity is typically reported as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation power of GC with the identification capabilities of mass spectrometry.[13] After compounds are separated by the GC, they enter the mass spectrometer, which fragments them into a unique pattern based on their mass-to-charge ratio. This "fingerprint" allows for the positive identification of this compound and the tentative identification of any remaining impurities by comparing the spectra to a database.
-
Section 5: Safety Precautions
As a Senior Application Scientist, I must emphasize that safety is paramount in the laboratory.
FAQ: What are the main safety hazards associated with this compound?
-
Flammability: this compound is a flammable liquid with a flash point of 36 °C.[7] It must be kept away from open flames, sparks, and hot surfaces. All heating should be done using heating mantles or oil baths, never a direct flame.[7]
-
Skin Irritation: It can cause skin irritation and may cause an allergic skin reaction in some individuals.[4]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[4]
FAQ: What personal protective equipment (PPE) should I use?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Eye Protection: Chemical safety goggles are mandatory.[14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn to protect from splashes.
References
- US Patent US3487118A, "Preparation of dihydromyrcenol," Google P
-
Tholl, D., & Six, K. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 133-151. National Institutes of Health. [Link]
- EP Patent EP0464259A2, "Process for the preparation of dihydromyrcenol from dihydromyrcenyl chloride," Google P
-
Indenta Chemicals. Material Safety Data Sheet this compound. [Link]
-
Acedo, J., et al. (2007). Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. Catalysis Today, 123(1-4), 237-242. ResearchGate. [Link]
- EP Patent EP0784043B1, "Transesterification process for the preparation of dihydromyrcenol and myrcenol," Google P
-
Utkarsh Aromas. This compound at Best Price, High Purity Citrus Odor Ingredient. [Link]
-
"Process Of Preparation Of Dihydromyrcenol," Quick Company. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Privi Organics Ltd. This compound Extra pure. [Link]
- Generic MSDS Provider. This compound - Material Safety Data Sheet (MSDS).
- CN Patent CN104909988A, "Method for preparing dihydromyrcenol
-
Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]
-
SCION Instruments. Terpene Testing and Profiling of Cannabis Using Gas Chromatography. [Link]
-
Prodasynth. SAFETY DATA SHEET - DIHYDROMYRCENOL. [Link]
-
The Good Scents Company. This compound. [Link]
Sources
- 1. This compound – Fragrance & Aroma Chemical For Perfumes [chemicalbull.com]
- 2. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]
- 3. CN104909988A - Method for preparing dihydromyrcenol from turpentine - Google Patents [patents.google.com]
- 4. This compound | C10H18 | CID 17090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]
- 6. This compound, 2436-90-0 [thegoodscentscompany.com]
- 7. indenta.com [indenta.com]
- 8. This compound CAS#: 2436-90-0 [m.chemicalbook.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. US3487118A - Preparation of dihydromyrcenol - Google Patents [patents.google.com]
- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. prodasynth.com [prodasynth.com]
Technical Support Center: Enhancing the Stability of Dihydromyrcene During Storage
Welcome to the Technical Support Center for Dihydromyrcene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound during storage. As a volatile terpene hydrocarbon, this compound is susceptible to various degradation pathways that can compromise its purity and efficacy in your research and product development. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Understanding this compound Instability: A Proactive Approach
This compound (2,6-dimethyl-2,7-octadiene) is a valuable aroma chemical and a key intermediate in the synthesis of other fragrance compounds and potential therapeutic agents.[1][2] However, its unsaturated nature makes it prone to degradation through several mechanisms, primarily oxidation, isomerization, and polymerization. Understanding these pathways is the first step toward effective stabilization.
Degradation Pathways Overview:
-
Oxidation: The most common degradation pathway for this compound is autooxidation, a free-radical chain reaction initiated by the presence of oxygen.[3] This process can be accelerated by exposure to light and heat, leading to the formation of various oxygenated derivatives, including the desirable fragrance compound dihydromyrcenol, but also undesirable off-notes and impurities.[2]
-
Isomerization: In the presence of acid catalysts, this compound can undergo isomerization, leading to the formation of cyclic compounds and other structural isomers.[4] This can significantly alter the chemical and olfactory properties of the material.
-
Polymerization: Free radical initiation can also lead to the polymerization of this compound, resulting in the formation of higher molecular weight oligomers and polymers.[5][6] This increases the viscosity of the sample and reduces the concentration of the desired monomer.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8] The recommended storage temperature is at or below 25°C.[9] It is crucial to keep containers tightly sealed to prevent exposure to air and moisture.[10] For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What type of container is best for storing this compound?
A2: this compound should be stored in inert, airtight containers. Amber glass bottles are ideal as they protect the compound from light-induced degradation.[11] For larger quantities, stainless steel drums are a suitable option. Avoid plastic containers that may be permeable to oxygen or leach impurities into the sample.
Q3: What are the primary degradation products I should look for?
A3: The primary oxidation product of this compound is dihydromyrcenol.[2] Other potential degradation products include various aldehydes, ketones, and epoxides resulting from oxidative cleavage of the double bonds.[5] Isomerization can lead to the formation of cyclic ethers and other structural isomers. These can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the addition of antioxidants is a highly effective method for preventing oxidative degradation. Primary antioxidants, which act as free radical scavengers, are particularly useful.[14] Commonly used synthetic antioxidants for terpenes include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Natural antioxidants such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C) can also be effective.[12][15] The choice and concentration of the antioxidant should be optimized for your specific application.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can manifest in several ways:
-
Olfactory Changes: A change in the characteristic fresh, citrusy, and slightly floral odor of this compound can indicate degradation. The development of harsh, oxidized, or resinous off-notes is a common sign.
-
Visual Changes: While this compound is a colorless liquid, significant degradation can sometimes lead to a slight yellowing of the sample.
-
Increased Viscosity: Polymerization will lead to an increase in the viscosity of the liquid.
-
Analytical Confirmation: The most reliable method for assessing degradation is through analytical techniques like GC-MS, which can identify and quantify degradation products.[12][13]
Troubleshooting Guide
This table provides a quick reference for troubleshooting common stability issues with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Development of off-odors (harsh, oxidized) | Oxidation due to exposure to air. | Purge the container headspace with an inert gas (e.g., nitrogen or argon) before sealing. Add an appropriate antioxidant (e.g., BHT, tocopherol) at a concentration of 0.01-0.1%. |
| Yellowing of the sample | Significant oxidation or presence of impurities. | Confirm the presence of degradation products using GC-MS. If oxidation is confirmed, implement the solutions for off-odors. Consider re-purification by distillation if the purity has dropped significantly. |
| Increased viscosity | Polymerization. | Store at lower temperatures (refrigerate if possible). Avoid exposure to initiators of free radical polymerization (e.g., peroxides, strong UV light). |
| Inconsistent experimental results | Degradation of the starting material. | Always use fresh or properly stored this compound for experiments. Run a purity check (e.g., by GC) on the starting material before use, especially if it has been stored for an extended period. |
| Formation of unexpected byproducts in reactions | Isomerization due to acidic conditions. | Ensure all reaction vessels and reagents are free from acidic impurities. If an acidic catalyst is required for a subsequent reaction, consider its compatibility with this compound and potential for isomerization. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound under various storage conditions. The principles are adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.[16]
Objective: To evaluate the impact of temperature, light, and oxygen on the stability of this compound and to assess the efficacy of a selected antioxidant.
Materials:
-
High-purity this compound (>98%)
-
Antioxidant (e.g., BHT, alpha-tocopherol)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with airtight septa
-
Stability chambers set to specified temperature and humidity conditions
-
Photostability chamber
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare four sets of samples in amber glass vials:
-
Set A (Control): this compound only.
-
Set B (Antioxidant): this compound with the selected antioxidant at a predetermined concentration (e.g., 0.1% w/w).
-
Set C (Inert Atmosphere): this compound, with the headspace purged with nitrogen before sealing.
-
Set D (Antioxidant + Inert Atmosphere): this compound with the antioxidant and a nitrogen-purged headspace.
-
-
-
Storage Conditions:
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (initial), 1, 3, and 6 months for the accelerated study.[19]
-
-
Analytical Method (GC-MS):
-
Use a validated GC-MS method to analyze the samples at each time point.
-
Quantify the peak area of this compound to determine its degradation over time.
-
Identify and quantify any significant degradation products that appear.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant (k) for each condition.
-
Compare the stability of the different sample sets to evaluate the effectiveness of the antioxidant and inert atmosphere.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the accelerated stability study of this compound.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Sources
- 1. Thermal degradation of (2R, 3R)-dihydromyricetin in neutral aqueous solution at 100 ℃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indenta.com [indenta.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. directpcw.com [directpcw.com]
- 10. This compound at Best Price, High Purity Citrus Odor Ingredient [utkarsharoma.com]
- 11. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terpene compounds in nature: a review of their potential antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks | Terpene Belt Farms [terpenebeltfarms.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
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- 19. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Overcoming challenges in the enantioselective synthesis of Dihydromyrcene
Welcome to the technical support center for the enantioselective synthesis of Dihydromyrcene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging stereoselective transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success. Our approach is grounded in established principles of asymmetric catalysis, providing you with the scientific rationale behind our recommendations.
Introduction to the Challenge
The enantioselective synthesis of this compound, a valuable chiral building block, presents a significant synthetic challenge. Achieving high enantiomeric excess (ee) requires precise control over the reaction conditions and a deep understanding of the catalyst-substrate interactions. This guide will help you address common issues encountered in the laboratory, from low enantioselectivity to reaction stalling.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during the enantioselective synthesis of this compound, followed by detailed solutions and preventative measures.
Question 1: My asymmetric hydrogenation of myrcene to this compound is resulting in low enantioselectivity (<50% ee). What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity is a frequent hurdle in asymmetric hydrogenation and can stem from several factors. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Catalyst Purity and Activation: The chiral catalyst is the heart of the enantioselective reaction. Impurities can drastically reduce its effectiveness.
-
Troubleshooting:
-
Ensure the chiral ligand and metal precursor are of the highest purity. Trace impurities can act as catalyst poisons.
-
Confirm that the active catalyst is properly formed. Some catalyst precursors require an activation step. For instance, rhodium and iridium catalysts are often generated in situ from a metal precursor and a chiral ligand.[1][2]
-
-
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Troubleshooting:
-
Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state. We recommend performing a temperature screen from room temperature down to -20°C or lower.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3]
-
Troubleshooting:
-
Conduct a solvent screen. Common solvents for asymmetric hydrogenation include toluene, dichloromethane (DCM), and tetrahydrofuran (THF). The optimal solvent will provide good solubility for all components while promoting the desired stereochemical outcome.
-
-
-
Hydrogen Pressure: The concentration of hydrogen can affect the kinetics of the reaction and, in some cases, the enantioselectivity.
-
Troubleshooting:
-
Vary the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes lead to a decrease in enantioselectivity.
-
-
Experimental Protocol for Temperature Screening:
-
Set up a series of identical reactions in parallel in a multi-well reactor or separate flasks.
-
Maintain all other parameters (catalyst loading, substrate concentration, solvent, and hydrogen pressure) constant.
-
Run each reaction at a different temperature (e.g., 25°C, 10°C, 0°C, -10°C, -20°C).
-
After a set reaction time, quench the reactions and analyze the enantiomeric excess of the this compound product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
Question 2: My reaction is sluggish or stalls completely. What should I investigate?
Answer:
A stalled reaction can be frustrating. The issue often lies with the catalyst activity or the presence of inhibitors.
Underlying Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas.
-
Troubleshooting:
-
Purify the myrcene substrate, ensuring it is free from peroxides or other oxidizing agents.
-
Use freshly distilled, anhydrous, and deoxygenated solvents.
-
Employ high-purity hydrogen gas.
-
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Troubleshooting:
-
Increase the catalyst loading incrementally. A typical starting point for screening is 0.5-1 mol%.
-
-
-
Poor Mixing: In heterogeneous catalysis or reactions with poor solubility, inadequate mixing can limit the reaction rate.
-
Troubleshooting:
-
Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Question 3: I am observing significant side product formation, particularly over-reduction to 2,6-dimethyloctane. How can I improve the selectivity for this compound?
Answer:
Over-reduction is a common side reaction in the hydrogenation of dienes. Controlling the chemoselectivity is key.
Underlying Causes & Solutions:
-
Reaction Time and Monitoring: Prolonged reaction times can lead to the reduction of the less substituted double bond in this compound.
-
Troubleshooting:
-
Monitor the reaction progress closely using GC or thin-layer chromatography (TLC).
-
Stop the reaction as soon as the myrcene has been consumed to prevent further reduction of the this compound product.
-
-
-
Catalyst Choice: Some catalysts are more prone to over-reduction than others.
-
Troubleshooting:
-
If using a highly active catalyst, consider switching to a less reactive one or modifying the existing catalyst with additives that can temper its activity.
-
-
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic systems for the enantioselective synthesis of this compound?
A1: While a universally superior catalyst has not been established, several families of chiral catalysts are promising for the asymmetric hydrogenation of prochiral olefins like myrcene. These include complexes of rhodium and iridium with chiral phosphine ligands.[1][2] Chiral N,P-ligated iridium catalysts, for example, have shown high efficacy in the asymmetric hydrogenation of challenging substrates.[2] Organocatalysis and biocatalysis are also emerging as powerful alternatives, offering milder reaction conditions and potentially different selectivity profiles.[5][6]
| Catalyst Type | Metal | Common Chiral Ligands | Key Advantages |
| Metal-based | Rhodium, Iridium | BINAP, Josiphos, SpiroPAP | High turnover numbers, well-studied |
| Organocatalysts | - | Chiral phosphoric acids, Cinchona alkaloids | Metal-free, often robust |
| Biocatalysts | - | Ene-reductases | High selectivity, green |
Q2: How do I determine the enantiomeric excess (ee) of my this compound product?
A2: The most common and reliable methods for determining the enantiomeric excess of chiral molecules are chiral chromatography techniques.[4]
-
Chiral Gas Chromatography (GC): This is often the method of choice for volatile compounds like this compound. A GC instrument equipped with a chiral stationary phase column can separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a column with a chiral stationary phase to resolve the enantiomers.
Q3: Can I use biocatalysis for this synthesis? What are the advantages?
A3: Yes, biocatalysis is a very promising approach for the enantioselective synthesis of chiral molecules.[6] Enzymes, such as ene-reductases, can catalyze the reduction of carbon-carbon double bonds with high stereoselectivity.[7]
Advantages of Biocatalysis:
-
High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to very high ee values.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure.
-
Environmentally Friendly: This "green chemistry" approach avoids the use of heavy metals and harsh organic solvents.[8]
Q4: What is the general mechanism for asymmetric hydrogenation with a chiral rhodium catalyst?
A4: The mechanism of asymmetric hydrogenation with chiral rhodium catalysts, like those with chiral diphosphine ligands, has been extensively studied.[1] While the exact details can vary, a generally accepted pathway involves the following key steps:
-
Oxidative Addition: The rhodium(I) catalyst reacts with hydrogen gas to form a rhodium(III) dihydride species.
-
Substrate Coordination: The myrcene substrate coordinates to the rhodium center.
-
Migratory Insertion: One of the hydride ligands on the rhodium inserts into the carbon-carbon double bond of the myrcene, forming a rhodium-alkyl intermediate. This is the stereodetermining step, where the chiral ligand environment dictates which face of the double bond is attacked.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, reductively eliminating the chiral this compound product and regenerating the rhodium(I) catalyst.
Diagram: Catalytic Cycle of Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
References
-
Smith, A. D., & Connon, S. J. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 12001–12011. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(10).
- BenchChem. (2025).
-
Buriak, J. M., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. [Link]
-
Anslyn, E. V., & Wiskur, S. L. (2005). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 127(41), 14454–14455. [Link]
- Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme-catalysed synthesis of speciality chemicals. Current Opinion in Chemical Biology, 17(2), 268–279.
-
Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 43(3-4), 401-421. [Link]
-
Peters, B. B. C., et al. (2025). Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones. Organic Letters. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Selective Synthesis of Chiral Carbocycles by Iridium-Catalyzed Asymmetric Mono-, Double-, or Triple Hydrogenation of Cyclic Dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Process optimization for industrial scale Dihydromyrcene production
Technical Support Center: Industrial Dihydromyrcene Production
Welcome to the technical support center for the industrial-scale production of this compound. This guide is designed for researchers, scientists, and process development professionals to provide in-depth, actionable insights into optimizing this compound synthesis. We will move beyond simple procedural lists to explore the causality behind process choices, offering a robust framework for troubleshooting and process enhancement.
Overview of this compound Synthesis
This compound (2,6-dimethyl-7-octene) is a key intermediate in the fragrance and chemical industries, primarily used for the synthesis of Dihydromyrcenol.[1] The most established industrial route begins with α-pinene, a renewable feedstock derived from turpentine. The process involves two primary chemical transformations: the hydrogenation of α-pinene to yield pinane, followed by the pyrolysis (cracking) of pinane to produce a mixture of isomers, from which this compound is isolated.[1][2][3]
Efficient industrial production hinges on maximizing the yield and purity of this compound, which requires careful control over reaction conditions, catalyst performance, and purification processes.
Caption: High-level workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Process Optimization
This section addresses common questions encountered during process development and scale-up, focusing on the scientific reasoning behind each operational parameter.
Stage 1: Hydrogenation of α-Pinene to Pinane
Q: What are the most effective catalysts for the hydrogenation of α-pinene, and what is the rationale for their use?
A: Nickel-based catalysts, particularly Raney Nickel or activated skeleton nickel catalysts, are predominantly used for this step.[2][4]
-
Expertise & Causality: Nickel catalysts offer a favorable balance of high activity, selectivity towards the desired cis-pinane isomer, and cost-effectiveness. The catalytic cycle involves the dissociative adsorption of hydrogen onto the nickel surface, followed by the stepwise addition of hydrogen atoms across the double bond of α-pinene. The catalyst's high surface area and porous structure facilitate efficient interaction between the reactants. Proper activation of the catalyst, for instance, by treating a Ni-Al alloy with sodium hydroxide, is critical to create the high-surface-area, catalytically active nickel skeleton.[2]
Q: My hydrogenation reaction times are excessively long. How can this be addressed without compromising the product?
A: Extended reaction times are often linked to suboptimal reaction conditions or catalyst deactivation.[2] Consider the following:
-
Increase Hydrogen Pressure: Operating at higher pressures (e.g., 5.0 - 25 kgs/cm²) increases the concentration of hydrogen on the catalyst surface, which, according to reaction kinetics, accelerates the rate of hydrogenation.[4]
-
Optimize Temperature: While higher temperatures (e.g., 80-130 °C) increase reaction rates, excessive heat can promote side reactions or catalyst sintering.[4][5] An optimal temperature profile should be determined empirically for your specific reactor and catalyst system.
-
Evaluate Catalyst Loading and Activity: Insufficient catalyst loading will naturally slow the reaction. More critically, ensure the catalyst is fresh and properly activated. If reusing the catalyst, a certain degree of deactivation is expected, and adding a portion of fresh catalyst in subsequent batches may be necessary.[4]
Stage 2: Pyrolysis of Pinane to this compound
Q: Should I use thermal or catalytic cracking for pinane pyrolysis? What are the trade-offs?
A: While thermal cracking is a viable method, catalytic cracking is generally preferred for industrial-scale production due to higher efficiency and selectivity.
-
Thermal Cracking: Typically requires very high temperatures (500-600 °C).[3] While this can achieve high conversion rates, the high energy input increases operational costs. Furthermore, the lack of selectivity often leads to a broader range of byproducts, complicating downstream purification.[3]
-
Catalytic Cracking: Incorporating a catalyst allows the reaction to proceed at significantly lower temperatures. This not only reduces energy consumption but also improves the selectivity towards this compound, minimizing the formation of undesirable isomers.[3] This is because the catalyst provides an alternative reaction pathway with a lower activation energy.
Q: How can I maximize the selectivity towards this compound during pyrolysis?
A: Maximizing selectivity is a multifactorial challenge revolving around temperature control, reactor design, and catalyst choice.
-
Expertise & Causality: The pyrolysis of pinane is a ring-opening isomerization reaction. The goal is to provide enough energy to break the cyclobutane ring of the pinane molecule in a controlled manner. Excessive temperature can lead to further fragmentation and the formation of a wider range of terpene isomers, which are often difficult to separate from this compound due to very close boiling points.[3] Installing a Venturi spray tube before the pyrolyzer can improve atomization and gasification, ensuring more uniform heating and minimizing localized "hot spots" that can cause over-cracking.[2]
| Parameter | Typical Range (Thermal) | Typical Range (Catalytic) | Rationale |
| Temperature | 500 - 600 °C | Lower than thermal | Balances conversion rate with selectivity; lower temp reduces byproducts.[3] |
| Pressure | Atmospheric / Vacuum | Atmospheric / Vacuum | Vacuum can help remove products quickly, reducing residence time and side reactions.[4] |
| Catalyst | None | Solid acids, modified clays | Provides an alternative reaction pathway with lower activation energy.[3][6] |
| Residence Time | Short | Optimized for catalyst | Must be long enough for conversion but short enough to prevent byproduct formation. |
Table 1: Comparison of typical operating conditions for pinane pyrolysis.
Stage 3: Purification of this compound
Q: Why is fractional distillation under vacuum the standard purification method?
A: Vacuum distillation is essential for two primary reasons:
-
Lowering the Boiling Point: this compound and its related isomers have relatively high boiling points at atmospheric pressure. Distillation at these high temperatures would likely cause thermal degradation and polymerization of the product, leading to significant yield loss and the formation of high-boiling residues.[4] Applying a vacuum lowers the boiling point to a temperature where the molecule is more stable.
-
Separating Close-Boiling Isomers: The crude pyrolysis product is a complex mixture. High-efficiency fractional distillation, often using columns with structured packing like stainless steel ripple nets, is required to achieve the separation needed for high-purity this compound (>99%).[2][3]
Q: I am experiencing significant product loss during distillation, appearing as a thick residue in the reboiler. What is the cause?
A: This is a classic sign of polymerization. This compound, being an olefin, is susceptible to acid-catalyzed or thermally-induced polymerization.
-
Trustworthiness & Self-Validation: Any small drop in vacuum during distillation can cause the reboiler temperature to spike, significantly increasing the rate of polymerization.[4]
-
Protocol to Mitigate Polymerization:
-
Ensure a Stable, Deep Vacuum: Continuously monitor your vacuum system. Any leaks must be addressed immediately.
-
Control Reboiler Temperature: Use a suitable heating medium (e.g., hot oil) with precise temperature control. Avoid direct, high-temperature heating elements.
-
Minimize Residence Time: A continuous distillation setup is often preferable to a large batch process to minimize the time the product spends at high temperatures.
-
Consider Polymerization Inhibitors: In some cases, adding a small amount of a suitable polymerization inhibitor to the distillation feed can be effective. This must be carefully evaluated to ensure it does not contaminate the final product.
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues in this compound production.
Problem: Low Final Yield of Purified this compound
A low overall yield is a common and costly problem. The root cause can be in any of the three main process stages.
Q: My overall process yield is below the expected 50-60%. How do I identify the bottleneck? [4]
A: A stage-by-stage analysis is required.
-
Analyze Hydrogenation Output: Is the conversion of α-pinene to pinane greater than 95%? If not, the issue lies in your hydrogenation step (see FAQ above).
-
Analyze Crude Pyrolysis Product: Use Gas Chromatography (GC) to analyze the composition of the mixture after the cracking reactor. Is the this compound content low (e.g., below 65-70%)? If so, your pyrolysis conditions are suboptimal.[2] This points to issues with temperature, residence time, or catalyst activity.
-
Perform a Mass Balance on Distillation: If the crude product has a good this compound concentration but the final purified yield is low, the losses are occurring during purification. This is most likely due to polymerization or inefficient separation (i.e., too much product being lost in the light or heavy fractions).[2][4]
Problem: Catalyst Deactivation in Pyrolysis Reactor
Q: The conversion rate in my catalytic cracker is dropping over successive runs. What is causing this and how can it be fixed?
A: Catalyst deactivation is an expected phenomenon in hydrocarbon processing.[7] The primary causes are coking, sintering, or poisoning.
-
Coking: This is the deposition of carbonaceous materials (coke) on the active sites of the catalyst. It is a common issue when processing hydrocarbons at elevated temperatures.[7]
-
Sintering: At high temperatures, the small crystallites of the active catalytic material can migrate and agglomerate. This reduces the active surface area of the catalyst, thereby lowering its activity.[5]
-
Poisoning: Certain impurities in the pinane feed can strongly adsorb to the catalyst's active sites, rendering them inactive.
Caption: Troubleshooting decision tree for catalyst deactivation.
Experimental Protocol: Catalyst Regeneration via Controlled Burn-off (for Coking)
This is a generalized procedure and must be adapted to your specific catalyst and reactor system. Always consult the catalyst manufacturer's guidelines.
-
System Purge: Stop the pinane feed and purge the reactor with an inert gas (e.g., nitrogen) at operating temperature to remove all residual hydrocarbons.
-
Temperature Adjustment: Lower the reactor temperature to the recommended regeneration starting temperature (typically 350-400°C).
-
Introduce Oxidant: Slowly introduce a gas stream containing a low concentration of oxygen (e.g., 1-2% in nitrogen) into the reactor. CAUTION: This is a highly exothermic process. The oxygen concentration must be kept low to control the rate of coke burn-off and prevent a temperature runaway, which could permanently damage the catalyst via sintering.
-
Monitor Temperature: Carefully monitor the catalyst bed temperature. The rate of oxygen introduction should be controlled to maintain a slow and steady temperature rise.
-
Hold and Complete: Once the burn-off is complete (indicated by a drop in temperature and CO₂ concentration in the off-gas), hold the system at the final regeneration temperature for a specified period to ensure all coke is removed.
-
Final Purge: Purge the system again with inert gas to remove all traces of oxygen before reintroducing the hydrocarbon feed.
Safety and Handling
Industrial production of this compound involves flammable hydrocarbons and high-temperature processes. A robust safety protocol is non-negotiable.
-
Handling: this compound is a flammable liquid.[8] Use in well-ventilated areas and avoid contact with skin and eyes.[9] All handling should be done away from sources of ignition.[10]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, protected from heat and light.[9][11] Ensure that storage and processing areas are equipped with adequate fire suppression systems (e.g., foam or dry powder extinguishers).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat or flame-retardant overalls.[9]
-
Spill Management: In case of a spill, immediately remove all ignition sources. Contain the spill using an inert, non-combustible absorbent material (e.g., sand or soda ash).[8] Ensure the area is well-ventilated before and during cleanup.
References
Sources
- 1. foreverest.net [foreverest.net]
- 2. CN101239885A - Technique for synthesizing dihydromyrcenol - Google Patents [patents.google.com]
- 3. CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]
- 4. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. indenta.com [indenta.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 11. prodasynth.com [prodasynth.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Myrcene Hydrogenation to Dihydromyrcene
For researchers and professionals in the pharmaceutical and fragrance industries, the selective hydrogenation of myrcene to dihydromyrcene (2,6-dimethyl-2,7-octadiene) is a critical transformation. This compound is a valuable intermediate, prized for its pleasant citrus and floral scent, and serves as a precursor to a variety of other fragrance compounds and pharmaceuticals. The key challenge in this synthesis lies in achieving high selectivity for the desired mono-hydrogenated product while minimizing the over-hydrogenation to the fully saturated 2,6-dimethyloctane.
This guide provides an in-depth comparison of various catalytic systems for myrcene hydrogenation, drawing upon experimental data to offer a clear rationale for catalyst selection based on desired outcomes such as selectivity, activity, and cost-effectiveness.
The Landscape of Catalytic Hydrogenation of Myrcene
Myrcene possesses three distinct carbon-carbon double bonds: two conjugated and one isolated. The selective hydrogenation of the terminal double bond of the conjugated system is the desired pathway to yield this compound. The choice of catalyst is paramount in steering the reaction towards this specific outcome. Catalysts for this transformation can be broadly categorized into heterogeneous and homogeneous systems, each with its inherent advantages and disadvantages.
Caption: Reaction pathway for myrcene hydrogenation.
Heterogeneous Catalysts: The Workhorses of Industrial Hydrogenation
Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, enabling continuous processes and catalyst recycling.[1]
Noble Metal Catalysts: High Activity and Selectivity
Noble metals, particularly palladium and rhodium, are highly effective for myrcene hydrogenation.[2][3]
-
Palladium (Pd): Palladium-based catalysts, such as Pd on carbon (Pd/C) or alumina (Pd/Al2O3), are widely used.[4] They generally exhibit high activity.[5] However, controlling selectivity can be challenging, as palladium can also catalyze the complete hydrogenation to 2,6-dimethyloctane.[3] With a conventional 10% Pd/C catalyst, complete hydrogenation of myrcene was reported in cyclohexane after 30 minutes at 80°C and 20 bar of H2.[6] Sol-gel palladium silica composites have shown excellent combined selectivity of 90-95% for monohydrogenated products at almost complete conversion.[6]
-
Rhodium (Rh): Rhodium catalysts often provide a good balance of activity and selectivity. Supported rhodium catalysts can achieve high yields of this compound under optimized conditions.[3]
-
Ruthenium (Ru): Ruthenium catalysts are also active but may lead to a different product distribution, sometimes favoring the formation of 2,6-dimethyloct-2-ene.[3]
-
Lindlar's Catalyst: This "poisoned" palladium catalyst, typically Pd/CaCO3 treated with lead acetate and quinoline, is renowned for its ability to selectively hydrogenate alkynes to cis-alkenes.[7][8] While primarily used for alkynes, its reduced activity can be advantageous in preventing over-hydrogenation of dienes like myrcene, thus favoring the formation of this compound. The poisoning of the palladium surface moderates its catalytic activity, preventing further reduction of the initially formed alkene.[9]
Non-Noble Metal Catalysts: A Cost-Effective Alternative
The high cost of noble metals has driven research into more abundant and economical alternatives.[10][11]
-
Raney Nickel (Ni): Raney Nickel, a high-surface-area nickel catalyst, is a versatile and cost-effective option for hydrogenation reactions.[1][12] It is a heterogeneous catalyst that is easily recovered after the reaction.[1] While highly active, controlling its selectivity for the partial hydrogenation of myrcene can be challenging and often requires careful optimization of reaction conditions (temperature, pressure, and solvent) to avoid the formation of fully saturated products.[13]
Table 1: Comparison of Heterogeneous Catalyst Performance in Myrcene Hydrogenation
| Catalyst | Support | Typical Conditions | Myrcene Conversion (%) | Selectivity to this compound (%) | Key Advantages | Key Disadvantages |
| Pd | Carbon, Alumina, Silica | 75-120°C, 6-20 bar H₂[4][6] | High (>95%)[6] | Variable, can be high with specific supports (90-95% for monoenes)[6] | High activity, readily available | Prone to over-hydrogenation |
| Rh | Alumina | scCO₂, various T & P[3] | High | Good, can exceed 40% for other monoenes[3] | Good balance of activity and selectivity | High cost |
| Ru | Alumina | scCO₂, various T & P[3] | Moderate | Lower, favors other isomers[3] | Lower cost than Pd, Rh | Lower selectivity for this compound |
| Lindlar's Catalyst | CaCO₃ | Mild T & P | Moderate to High | Potentially high | Excellent for partial hydrogenation | "Poisoning" agents can be a concern |
| Raney Nickel | - | Variable | High | Moderate to Low | Low cost, high activity | Lower selectivity, pyrophoric nature requires careful handling |
Homogeneous Catalysts: Precision and Mild Conditions
Homogeneous catalysts, which exist in the same phase as the reactants, often offer superior selectivity under milder reaction conditions due to their well-defined active sites.[14]
Rhodium and Ruthenium Complexes
-
Rhodium Complexes (e.g., Wilkinson's Catalyst): Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known homogeneous hydrogenation catalyst.[1][15] Rhodium complexes, in general, have demonstrated high activity and selectivity in the hydrogenation of myrcene, particularly at temperatures below 100°C.[6] They can achieve excellent combined selectivity (95-98%) for monohydrogenated products at high myrcene conversion (>80%).[6]
-
Ruthenium Complexes: Ruthenium-based homogeneous catalysts are also effective.[6] The choice of ligands attached to the metal center is crucial in tuning the catalyst's activity and selectivity.
-
Iridium Complexes (e.g., Crabtree's Catalyst): Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is known for its high activity in hydrogenating sterically hindered alkenes. This high activity might make it less suitable for the selective hydrogenation of myrcene, as it could lead to over-hydrogenation.
The primary drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to product contamination and catalyst loss.
Table 2: Comparison of Homogeneous Catalyst Performance in Myrcene Hydrogenation
| Catalyst Type | Example | Typical Conditions | Myrcene Conversion (%) | Selectivity to this compound (%) | Key Advantages | Key Disadvantages |
| Rhodium Complexes | Wilkinson's Catalyst | <100°C, H₂ pressure[6] | High (>80%)[6] | High (95-98% for monoenes)[6] | High selectivity, mild conditions | Difficult to separate from product |
| Ruthenium Complexes | Various Ru(II) complexes | Variable | High | Good to High | Tunable selectivity with ligands | Difficult to separate, cost |
| Iridium Complexes | Crabtree's Catalyst | Mild T & P | Potentially very high | Likely low due to high activity | Very high activity | Prone to over-hydrogenation, cost |
Experimental Protocols
Representative Protocol for Heterogeneous Hydrogenation using Pd/C
This protocol is a general guideline and should be optimized for specific laboratory conditions and desired outcomes.
Objective: To selectively hydrogenate myrcene to this compound using a palladium on carbon catalyst.
Materials:
-
Myrcene (95% purity or higher)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor:
-
Add 100 mL of anhydrous ethanol to the reactor.
-
Add 10 g of myrcene.
-
Carefully add 0.1 g of 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor three times with nitrogen gas to remove air.
-
Purge the reactor three times with hydrogen gas.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Begin stirring at 500 rpm.
-
Heat the reactor to 75°C.
-
Monitor the reaction progress by observing the pressure drop (hydrogen consumption) and/or by taking samples for GC analysis at regular intervals.
-
-
Work-up:
-
After the desired conversion is reached (or hydrogen uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Remove the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the crude product by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) to determine the conversion of myrcene and the selectivity to this compound.
Caption: General workflow for myrcene hydrogenation.
Conclusion and Recommendations
The selection of an appropriate catalyst for the hydrogenation of myrcene to this compound is a multi-faceted decision that depends on the specific requirements of the synthesis, including desired selectivity, cost constraints, and process scalability.
-
For high selectivity and milder reaction conditions , homogeneous rhodium complexes are an excellent choice, albeit with the significant challenge of catalyst separation.
-
For industrial-scale production where cost and catalyst recyclability are paramount , heterogeneous catalysts are the preferred option.
-
Palladium-based catalysts offer high activity but require careful optimization to maximize selectivity towards this compound.
-
Raney Nickel presents a low-cost alternative, but achieving high selectivity is often more challenging.
-
Lindlar's catalyst should be considered when very high selectivity for the mono-hydrogenated product is the primary goal and the "poisoning" agents are not a concern for the final application.
-
Ultimately, the optimal catalyst is the one that provides the most favorable balance of performance, cost, and process feasibility for a given application. It is strongly recommended that researchers conduct small-scale screening experiments with a few promising candidates to identify the best catalyst system for their specific needs.
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Dihydromyrcene vs. Myrcene: A Comparative Study of Biological Activities
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of terpenoid chemistry, structural analogues can exhibit profoundly different biological activities. This guide provides a comparative analysis of myrcene, a well-studied acyclic monoterpene, and its lesser-known hydrogenated counterpart, dihydromyrcene. While myrcene has garnered significant attention for its diverse pharmacological effects, this compound remains largely unexplored, presenting both a challenge and an opportunity for novel therapeutic development. This document will synthesize the current state of knowledge on both compounds, highlighting the extensive research on myrcene and the conspicuous gaps in our understanding of this compound.
Myrcene: A Multifaceted Pharmacological Agent
Myrcene is a primary terpene found in numerous plant species, including hops, cannabis, and lemongrass.[1] Its biological activities are well-documented and span a range of therapeutic areas.
Analgesic and Anti-inflammatory Properties
Myrcene has demonstrated significant analgesic (pain-relieving) and anti-inflammatory effects in various preclinical models.[2] These properties are believed to be mediated through several mechanisms, including interactions with the endocannabinoid system and modulation of inflammatory pathways.
The analgesic effects of myrcene have been observed in both thermal and mechanical pain models.[2] Some studies suggest that myrcene's analgesic properties may be mediated, at least in part, by the activation of cannabinoid receptors.[2] However, other research indicates that myrcene does not directly activate CB1 receptors but may modulate their activity in the presence of other cannabinoids, contributing to the "entourage effect."[3] Additionally, myrcene has been shown to interact with TRPV1 channels, which are involved in pain sensation.[4]
Myrcene's anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory mediators. For instance, it can suppress the production of nitric oxide (NO) and cytokines like interferon-gamma (IFNγ) and interleukin-4 (IL-4).
Sedative and Anxiolytic Effects
Myrcene is also recognized for its sedative and anxiolytic (anxiety-reducing) properties.[1] In animal studies, administration of myrcene has been shown to prolong barbiturate-induced sleep time and reduce motor coordination, indicative of a sedative effect.[1] These effects are thought to be mediated through the GABAergic system, similar to benzodiazepine drugs.[1] However, some studies have not found evidence for benzodiazepine-like anxiolytic activity.[5]
Antioxidant Activity
Myrcene possesses antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.[1][6] Oxidative stress is implicated in the pathophysiology of numerous chronic diseases.
This compound: The Enigmatic Analogue
In stark contrast to myrcene, the biological activities of this compound are largely uncharacterized. The primary source of information regarding its potential therapeutic effects comes from a study on the essential oil of Rosa indica L. petals, where this compound was identified as a constituent.[7] This study suggested potential vasorelaxant and antispasmodic effects of the essential oil, but the specific contribution of this compound remains unknown.[7]
The lack of dedicated research on this compound presents a significant knowledge gap. Its structural similarity to myrcene, with the key difference being the saturation of one of the double bonds, suggests that it may possess unique biological activities or a modified potency compared to its unsaturated counterpart. Further investigation is warranted to elucidate its pharmacological profile.
Comparative Overview: A Tale of Two Terpenes
The following table summarizes the known biological activities of myrcene and the limited information available for this compound.
| Biological Activity | Myrcene | This compound |
| Analgesic | Well-documented in various pain models.[2][3] | No direct evidence available. |
| Anti-inflammatory | Demonstrated through inhibition of pro-inflammatory mediators. | No direct evidence available. |
| Sedative/Anxiolytic | Supported by animal studies showing prolonged sleep time and reduced motor activity.[1][8] | No direct evidence available. |
| Antioxidant | Established through various antioxidant assays.[1] | No direct evidence available. |
| Vasorelaxant | Not a primary reported activity. | Potential activity as a component of Rosa indica essential oil.[7] |
| Antispasmodic | Not a primary reported activity. | Potential activity as a component of Rosa indica essential oil.[7] |
Experimental Protocols for Assessing Biological Activities
To facilitate further research and a more direct comparison in the future, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of terpenes like myrcene.
In Vivo Analgesic Activity: Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.[9][10]
Protocol:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30-60 minutes.[9]
-
Pre-heat the hot plate apparatus to a constant temperature, typically between 52°C and 55°C.[9]
-
Administer the test compound (e.g., myrcene dissolved in a suitable vehicle) or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[9]
-
Stop the timer and remove the animal from the hot plate immediately upon observing a response.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[9]
-
An increase in the latency to respond compared to the control group indicates an analgesic effect.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12]
Protocol:
-
Use a commercially available COX-2 inhibitor screening kit or develop an in-house assay.[12][13]
-
The assay is typically performed in a 96-well plate format.
-
Prepare a reaction mixture containing purified recombinant COX-2 enzyme, a fluorescent probe, and assay buffer.[12]
-
Add the test compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[12]
-
Incubate the plate at a specified temperature for a set period.
-
Measure the fluorescence signal using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm/λEm = 587 nm).[13]
-
A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of COX-2 activity.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[14][15]
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.[16]
-
Prepare a working solution of DPPH and adjust its absorbance to a specific value (e.g., 1.00 ± 0.02) at its maximum absorbance wavelength (around 517 nm).[16]
-
Add different concentrations of the test compound to separate tubes or wells of a microplate.
-
Add the DPPH working solution to each tube/well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A decrease in absorbance compared to the control (containing only the solvent and DPPH) indicates radical scavenging activity.
-
The percentage of scavenging activity can be calculated using the formula: % Inhibition = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100.[15]
Signaling Pathways and Logical Relationships
The biological activities of myrcene are underpinned by its interaction with various cellular signaling pathways.
Caption: Proposed signaling pathways for the biological activities of myrcene.
Future Directions and Conclusion
The extensive body of research on myrcene highlights its potential as a versatile therapeutic agent. However, the stark lack of data on this compound underscores a significant gap in the field of terpene pharmacology. The structural modification from myrcene to this compound—the saturation of a double bond—could drastically alter its binding affinity to receptors and its overall biological activity profile.
Future research should prioritize a systematic investigation of this compound's pharmacological effects. Direct comparative studies with myrcene, utilizing the standardized experimental protocols outlined in this guide, are essential to delineate their respective therapeutic potentials. Such studies will not only expand our fundamental understanding of structure-activity relationships in terpenes but also potentially unveil a new class of bioactive compounds for drug development.
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Djeddi, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Izzo, A. A., et al. (2021). Spectroscopy-Based Evaluation of the Antioxidant Capacity of Hemp (Cannabis sativa). Molecules, 26(23), 7208. Available from: [Link]
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Li, Y., et al. (2024). Beta-Myrcene as a Sedative–Hypnotic Component from Lavender Essential Oil in DL-4-Chlorophenylalanine-Induced-Insomnia Mice. Molecules, 29(17), 4057. Available from: [Link]
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Chen, Y., et al. (2025). Chemical Composition and Biological Activities of the Essential Oils from Different Parts of Rosa bracteata J.C.Wendl. Molecules, 30(19), 4501. Available from: [Link]
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Singh, P., et al. (2023). Pharmacological activities of essential oils from some flowers, plants and aromatic seeds – A review. Journal of Pharmaceutical and Biological Sciences, 11(2), 1-10. Available from: [Link]
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Pérez-García, L. A., et al. (2019). Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene tilifodiolide. Drug development research, 80(7), 923-933. Available from: [Link]
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Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022. Available from: [Link]
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Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Maze Engineers. Available from: [Link]
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Platzer, M., et al. (2021). DPPH Radical Scavenging Assay. Methods and Protocols, 4(1), 1. Available from: [Link]
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González-Burgos, E., & Gómez-Serranillos, M. P. (2021). Potential Antioxidant Activity of Terpenes. Antioxidants, 10(11), 1833. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Quantitative ¹H NMR (qHNMR) for Dihydromyrcene Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of quantitative proton nuclear magnetic resonance (qHNMR) spectroscopy for the purity assessment of Dihydromyrcene, a key intermediate in the fragrance and flavor industry. We will explore the validation of the qHNMR method in accordance with international guidelines and compare its performance against the more traditional gas chromatography (GC) method.
The inherent quantitative nature of NMR spectroscopy, where the signal response is directly proportional to the number of nuclei, makes it a powerful tool for purity determination without the need for a reference standard of the analyte itself.[1][2][3] This is a significant advantage over chromatographic techniques that often rely on the availability of a well-characterized standard of the compound of interest.[4]
The Principle of qHNMR for Purity Assessment
Quantitative ¹H NMR determines the purity of an analyte by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[5][6][7] The purity of the analyte can then be calculated using the following equation:
Puritya = ( Ia / Istd ) * ( Nstd / Na ) * ( Ma / Mstd ) * ( mstd / ma ) * Puritystd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
'a' refers to the analyte (this compound)
-
'std' refers to the internal standard
Method Validation: A Framework for Trustworthy Results
To ensure that the qHNMR method is suitable for its intended purpose, a thorough validation process is essential. This process follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP).[1][8][9] The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity: Ensuring Signal Uniqueness
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the qHNMR analysis of this compound, this involves selecting a resonance signal that is well-resolved from any potential impurities and the internal standard.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., Chloroform-d).
-
Internal Standard Selection: Choose an internal standard with a simple spectrum and signals that do not overlap with the this compound signals. Maleic acid is a suitable candidate.[10] Accurately weigh and add the internal standard to the this compound solution.
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Assign the proton signals of this compound and the internal standard. For this compound (2,6-Dimethyl-2,6-octadiene), characteristic signals include those from the vinyl and methyl protons.
-
Impurity Spiking: Spike the sample with known potential impurities of this compound (e.g., myrcene, citronellol) and acquire another ¹H NMR spectrum to confirm that the selected analyte and internal standard signals remain resolved.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[8][9]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound and a separate stock solution of the internal standard in the chosen deuterated solvent.
-
Calibration Curve Preparation: Prepare a series of at least five calibration standards by mixing varying known amounts of the this compound stock solution with a fixed amount of the internal standard stock solution. The concentration range should typically span 80% to 120% of the expected test concentration.[8]
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum for each calibration standard.
-
Data Analysis: For each standard, calculate the ratio of the integral of the selected this compound signal to the integral of the internal standard signal. Plot this ratio against the known concentration ratio of this compound to the internal standard.
-
Acceptance Criteria: The plot should be linear, with a coefficient of determination (R²) of ≥ 0.999.
| Concentration Level | This compound (mg/mL) | Integral Ratio (Analyte/IS) |
| 80% | 8.0 | 0.81 |
| 90% | 9.0 | 0.91 |
| 100% | 10.0 | 1.00 |
| 110% | 11.0 | 1.11 |
| 120% | 12.0 | 1.20 |
| Caption: Hypothetical linearity data for this compound by qHNMR. |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] For purity assessment, this is often determined by analyzing a sample of known purity or by spiking a sample with a known amount of a certified reference material.
Experimental Protocol:
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound with a certified reference material.
-
qHNMR Analysis: Analyze each sample in triplicate using the validated qHNMR method.
-
Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[11]
| Concentration Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 99.8 | 99.8 |
| 120% | 120.0 | 121.1 | 100.9 |
| Caption: Hypothetical accuracy data for this compound by qHNMR. |
Precision: Measuring Variability
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability and intermediate precision.[8]
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, and with different equipment.
Experimental Protocol:
-
Repeatability: One analyst prepares and analyzes a minimum of six independent samples of this compound at the 100% concentration level on the same day and with the same instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different NMR spectrometer (if available).
-
Data Analysis: Calculate the mean purity and the RSD for each set of measurements.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.[11]
| Precision Level | Analyst | Day | Instrument | Mean Purity (%) | RSD (%) |
| Repeatability | 1 | 1 | A | 99.5 | 0.5 |
| Intermediate Precision | 2 | 2 | B | 99.3 | 0.8 |
| Caption: Hypothetical precision data for this compound by qHNMR. |
Robustness: Resisting Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the qHNMR method parameters, such as:
-
Relaxation delay (D1)
-
Number of scans
-
Processing parameters (e.g., line broadening)
-
-
Analysis: Analyze a sample of this compound under each of the modified conditions.
-
Data Analysis: Compare the results obtained under the modified conditions to those obtained under the standard conditions.
-
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters.
Comparison with Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is a widely used method for the purity assessment of volatile compounds like this compound.[12] While a well-established technique, it has some limitations compared to qHNMR.
| Feature | qHNMR | Gas Chromatography (GC) |
| Principle | Primary ratio method based on the direct proportionality of signal to the number of nuclei.[1] | Separation based on partitioning between a stationary and mobile phase, with detection by FID. |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[5][7] | Requires a certified reference standard of the analyte for accurate quantification. |
| Structural Information | Provides detailed structural information, aiding in impurity identification. | Provides retention time data, which is less specific for structural elucidation. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[13] | May require derivatization for certain compounds. |
| Analysis Time | Typically faster, with data acquisition often taking only a few minutes. | Can have longer run times, especially for complex mixtures.[14] |
| Selectivity | High selectivity based on distinct chemical shifts. | High selectivity based on chromatographic separation. |
| Quantification of "NMR Silent" Impurities | Cannot directly quantify impurities that do not have a proton signal. | Can quantify any impurity that elutes from the column and is detected by the FID. |
Conclusion: The Power of Orthogonal Methods
Both qHNMR and GC are powerful techniques for the purity assessment of this compound. The validation data demonstrates that qHNMR is a specific, linear, accurate, precise, and robust method that is fit for its intended purpose. Its ability to provide direct quantification without the need for an analyte-specific reference standard, coupled with the rich structural information it provides, makes it an invaluable tool in a modern analytical laboratory.
For comprehensive purity assessment, the use of orthogonal methods is highly recommended. Employing both qHNMR and GC provides a more complete picture of the sample's purity, as each technique offers unique advantages and can detect different types of impurities. This dual-pronged approach enhances the confidence in the quality and integrity of the material, which is of paramount importance in research, development, and quality control.
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Comparative analysis of Dihydromyrcene synthesis from alpha-pinene vs. beta-pinene
For Immediate Publication
Castets, France – In the intricate world of terpene chemistry, the synthesis of dihydromyrcene, a key intermediate in the fragrance and flavor industry, presents a fascinating case study in process optimization and feedstock selection. This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound, starting from the isomeric precursors α-pinene and β-pinene. This document, intended for researchers, scientists, and professionals in drug development and chemical synthesis, delves into the mechanistic nuances, experimental protocols, and performance metrics of each pathway, offering a clear perspective on their respective advantages and limitations.
Both α-pinene and β-pinene are bicyclic monoterpenes readily available from crude sulfate turpentine (CST), a renewable byproduct of the paper and pulp industry.[1][2] Their structural isomerism, however, dictates distinct chemical transformations, leading to different process efficiencies, byproduct profiles, and overall economic viability in the production of this compound.
The α-Pinene Route: A Two-Step Journey via cis-Pinane
The synthesis of this compound from α-pinene is a well-established, two-step process. The initial and critical step involves the selective hydrogenation of α-pinene to yield cis-pinane. This is followed by the thermal or catalytic pyrolysis of the saturated bicyclic intermediate to afford the desired acyclic this compound.
Step 1: Selective Hydrogenation of α-Pinene to cis-Pinane
The hydrogenation of α-pinene is a catalytic process aimed at saturating the double bond within the pinene ring structure. The stereoselectivity of this reaction is paramount, as the cis-isomer of pinane is known to be a more selective precursor to this compound in the subsequent pyrolysis step.
Experimental Protocol: Hydrogenation of α-Pinene
-
Catalyst Preparation: A Raney Nickel catalyst is typically employed for this transformation.[3] Alternatively, ruthenium-based catalysts, such as 0.5 wt% ruthenium on a carbon pellet support, can be used in a continuous flow reactor.[4] For laboratory scale, a modified skeletal nickel catalyst can be prepared and activated with sodium hydroxide.[5]
-
Reaction Setup: A high-pressure autoclave or a stirred tank reactor is charged with α-pinene and the catalyst. For instance, a 99.5% conversion of pinene with a 96.8% cis-pinane content in the resulting pinane has been achieved using a skeletal nickel catalyst at a pressure of 2.0-3.0 MPa and a temperature of 80-85°C for 8 hours.[5] In a different protocol, hydrogenation is carried out in the presence of a Raney Nickel catalyst at a pressure range of 5.0 - 25 kgs/cm² and a temperature range of 80-130°C.[3]
-
Hydrogenation: The reactor is purged with hydrogen gas to remove air, and then pressurized to the desired level (e.g., 2.6 MPa).[5] The reaction mixture is heated and stirred. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The resulting crude cis-pinane is then purified by vacuum distillation to a purity of 90-95%.[3]
Step 2: Pyrolysis of cis-Pinane to this compound
The crucial ring-opening step is achieved through the pyrolysis of cis-pinane. This reaction can be performed thermally at high temperatures or catalytically at milder conditions, with the latter often offering improved selectivity.
Experimental Protocol: Pyrolysis of cis-Pinane
-
Reaction Setup: The pyrolysis is typically carried out in a flow-through reactor, which can be a heated tube made of an inert material like quartz or stainless steel.[6] The cis-pinane is vaporized and passed through the heated reaction zone.
-
Thermal Pyrolysis: In a non-catalytic process, high temperatures are required. For example, subjecting cis-pinane to pyrolysis under vacuum at a temperature range of 800-950°C yields this compound.[3] Another protocol suggests a temperature range of 550-600°C.[1]
-
Catalytic Pyrolysis: The use of a catalyst can significantly lower the required temperature and improve the selectivity of the reaction. Catalysts such as activated carbon, sybunite, or filament-like carbon can be used at temperatures between 390-460°C, achieving a this compound selectivity of 88-95%.[6] Another approach involves catalytic cracking over a platinum wire mesh at 420-500°C.[7]
-
Product Collection and Purification: The gaseous products from the pyrolysis are cooled and condensed. The resulting crude this compound is a mixture of isomers with very close boiling points, making purification by fractional distillation challenging.[3] This often requires the use of very tall distillation columns (25-30 meters).[3] The purity of the distilled this compound can reach 80-90%.[3]
Reaction Pathway: α-Pinene to this compound
Caption: Synthesis of this compound from α-pinene.
The β-Pinene Route: A Pathway Through Myrcene
The synthesis of this compound from β-pinene follows a different, yet equally compelling, pathway. This route first involves the thermal pyrolysis of β-pinene to myrcene, an acyclic triene. Subsequently, myrcene undergoes a selective hydrogenation to yield this compound.
Step 1: Pyrolysis of β-Pinene to Myrcene
The pyrolysis of β-pinene is a high-temperature process that results in the cleavage of the four-membered ring to form myrcene. This reaction is a cornerstone of industrial terpene chemistry.
Experimental Protocol: Pyrolysis of β-Pinene
-
Reaction Setup: Similar to cis-pinane pyrolysis, this reaction is conducted in a flow reactor. A bench-scale plug flow reactor made of stainless steel can be used.[8] The β-pinene is vaporized and passed through a heated reaction zone.
-
Pyrolysis Conditions: The pyrolysis is typically carried out at temperatures between 550 and 600°C.[1] The process can be conducted under vacuum with a nitrogen stream.[9]
-
Product Composition: The pyrolysis of β-pinene yields a mixture of products, with myrcene being the major component (75-80%). Other significant byproducts include (-)-limonene (9-10%) and pseudolimonene (<8%).[1]
-
Purification: The resulting myrcene can be used directly in the next step or purified by distillation under reduced pressure in the presence of polymerization inhibitors.[10]
Step 2: Selective Hydrogenation of Myrcene to this compound
The final step in this route is the selective hydrogenation of myrcene. The challenge lies in hydrogenating only one of the two conjugated double bonds, leaving the isolated double bond intact to form this compound.
Experimental Protocol: Selective Hydrogenation of Myrcene
-
Catalyst Selection: Palladium-based catalysts are highly effective for this selective hydrogenation. Palladium on carbon (Pd/C) is a common choice.[11] The reaction can be performed using a standard laboratory hydrogenation setup with a hydrogen balloon.[12][13]
-
Reaction Conditions: The hydrogenation is typically carried out in a solvent such as ethanol.[12] The reaction vessel is charged with myrcene, the solvent, and the Pd/C catalyst. The system is then purged with hydrogen. The reaction proceeds at room temperature and atmospheric pressure, although elevated pressures can also be used.
-
Monitoring and Work-up: The reaction progress can be monitored by techniques such as gas chromatography (GC) to ensure the selective formation of this compound and minimize over-hydrogenation to the fully saturated 2,6-dimethyloctane. Once the desired conversion is achieved, the catalyst is filtered off.
-
Purification: The solvent is removed by evaporation, and the resulting this compound can be purified by distillation.
Reaction Pathway: β-Pinene to this compound
Caption: Synthesis of this compound from β-pinene.
Comparative Analysis: α-Pinene vs. β-Pinene Routes
| Feature | α-Pinene Route | β-Pinene Route |
| Number of Steps | 2 (Hydrogenation, Pyrolysis) | 2 (Pyrolysis, Selective Hydrogenation) |
| Key Intermediates | cis-Pinane | Myrcene |
| Catalysts | Hydrogenation: Raney Ni, Ru/C; Pyrolysis: Activated Carbon, Pt | Pyrolysis: None (thermal); Hydrogenation: Pd/C |
| Reaction Conditions | Hydrogenation: 80-130°C, 2.0-25 MPa; Pyrolysis: 550-950°C (thermal), 390-460°C (catalytic) | Pyrolysis: 550-600°C; Hydrogenation: Room Temp, Atmospheric Pressure |
| Selectivity | High selectivity to cis-pinane is crucial. Pyrolysis of cis-pinane is selective to this compound. | Pyrolysis yields a mixture with myrcene as the major product. Hydrogenation can be highly selective. |
| Byproducts | Trans-pinane, other isomeric hydrocarbons from pyrolysis. | Limonene, pseudolimonene from pyrolysis; over-hydrogenated products. |
| Purification | Challenging due to close boiling points of isomers. | Myrcene purification can be challenging; separation of this compound from other hydrogenation products. |
| Overall Yield | A patent describes a process where 1 kg of α-pinene (96%) yields approximately 0.905 kg of cis-pinane, and 1 kg of cis-pinane yields 0.48 kg of crude this compound, suggesting an overall yield of around 43% from α-pinene to crude this compound.[3] | The pyrolysis of β-pinene can yield up to 85% myrcene.[10] The subsequent selective hydrogenation can have high selectivity, but the overall yield will depend on the efficiency of both steps. |
Conclusion: A Matter of Strategic Choice
Both the α-pinene and β-pinene routes offer viable pathways to this compound, each with its own set of technical considerations.
The α-pinene route is characterized by a hydrogenation step that requires careful control to achieve high cis-selectivity, followed by a high-temperature pyrolysis that can be made more efficient with the use of catalysts. The primary challenge in this route lies in the purification of the final product from a complex mixture of isomers.
The β-pinene route , on the other hand, involves a well-established pyrolysis to myrcene, followed by a selective hydrogenation. While the pyrolysis yields a mixture, the subsequent hydrogenation can be performed under mild conditions with high selectivity using readily available palladium catalysts.
The choice between these two routes will ultimately depend on a variety of factors, including the relative cost and availability of high-purity α- and β-pinene, the capital and operating costs associated with high-pressure hydrogenation versus selective hydrogenation, and the efficiency of the downstream purification processes. As the demand for sustainably sourced chemicals continues to grow, the optimization of these processes, potentially through the development of more selective and efficient catalysts, will remain a key area of research and development.
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Olfactory comparison of Dihydromyrcene and its derivative Dihydromyrcenol
An Olfactory and Analytical Guide to Dihydromyrcene and its Potent Derivative, Dihydromyrcenol
In the intricate world of fragrance chemistry, the structural modification of a molecule can dramatically alter its olfactory profile. This guide provides an in-depth comparative analysis of this compound and its hydrated derivative, dihydromyrcenol. We will explore the nuanced differences in their scent characteristics, delve into the analytical methodologies used to quantify these differences, and explain the chemical transformation that underpins their distinct roles in modern perfumery. This document is intended for researchers, perfumers, and drug development professionals seeking a comprehensive understanding of these two vital aroma chemicals.
Introduction to the Compounds
This compound (C10H18) is a monoterpene hydrocarbon that serves as a foundational element in the fragrance industry.[1] It is valued for its relative stability and its mild, versatile scent profile.[1] this compound is often used as a building block or an intermediate for the synthesis of other significant aroma chemicals, most notably its alcohol derivative, dihydromyrcenol.[2][3]
Dihydromyrcenol (C10H20O), a tertiary terpenoid alcohol, is a powerhouse in the perfumer's palette.[4] Synthesized from this compound, its introduction in the 1970s redefined freshness in fragrances, particularly within masculine perfumery.[4][5] Its powerful and clean scent has made it a staple ingredient in numerous iconic fragrances and a wide array of consumer products.[4][5]
Physicochemical Properties at a Glance
A comparison of the fundamental physical and chemical properties of these two molecules provides a baseline for understanding their behavior. While structurally similar, the addition of a hydroxyl group (-OH) in dihydromyrcenol significantly influences its polarity, boiling point, and ultimately, its sensory perception.
| Property | This compound | Dihydromyrcenol |
| Molecular Formula | C10H18 | C10H20O |
| Molecular Weight | 138.25 g/mol [6][7] | 156.27 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1][8] | Colorless, slightly viscous liquid[4][9] |
| CAS Number | 2436-90-0[1] | 18479-58-8[4] |
| Boiling Point | 167–169 °C[2][6] | 194-197 °C[10] |
| Vapor Pressure | ~2.6 mmHg @ 20 °C[2][11] | No data available |
| Solubility | Insoluble in water; soluble in alcohol[2][6] | Insoluble in water; soluble in ethanol |
Comparative Olfactory Profile
The transformation from this compound to dihydromyrcenol results in a dramatic shift in olfactory character, moving from a subtle, herbal-citrus background note to a dominant, fresh-floral and citrus top and heart note.
| Olfactory Aspect | This compound | Dihydromyrcenol |
| Scent Family | Floral, Herbal, Citrus[2] | Fresh, Citrus, Floral, Aromatic[4][12] |
| Key Descriptors | Mild, sweet, woody, herbal, citrus, terpenic[1][2][8] | Powerful, fresh, clean, lime, lavender, floral, sweet, metallic[9][12][13][14] |
| Odor Strength | Medium[2] | Weak to Medium (but very diffusive and persistent)[4] |
| Substantivity | ~4 hours on a smelling strip[2] | >16 hours on a smelling strip[14] |
| Common Analogy | A subtle, fresh herbal-citrus background. | A man fresh out of the shower in a crisp white shirt.[5] |
| Primary Use | Intermediate, base note, fresh/herbal note enhancer.[1][2] | Key ingredient for top/heart notes in fougères, colognes, soaps.[4][13] |
The Chemical Transformation: From Precursor to Powerhouse
The profound difference in scent is a direct result of the hydration of this compound. This reaction introduces a hydroxyl group, converting the hydrocarbon into a tertiary alcohol. This addition increases the molecule's polarity and introduces a new functional group capable of different interactions with olfactory receptors, leading to a more complex and powerful odor profile.
The synthesis is typically achieved by reacting this compound with an acid, such as formic acid or sulfuric acid, in the presence of water.[15][16]
Caption: Chemical synthesis of Dihydromyrcenol from this compound.
Methodologies for Objective Olfactory Analysis
To move beyond subjective description, several analytical techniques are employed to characterize and compare aroma chemicals. These protocols provide reproducible data essential for quality control, research, and new product development.
Gas Chromatography-Olfactometry (GC-O)
Expertise & Causality: GC-O is the gold standard for linking a specific chemical compound to its perceived odor.[17][18] It combines the powerful separation capabilities of Gas Chromatography (GC) with the unparalleled sensitivity and specificity of the human nose as a detector.[19] The effluent from the GC column is split, with one portion going to a standard detector (like a Mass Spectrometer for identification) and the other to a "sniff port," where a trained analyst can smell the individual compounds as they elute. This allows for the precise determination of which components in a sample are "odor-active."
Experimental Protocol: GC-O Analysis
-
Sample Preparation: Prepare a 1% solution of both this compound and Dihydromyrcenol in high-purity ethanol.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to volatilize the sample.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5) to separate the compounds based on their boiling points and affinity for the stationary phase. A typical temperature program would start at 50°C and ramp up to 250°C.
-
Effluent Splitting: At the end of the column, a splitter directs the effluent in a 1:1 ratio to the Mass Spectrometer (MS) detector and the heated sniff port.
-
Olfactometric Detection: A trained panelist sniffs the humidified air stream from the sniff port throughout the entire GC run. The panelist records the exact time (retention time), intensity, and description of any odor detected.
-
Data Correlation: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the MS detector to correlate specific chemical peaks with perceived odors.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Trained Sensory Panel Evaluation
Expertise & Causality: While instruments provide objective data, the human experience of a fragrance is inherently subjective. A trained sensory panel provides a structured way to capture this perception.[20] Using standardized protocols, a panel can reliably discriminate between samples and descriptively profile their characteristics. The Paired Comparison Test is a fundamental discriminative method to determine if a perceptible difference exists between two samples.[21]
Experimental Protocol: Paired Comparison Test
-
Panelist Selection: Select a panel of 15-20 individuals screened for their ability to detect and describe basic odors.
-
Sample Preparation: Prepare smelling strips dipped in 10% solutions of this compound and Dihydromyrcenol in an odorless solvent (e.g., diethyl phthalate). Label the samples with random three-digit codes.
-
Presentation: Present each panelist with a pair of coded smelling strips, one of this compound and one of Dihydromyrcenol. The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to smell each strip from left to right. Ask the question: "Which sample possesses a stronger, more powerful fresh-citrus character?"
-
Data Collection: Record the choice of each panelist.
-
Statistical Analysis: Analyze the results using a binomial test to determine if the number of panelists choosing one sample over the other is statistically significant. This validates whether a perceptible difference in the specified attribute exists.
Caption: Workflow for a Paired Comparison Sensory Test.
Electronic Nose (E-Nose) Technology
Expertise & Causality: An electronic nose is an instrument designed to mimic the human olfactory system by using an array of chemical sensors.[22][23] Each sensor has a different sensitivity to various volatile organic compounds. When exposed to a scent, the array produces a unique "fingerprint" or pattern of electrical signals.[24] This data is then interpreted by pattern recognition software. E-noses are valuable for quality control applications, such as detecting batch-to-batch variations or identifying adulteration, by comparing a sample's fingerprint to a known standard.[25][26]
Conclusion: Distinct and Complementary Roles in Perfumery
The olfactory comparison of this compound and dihydromyrcenol offers a clear case study in the impact of chemical structure on scent perception.
-
This compound presents a mild, sweet, and somewhat woody-herbal character.[1] Its subtlety and stability make it an excellent and affordable fresh top note, a blending agent, and a crucial intermediate for synthesizing more impactful molecules.[2][8]
-
Dihydromyrcenol , by contrast, is defined by its powerful, clean, and diffusive fresh-lime and floral-lavender character.[9][13][14] It provides a significant lift and a sense of "hygienic freshness" that has become a cornerstone of modern masculine and aquatic fragrances.[4][5] Its presence in landmark perfumes like Davidoff's Cool Water and Calvin Klein's CK One attests to its profound influence on the industry.[5]
While this compound provides a versatile and stable foundation, the addition of a single hydroxyl group transforms it into dihydromyrcenol, a molecule with a dramatically amplified and refined olfactory presence. Understanding this relationship, both chemically and sensorially, is key to leveraging their respective strengths in fragrance creation and development.
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A Comparative Guide to Dihydromyrcene Hydration: Methods, Mechanisms, and Performance
The conversion of dihydromyrcene to the valuable fragrance ingredient dihydromyrcenol is a cornerstone of the flavor and fragrance industry. The selective addition of water across the tertiary carbon-carbon double bond of this compound yields dihydromyrcenol, a compound prized for its fresh, citrusy, and floral aroma. This guide provides a comprehensive comparison of the prevalent methods for this compound hydration, offering insights into the underlying reaction mechanisms, experimental protocols, and performance metrics to aid researchers and process chemists in selecting the optimal strategy for their needs.
Introduction to this compound Hydration
This compound (2,6-dimethyl-2,7-octadiene) is a readily available terpene hydrocarbon. Its hydration is an acid-catalyzed electrophilic addition reaction that follows Markovnikov's rule, selectively forming the tertiary alcohol, dihydromyrcenol (2,6-dimethyl-7-octen-2-ol). The primary challenge in this synthesis lies in maximizing the selectivity towards the desired product while minimizing the formation of byproducts, such as isomeric alcohols and diols, and preventing unwanted side reactions like polymerization and rearrangement.
This guide will delve into a comparative analysis of four principal catalytic systems employed for this transformation:
-
Homogeneous Catalysis: Utilizing strong mineral acids like sulfuric acid.
-
Heterogeneous Catalysis with Cation Exchange Resins: Employing solid acid catalysts such as Amberlyst-15.
-
Heterogeneous Catalysis with Zeolites: Leveraging the shape-selectivity and acidity of microporous aluminosilicates like H-beta zeolite.
-
Homogeneous/Heterogeneous Catalysis with Heteropoly Acids: Exploring the strong Brønsted acidity of polyoxometalates.
Mechanistic Overview: Acid-Catalyzed Hydration
The fundamental mechanism for the acid-catalyzed hydration of this compound proceeds through a three-step pathway, as illustrated below. The reaction is initiated by the protonation of the more substituted double bond of this compound, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction.[1] The carbocation is then attacked by a water molecule, a nucleophile, forming a protonated alcohol (oxonium ion). Subsequent deprotonation, typically by a water molecule or the conjugate base of the acid catalyst, regenerates the acid catalyst and yields the final product, dihydromyrcenol.[1][2]
Caption: General mechanism of acid-catalyzed this compound hydration.
Comparative Analysis of Hydration Methods
The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and environmental impact. The following sections provide a detailed comparison of the most prominent catalytic systems.
Homogeneous Catalysis with Sulfuric Acid
Conventional industrial production of dihydromyrcenol has often relied on strong mineral acids, such as sulfuric acid, as catalysts.[3] This method is characterized by high reaction rates but suffers from several drawbacks.
Advantages:
-
High catalytic activity.
-
Relatively low cost of the catalyst.
Disadvantages:
-
Difficult separation of the catalyst from the reaction mixture.
-
Generation of significant amounts of acidic wastewater, posing environmental concerns.[3]
-
Potential for side reactions due to the high acidity and corrosive nature of the catalyst.
Experimental Data Summary:
| Catalyst | This compound:Water Ratio (mass) | Temperature (°C) | H₂SO₄ Conc. (wt%) | Conversion (%) | Selectivity (%) | Reference |
| Sulfuric Acid | 1:1.2 | 80-115 | 8 | >88 | 90 | [4] |
| Sulfuric Acid | 1:1 | 90 | 20 | >87 | 90 | [5] |
Heterogeneous Catalysis with Cation Exchange Resins
To overcome the challenges associated with homogeneous acid catalysis, solid acid catalysts, particularly cation exchange resins like Amberlyst-15, have been extensively investigated. These polymeric resins with sulfonic acid groups offer the advantage of easy separation and reusability.[6]
Advantages:
-
Facile catalyst separation and recyclability.[6]
-
Reduced corrosion and environmental pollution.
-
High selectivity under optimized conditions.
Disadvantages:
-
Lower thermal stability compared to inorganic solid acids.
-
Potential for catalyst deactivation due to swelling or fouling.
-
Mass transfer limitations can influence reaction rates.[6]
Experimental Data Summary:
| Catalyst | Solvent | Temperature (°C) | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) | Reference |
| Amberlyst-15 | None | 60-80 | - | - | >95 | [6] |
| Cation Exchange Resin | Acetone | 70 | - | 91.5 | >92 | [7] |
Heterogeneous Catalysis with Zeolites
Zeolites, with their well-defined microporous structures and tunable acidity, represent a promising class of catalysts for this compound hydration. H-beta zeolite, in particular, has shown excellent performance, attributed to its three-dimensional pore system and strong Brønsted acid sites.[7][8]
Advantages:
-
High thermal stability.
-
Shape-selectivity can enhance product selectivity.
-
Resistant to deactivation under certain conditions.
-
Hydrophobicity of the zeolite can be tailored to improve performance in aqueous-organic systems.[8]
Disadvantages:
-
Higher cost compared to conventional acid catalysts.
-
Diffusion limitations within the micropores can affect reaction rates.
-
Water can compete with the organic substrate for active sites, potentially inhibiting the reaction.[9]
Experimental Data Summary:
| Catalyst | Solvent | Temperature (°C) | Si/Al Ratio | Yield of Dihydromyrcenol (%) | Selectivity (%) | Reference |
| H-beta Zeolite | Acetone | - | - | >50 | ~100 | [7][8] |
Homogeneous/Heterogeneous Catalysis with Heteropoly Acids
Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, are strong Brønsted acids that can act as highly efficient catalysts for this compound hydration.[10] They can be employed in homogeneous or heterogeneous systems, for instance, by supporting them on silica.
Advantages:
-
Exceptional acidity, leading to high catalytic activity.[10]
-
Can be used in biphasic systems, facilitating catalyst recovery.[10]
-
High selectivity for dihydromyrcenol.
Disadvantages:
-
Relatively high cost.
-
Potential for leaching of the active species when used in a supported form.
Experimental Data Summary:
| Catalyst | System | Temperature (°C) | Conversion (%) | Selectivity (DHM-OH + DHM-OAc) (%) | Reference |
| H₃PW₁₂O₄₀ | Biphasic | 14-30 | 21 | 90 | [10] |
Experimental Protocols
This section provides representative experimental protocols for the different this compound hydration methods, synthesized from the available literature.
Protocol 1: Hydration using Sulfuric Acid in a Jet Reactor
This protocol describes a continuous process for this compound hydration using a jet reactor, which enhances mass transfer between the immiscible liquid phases.[5]
Caption: Workflow for continuous this compound hydration using a jet reactor.
Methodology:
-
Preheat separate streams of this compound and water to 90°C.
-
Continuously feed the preheated this compound and water into a jet reactor at a mass ratio of 1:1.
-
Simultaneously, introduce a 20% aqueous solution of sulfuric acid into the reactor.
-
The reaction mixture from the jet reactor is passed to an oil-water separator.
-
The upper organic layer, containing dihydromyrcenol and unreacted this compound, is sent to a vacuum distillation column for purification.
-
The lower aqueous layer, containing the sulfuric acid catalyst, is recycled back to the jet reactor.
Protocol 2: Hydration using Cation Exchange Resin in a Fixed-Bed Reactor
This protocol outlines a continuous production method using a fixed-bed reactor packed with a cation exchange resin.[7]
Methodology:
-
Pack a tubular reactor with a cation exchange resin (e.g., Amberlyst-15).
-
Prepare a feed mixture of this compound, water, and a solvent (e.g., acetone) in a mass ratio of 1:0.5:0.5.
-
Preheat the feed mixture to 70°C.
-
Continuously pump the preheated feed through the fixed-bed reactor.
-
The effluent from the reactor is directed to an oil-water separator.
-
The organic phase is collected for subsequent purification by distillation.
-
The aqueous phase can be recycled back to the feed.
Conclusion and Future Perspectives
The selection of a this compound hydration method is a trade-off between reaction efficiency, cost, and environmental impact. While traditional homogeneous catalysis with sulfuric acid offers high conversion rates, the associated environmental and operational challenges have driven the development of more sustainable heterogeneous systems. Cation exchange resins and zeolites have emerged as viable alternatives, offering ease of separation and recyclability. In particular, H-beta zeolite demonstrates exceptional selectivity towards dihydromyrcenol. Heteropoly acids also show great promise due to their high acidity and activity.
Future research in this field is likely to focus on the development of even more robust and selective solid acid catalysts with improved mass transfer properties and resistance to deactivation. The use of flow chemistry and process intensification, as exemplified by the jet reactor system, will continue to be a key area of exploration to enhance the efficiency and sustainability of dihydromyrcenol production.
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- A Study of Direct Hydration of this compound to Dihydromyrcenol Using Cation Exchange Resins as C
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Liu, Y., Zhou, Z., Yang, G., & Zhang, Z. B. (2010). Kinetics Study of Direct Hydration of this compound in a Jet Reactor. Industrial & Engineering Chemistry Research, 49(9), 4173-4178. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dihydromyrcene in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of Dihydromyrcene, a monoterpene with applications in various industries, including fragrance and pharmaceuticals. We will delve into the critical aspects of method selection, sample preparation, and validation, grounded in scientific principles and regulatory expectations.
The Analytical Challenge: this compound in Complex Matrices
This compound (2,6-dimethylocta-2,7-diene) is a volatile, non-polar compound, and its analysis in complex matrices such as plasma, urine, or environmental samples presents several challenges.[1][2] The complexity of these matrices can introduce interferences, suppress or enhance analytical signals, and impact the stability of the analyte.[3][4] Therefore, a robust and validated analytical method is crucial for generating reliable data.
The choice of analytical technique is fundamentally dictated by the physicochemical properties of this compound. With a boiling point of approximately 154-155 °C and a high vapor pressure, Gas Chromatography (GC) is a prime candidate for its analysis.[2][] Its non-polar nature, indicated by a high LogP value, further supports the use of GC and informs the selection of appropriate extraction solvents and chromatographic stationary phases.[2][6]
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the analysis of small molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both can be adapted for this compound analysis, their suitability differs significantly based on the analyte's properties.
Gas Chromatography-Mass Spectrometry (GC-MS): The Method of Choice
Rationale: GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[7][8] The gas chromatograph separates volatile compounds in a heated column, and the mass spectrometer provides highly selective and sensitive detection, allowing for confident identification and quantification even at low concentrations.
Advantages:
-
High Sensitivity and Selectivity: The mass spectrometer can be operated in selected ion monitoring (SIM) mode to target specific ions of this compound, minimizing interference from matrix components.[1]
-
Excellent Separation Efficiency: Capillary GC columns offer high resolution for separating this compound from other volatile components in the sample.
-
Established and Robust: GC-MS is a mature technique with a wealth of available literature and established protocols for similar analytes.[4][9]
Considerations:
-
Thermal Stability: While this compound is generally stable, the high temperatures of the GC inlet and column could potentially cause degradation of thermally labile metabolites if they are of interest.[7]
-
Derivatization: For less volatile or more polar metabolites of this compound, a derivatization step might be necessary to improve their chromatographic behavior.
High-Performance Liquid Chromatography (HPLC): A Viable Alternative with Limitations
Rationale: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase HPLC system would be employed.
Advantages:
-
Analysis of Non-Volatile Metabolites: HPLC is ideal for analyzing polar, non-volatile, or thermally unstable metabolites of this compound that are not amenable to GC analysis.
-
No High Temperatures: The ambient temperature operation of HPLC prevents thermal degradation of the analyte.
Considerations:
-
Lack of a Strong Chromophore: this compound does not possess a strong UV-absorbing chromophore, which limits the sensitivity of HPLC with a standard UV-Vis detector.[3] A mass spectrometer (LC-MS) would be a more suitable detector but adds to the complexity and cost of the analysis.
-
Lower Resolution for Volatiles: For highly volatile and non-polar compounds, HPLC generally offers lower separation efficiency compared to capillary GC.[10]
Experimental Design and Protocols
A self-validating system is built on meticulously planned and executed protocols. Below are detailed workflows for sample preparation and analysis, designed to ensure data integrity.
Workflow for Sample Preparation and Analysis
Caption: General workflow for this compound analysis.
Detailed Protocol 1: this compound Extraction from Human Plasma for GC-MS Analysis
This protocol is designed for the extraction of the non-polar this compound from a protein-rich biological matrix.
Materials:
-
Human plasma (collected in EDTA tubes)[11]
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar, non-endogenous compound in hexane)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the IS solution to the plasma and vortex briefly.
-
Extraction: Add 2 mL of hexane to the tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[12][13]
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Detailed Protocol 2: this compound Analysis in Environmental Water Samples by GC-MS
This protocol is suitable for the analysis of this compound in less complex aqueous matrices.
Materials:
-
Water sample
-
Hexane (HPLC grade)
-
Sodium chloride
-
Separatory funnel
Procedure:
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Salting Out: Add 10 g of sodium chloride to the water sample and dissolve by shaking. This increases the ionic strength of the aqueous phase and promotes the partitioning of the non-polar analyte into the organic solvent.
-
Extraction: Transfer the salted water sample to a separatory funnel and add 20 mL of hexane.
-
Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the lower aqueous layer and collect the upper organic (hexane) layer.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated using a nitrogen evaporator.
-
Analysis: Inject 1 µL of the final extract into the GC-MS.
Validation Parameters and Performance Comparison
The validation of an analytical method must demonstrate that it is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16]
Key Validation Parameters
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[8][18]
Comparative Performance Data (Illustrative)
The following table summarizes expected performance characteristics for the analysis of this compound by GC-MS and HPLC-UV, based on typical data for similar monoterpenes.[4][19]
| Validation Parameter | GC-MS | HPLC-UV | Rationale for Performance |
| Linearity (r²) | > 0.995 | > 0.990 | GC-MS generally exhibits excellent linearity over a wide dynamic range. HPLC-UV linearity can be slightly lower due to potential baseline noise at low concentrations. |
| Accuracy (% Recovery) | 90-110% | 85-115% | The high selectivity of MS detection minimizes interference, leading to higher accuracy. Potential co-eluting matrix components can affect UV detection accuracy. |
| Precision (%RSD) | < 10% | < 15% | The automated nature and high efficiency of GC-MS contribute to better precision. Manual sample preparation steps for HPLC can introduce more variability. |
| LOD | Low ng/mL | High ng/mL to µg/mL | The inherent sensitivity of MS detection allows for much lower detection limits compared to the less sensitive UV detection for an analyte with a weak chromophore. |
| LOQ | Low ng/mL | High ng/mL to µg/mL | Similar to LOD, the superior sensitivity of MS allows for reliable quantification at lower concentrations. |
| Robustness | High | Moderate | GC-MS methods are often very robust. HPLC methods can be more sensitive to small changes in mobile phase composition and pH. |
Validation Workflow Diagram
Caption: A typical workflow for analytical method validation.
Conclusion and Recommendations
For the quantitative analysis of this compound in complex matrices, GC-MS is the demonstrably superior technique . Its inherent suitability for volatile, non-polar compounds, coupled with the high sensitivity and selectivity of mass spectrometric detection, ensures the generation of accurate and reliable data. While HPLC can be a useful tool, particularly for the analysis of potential non-volatile metabolites, its application for the parent compound is limited by lower sensitivity with UV detection.
The successful validation of any analytical method hinges on a thorough understanding of the analyte's chemistry, careful optimization of sample preparation and instrumental parameters, and a rigorous evaluation of the method's performance against established criteria. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods for this compound, ensuring the integrity of their scientific findings.
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The UV-vis absorption spectra of DHM (83.33 μM) in the presence (A) and... . ResearchGate. [Link]
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils . National and Kapodistrian University of Athens. [Link]
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Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua . MDPI. [Link]
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Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations . Hindawi. [Link]
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Design of Experiment Assisted UV-Visible Spectrophotometric and RP-HPLC Method Development for Ambrisentan Estimation in Bulk an . Science and Education Publishing. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . Authorea. [Link]
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HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type . Longdom Publishing. [Link]
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Analysis of Monoterpenes and Monoterpenoids . Florida International University. [Link]
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A Review on GC-MS and Method Development and Validation . Impact Factor. [Link]
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Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples . PubMed, National Institutes of Health. [Link]
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A Comparative Guide to the Synthesis of Dihydromyrcene via Thermal and Catalytic Cracking of Pinane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydromyrcene, a pivotal intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the cracking of pinane.[1] Pinane, derived from the hydrogenation of α-pinene or β-pinene, serves as a readily available and renewable feedstock.[2][3][4][5][6] This guide provides an in-depth, objective comparison of the two primary methods for this conversion: thermal cracking and catalytic cracking. We will delve into the underlying mechanisms, analyze experimental data, and present detailed protocols to empower researchers in making informed decisions for their specific applications.
Foundational Principles: Thermal vs. Catalytic Cracking
Thermal Cracking: This process relies on high temperatures (typically 500-600°C) to induce the homolytic cleavage of C-C bonds within the pinane molecule.[1][7] The reaction proceeds through a free-radical chain mechanism, involving initiation, propagation, and termination steps.[8] While robust and straightforward, the high energy input can lead to a broader product distribution and lower selectivity for the desired this compound.[1][7]
Catalytic Cracking: In contrast, catalytic cracking employs a catalyst to facilitate the reaction at significantly lower temperatures, thereby reducing energy consumption.[1][7] The catalyst provides an alternative reaction pathway with a lower activation energy, often involving carbocation intermediates. This enhanced control over the reaction mechanism can lead to higher selectivity and yield of this compound.[9] Various catalysts have been explored, including zinc-copper alloys, platinum wire mesh, and carbon materials with developed surfaces.[1][10]
Comparative Performance Analysis
A critical evaluation of both methods reveals distinct advantages and disadvantages. The choice between thermal and catalytic cracking often depends on the desired balance between conversion rate, selectivity, energy cost, and catalyst longevity.
| Parameter | Thermal Cracking | Catalytic Cracking |
| Reaction Temperature | 500 - 620°C[1][11] | 380 - 500°C[1][10] |
| This compound Selectivity | ~50 - 75%[7] | 59% - 93.2%[1][9] |
| Pinane Conversion Rate | ~85%[7] | 27.79% - 84.6%[1] |
| Key Advantages | Simple setup, no catalyst cost | Higher selectivity, lower energy consumption, milder reaction conditions[1][7] |
| Key Disadvantages | High energy consumption, lower selectivity, formation of difficult-to-separate byproducts[1][7] | Catalyst cost, potential for catalyst deactivation (e.g., coking)[7] |
As the data indicates, catalytic cracking generally offers a more selective and energy-efficient route to this compound.[1][7] The ability to operate at lower temperatures not only reduces energy expenditure but also minimizes the formation of undesirable byproducts, simplifying downstream purification processes.[1]
Reaction Mechanisms and Pathways
The distinct product distributions observed in thermal and catalytic cracking stem from their fundamentally different reaction mechanisms.
Caption: Reaction pathways for thermal and catalytic cracking of pinane.
In thermal cracking, the high energy input leads to the formation of highly reactive radical intermediates, which can undergo various subsequent reactions, resulting in a complex mixture of products.[8] Catalytic cracking, on the other hand, proceeds through more stable carbocation intermediates on the catalyst surface, allowing for greater control over the reaction pathway and favoring the formation of this compound.
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for both thermal and catalytic cracking of pinane.
Caption: Generalized experimental workflow for pinane cracking.
This protocol is based on established industrial practices.[1][7]
-
Preparation: Assemble a flow reactor system consisting of a vaporizer, a preheating section, a cracking tube (e.g., a 0.5-inch copper tube), a condenser, and a collection flask.[11]
-
Vaporization: Heat the pinane feedstock to its boiling point (approximately 166°C) in the vaporizer.
-
Cracking: Pass the vaporized pinane through the cracking tube, which is maintained at a temperature of 600-620°C.[11]
-
Cooling and Collection: The gaseous mixture exiting the cracking tube is immediately cooled in the condenser to liquefy the products, which are then collected in the receiving flask.[1]
-
Analysis: The composition of the collected liquid is analyzed by gas chromatography (GC) to determine the yield and selectivity of this compound.
This protocol utilizes a zinc-copper alloy screen mesh as the catalyst.[1]
-
Catalyst Preparation and Reactor Setup: Pack the cracking section of the flow reactor with a zinc-copper alloy screen mesh catalyst. The overall setup is similar to that for thermal cracking.
-
Inert Atmosphere: Purge the system with nitrogen gas at a flow rate of 30-100 L/hour.[1][7] A vacuum may also be applied (10-90 kPa).[1][7]
-
Vaporization and Preheating: Heat the pinane in the vaporizer to 140-160°C.[1] The vaporized pinane is then passed through a preheating section maintained at 300-340°C.[1]
-
Catalytic Cracking: The preheated pinane vapor then flows through the cracking section containing the catalyst, which is heated to 460-500°C.[1]
-
Product Collection and Analysis: The resulting gaseous mixture is cooled, collected, and analyzed by GC as described in the thermal cracking protocol.[1]
Conclusion and Future Outlook
While thermal cracking remains a viable method for the production of this compound, the trend in the chemical industry is shifting towards more sustainable and efficient processes. Catalytic cracking, with its lower energy requirements and higher selectivity, represents a significant advancement in this regard.[1][7][9] Future research will likely focus on the development of even more active and robust catalysts that can operate at lower temperatures and exhibit prolonged stability, further enhancing the economic and environmental viability of this compound synthesis. The exploration of novel catalytic systems, including those based on zeolites and other solid acids, holds considerable promise for the next generation of pinane cracking technologies.[12]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Dihydromyrcene
For the diligent researcher, ensuring the integrity of an experiment is paramount. This same rigor must be applied to the entire lifecycle of the chemicals we handle, including their proper disposal. Dihydromyrcene (CAS No. 2436-90-0), a common terpene hydrocarbon utilized in fragrance and flavor research, requires careful management to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Hazards: Why Proper Disposal Matters
This compound is classified as a Flammable Liquid, Hazard Category 3 , a skin irritant , and may cause an allergic skin reaction .[1] Some classifications also identify it as an aspiration hazard , meaning it can be harmful if swallowed and enters the airways.[1] The causality behind its hazardous waste classification stems from its flammability and potential to irritate skin. Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways and pose a fire risk in plumbing systems.[1][2][3] Therefore, a self-validating system of waste management is not just a regulatory requirement but a cornerstone of a safe and ethical research environment.
Core Principles of this compound Waste Management
Before delving into specific procedures, it is crucial to embrace the foundational principles of laboratory waste minimization.[4][5] These principles not only enhance safety but also reduce the environmental footprint and associated disposal costs.[6]
-
Source Reduction: The most effective waste management strategy is to minimize waste generation at its source.[4][5] This can be achieved by:
-
Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8] this compound, as a flammable liquid, must be kept separate from incompatible materials.[8]
-
Reuse and Recycling: Where purity requirements allow, consider distilling and reusing spent this compound.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| CAS Number | 2436-90-0 | [2] |
| GHS Classification | Flammable Liquid, Hazard Category 3; Skin Irritant, Hazard Category 2; Skin Sensitization, Hazard Category 1B; Aspiration Hazard, Hazard Category 1 | [1] |
| Flash Point | 96 °C (closed cup) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids and bases.[2] | [2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
Detailed Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the proper disposal of this compound waste generated in a research laboratory.
Part 1: Immediate Safety and Handling
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[1][9]
-
Work in a Ventilated Area: All transfers of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]
-
Avoid Ignition Sources: this compound is a flammable liquid.[1][10] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity during handling and disposal.[1][11]
Part 2: Waste Collection and Segregation
-
Select a Compatible Waste Container: Use a designated hazardous waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof cap.[12]
-
Properly Label the Waste Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Irritant")[8]
-
The date of accumulation
-
-
Segregate from Incompatibles: Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be physically separate from incompatible chemicals such as strong oxidizing agents, acids, and bases.[2][8][14][15][16] Flammable liquids should be stored in a dedicated flammable storage cabinet.[11]
-
Keep Containers Closed: Always keep the waste container securely closed except when adding waste.[11][12] This prevents the release of flammable vapors and reduces the risk of spills.
Part 3: Disposal of Different Waste Streams
-
Liquid this compound Waste:
-
Carefully pour unused, contaminated, or spent liquid this compound into the labeled hazardous waste container.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]
-
-
Contaminated Solid Waste:
-
Solid materials contaminated with this compound (e.g., absorbent pads from spills, contaminated gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste container for solid flammable waste.
-
Do not place these materials in the liquid waste container.[1]
-
-
Empty this compound Containers:
-
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste in the flammable liquid waste stream.[17]
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
Part 4: Final Disposal Procedures
-
Arrange for Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal service.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Ensure Personal Safety: Evacuate non-essential personnel from the area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
Control Ignition Sources: Immediately eliminate all potential ignition sources.
-
Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material (e.g., sand, dry lime, or soda ash) to contain and absorb the spilled this compound.[1]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for solid flammable waste.[9]
-
Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. These self-validating systems ensure that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
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Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]
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Hekserij. (2023, June 30). Dihydromyrcenol Safety Data Sheet. Retrieved from [Link]
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Triveni Chemicals. (2025, September 25). This compound - Material Safety Data Sheet (MSDS). Retrieved from [Link]
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My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Toledo. (n.d.). Laboratory Waste Minimization. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Perfumer's Apprentice. (2021, August 3). SAFETY DATA SHEET Dihydromyrcenol FPD-2015A-1894. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
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Alberta Environmental Protection. (n.d.). Waste minimization manual : analytical laboratories. Retrieved from [Link]
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Skillmaker. (n.d.). Waste Minimisation Principles in Laboratory Operations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Flammable Liquids 29 CFR 1910.106. Retrieved from [Link]
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Prodasynth. (2026, January 2). SAFETY DATA SHEET DIHYDROMYRCENOL. Retrieved from [Link]
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PerfumersWorld. (n.d.). MATERIAL SAFETY DATA SHEET -MSDS Product #: Dihydro Myrcenol SKU#3CK00150. Retrieved from [Link]
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University of Toronto, Department of Chemistry. (2026, January). Chemical Compatibility & Storage. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Volatility: A Senior Application Scientist's Guide to Personal Protective Equipment for Dihydromyrcene
For the experienced researcher, the introduction of a new compound into the laboratory workflow is a balance of scientific curiosity and rigorous safety assessment. Dihydromyrcene, a versatile terpene hydrocarbon utilized in fragrance and chemical synthesis, is no exception. Its volatile nature and specific hazard profile demand a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols. This guide provides an in-depth, experience-driven approach to safely managing this compound in a research and development setting, moving beyond generic safety data sheet (SDS) recommendations to offer practical, validated strategies.
Understanding the Hazard Profile of this compound: The "Why" Behind the "What"
Before donning any PPE, a thorough understanding of the chemical's inherent risks is paramount. This compound presents a multi-faceted hazard profile that dictates our safety protocols.
Flammability: this compound is a flammable liquid.[1][2] It is crucial to note that various sources report slightly different flash points, the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air. Reported flash points include 36°C (96.8°F) and 38°C (100.4°F).[1][3][4][5] For the utmost safety, all handling procedures should be based on the lower flash point, treating it as a significant fire hazard, especially in warmer laboratory environments. Its vapors are also heavier than air and can travel to a source of ignition and "flash back".[6] This property necessitates stringent control of ignition sources and appropriate ventilation.
Health Hazards:
-
Skin and Eye Irritation: Direct contact with this compound can cause skin and eye irritation.[1] Prolonged or repeated exposure may lead to more severe irritation or dermatitis.[7]
-
Aspiration Toxicity: If swallowed, this compound poses a significant aspiration hazard and may be fatal if it enters the airways.[1][2] This is a critical consideration in the event of accidental ingestion and dictates first aid procedures.
-
Respiratory Irritation and Central Nervous System Effects: Inhalation of high concentrations of this compound vapors can cause respiratory tract irritation, dizziness, and drowsiness.[6][7] While specific occupational exposure limits for this compound have not been established, it is prudent to minimize vapor inhalation.[1]
A Multi-Layered Defense: Selecting the Appropriate PPE for this compound
A risk-based approach to PPE selection is essential. The level of protection required will vary depending on the scale of the experiment, the potential for splashing or aerosol generation, and the adequacy of engineering controls.
| Task / Operation | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Benchtop Operations (Small Quantities, <100 mL) | Safety glasses with side shields, Nitrile gloves, Lab coat | Chemical splash goggles, Double-gloving with nitrile gloves, Flame-retardant lab coat |
| Large-Scale Operations (>100 mL) or Operations with Potential for Splashing | Chemical splash goggles, Nitrile or Neoprene gloves, Flame-retardant lab coat | Face shield worn over chemical splash goggles, Thicker gauge nitrile or neoprene gloves, Chemical-resistant apron over a flame-retardant lab coat |
| Operations with Potential for Aerosol Generation (e.g., sonicating, heating) | Chemical splash goggles, Nitrile or Neoprene gloves, Flame-retardant lab coat, Use of a fume hood is mandatory. | Face shield worn over chemical splash goggles, Thicker gauge nitrile or neoprene gloves, Chemical-resistant apron over a flame-retardant lab coat, and consideration of respiratory protection. |
| Emergency Spill Response | Chemical splash goggles, Nitrile or Neoprene gloves, Flame-retardant lab coat, Respiratory protection (air-purifying respirator with organic vapor cartridges) | Full-face respirator with organic vapor cartridges, Chemical-resistant suit, Chemical-resistant boots |
Hand Protection: Beyond the Basic Nitrile Glove
While nitrile gloves are a common and generally effective choice for incidental contact with many organic solvents, a deeper analysis is warranted for prolonged or immersive handling of this compound.[8]
-
Nitrile Gloves: Offer good protection against splashes and are suitable for most benchtop applications. However, breakthrough times can vary significantly depending on the glove thickness and the specific formulation. It is crucial to source gloves from reputable manufacturers and consult their specific chemical resistance charts.
-
Neoprene Gloves: Provide excellent resistance to a broad range of chemicals, including hydrocarbons like this compound. For tasks involving larger volumes or a higher risk of prolonged contact, neoprene gloves are a superior choice.[7][8]
-
Butyl Rubber Gloves: While offering high resistance to many chemicals, butyl rubber does not perform as well with aliphatic hydrocarbons like this compound and is therefore not recommended.[8]
The Principle of Self-Validation: Always inspect gloves for any signs of degradation (swelling, cracking, or discoloration) before and during use. For critical operations, consider double-gloving to provide an additional layer of protection and a visual indicator of a breach in the outer glove.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the irritant nature of this compound, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: Provide a minimum level of protection for handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: Should be worn whenever there is a risk of splashing, regardless of the quantity being handled. They provide a seal around the eyes, offering superior protection from liquid splashes and vapors.
-
Face Shields: A face shield, worn in conjunction with chemical splash goggles, is essential when handling larger volumes or when there is a significant risk of energetic splashing.
Respiratory Protection: A Calculated Approach to Inhalation Hazards
In most laboratory settings with adequate engineering controls, such as a certified chemical fume hood, respiratory protection for routine handling of this compound should not be necessary. However, in situations where engineering controls are insufficient, during spill cleanup, or in instances of ventilation failure, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.
Selecting the Right Cartridge: Organic vapor cartridges contain activated carbon to adsorb volatile organic compounds. For this compound, a standard OV cartridge is appropriate.
Cartridge Change Schedule: The critical and often overlooked aspect of respirator use is the cartridge change schedule. Since there is no specific published breakthrough time for this compound, a conservative approach must be adopted. Factors that influence cartridge service life include the concentration of the contaminant, humidity, temperature, and the user's breathing rate. In the absence of specific data, a general guideline for volatile organic compounds with boiling points below 65°C is to change cartridges after each shift. Given this compound's boiling point of approximately 154-155°C, a more extended but still conservative change-out schedule can be implemented based on a thorough risk assessment and manufacturer's recommendations for similar hydrocarbons.[4][9] It is imperative to have a written respirator program that includes a documented cartridge change schedule.
Operational and Disposal Plans: A Step-by-Step Guide to Safe Handling
A proactive approach to safety involves integrating safe handling and disposal procedures into the experimental workflow from the outset.
Engineering Controls and Safe Handling Practices:
-
Ventilation: Always handle this compound in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory to minimize the inhalation of vapors.
-
Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[10] All equipment used for handling must be properly grounded to prevent static discharge.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] It should be stored in a designated flammable liquids cabinet. Keep containers tightly closed when not in use.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: Eliminate all nearby ignition sources.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain and Absorb: For small spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1] Use non-sparking tools for cleanup.[7]
-
Collect and Dispose: Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All this compound waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. While a specific RCRA hazardous waste code for this compound is not explicitly listed, it would likely be classified as a D001 hazardous waste due to its ignitability (flash point < 60°C).[2][11] Terpene hydrocarbons are typically transported under UN number 2319.[1]
Waste Collection Protocol:
-
Collect all this compound-containing waste in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other incompatible waste streams.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Visualizing the Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]
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AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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3M. (n.d.). #180 - Service Life for NIOSH CBRN Approved 3M™ Cartridges & Canisters. Retrieved from [Link]
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Privi Organics. (n.d.). This compound Extra pure. Retrieved from [Link]
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Agilent Technologies. (2019, March 29). Terpenes Standard - Safety Data Sheet. Retrieved from [Link]
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Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
